molecular formula C7H4BrFN4 B1441071 5-(3-bromo-4-fluorophenyl)-2H-tetrazole CAS No. 874784-10-8

5-(3-bromo-4-fluorophenyl)-2H-tetrazole

Cat. No.: B1441071
CAS No.: 874784-10-8
M. Wt: 243.04 g/mol
InChI Key: PTGKEXZJIQANKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-bromo-4-fluorophenyl)-2H-tetrazole is a useful research compound. Its molecular formula is C7H4BrFN4 and its molecular weight is 243.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(3-bromo-4-fluorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN4/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGKEXZJIQANKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696159
Record name 5-(3-Bromo-4-fluorophenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874784-10-8
Record name 5-(3-Bromo-4-fluorophenyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874784-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromo-4-fluorophenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 874784-10-8, 2382895-71-6) is a heterocyclic compound that merges two critical pharmacophores: the 5-substituted tetrazole ring and a halogenated phenyl group.[1][2] This combination makes it a molecule of significant interest in modern drug discovery. The tetrazole ring itself is a cornerstone of medicinal chemistry, widely recognized as a metabolically stable bioisostere of the carboxylic acid group.[3][4][5][6][7] This isosterism is rooted in their similar pKa values (around 4.89 for the tetrazole proton) and planar structure, which allows it to engage in similar hydrogen bonding interactions as a carboxylate while often improving pharmacokinetic properties like cell membrane permeability and metabolic resistance.[6][8]

The 3-bromo-4-fluorophenyl moiety further enhances the compound's utility. The fluorine atom can increase binding affinity to target proteins and improve metabolic stability, while the bromine atom serves as a versatile synthetic handle for post-synthesis modifications via cross-coupling reactions, enabling the exploration of a wider chemical space.[9][10] This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, offering field-proven insights for its application in research and development.

Core Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Key characteristics of this compound are summarized below.

PropertyValue / DescriptionSource
CAS Number 874784-10-8; 2382895-71-6[1][2]
Molecular Formula C₇H₄BrFN₄
Molecular Weight 243.04 g/mol [1]
Appearance Typically a white to off-white solid
pKa ~4.89 (Characteristic of 5-substituted 1H-tetrazoles)[8]
Tautomerism Exists as a dynamic equilibrium between 1H and 2H tautomers. The 1H form generally predominates in solution, while the 2H form is often more stable in the gas phase.[6][11]
Structural Representation and Tautomerism

The designation "2H-tetrazole" refers to one of the two possible tautomeric forms. In practice, 5-substituted tetrazoles unsubstituted on the ring nitrogen exist as a mixture of these tautomers. The equilibrium between them is a critical consideration in predicting hydrogen bonding patterns and receptor interactions.

Caption: Tautomeric equilibrium of 5-(3-bromo-4-fluorophenyl)-tetrazole.

Synthesis and Mechanistic Considerations

The most robust and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[12][13][14][15][16][17] This approach is highly effective for producing this compound from its readily available precursor, 3-bromo-4-fluorobenzonitrile.

Causality in Experimental Design

The direct cycloaddition of sodium azide to a nitrile is often slow. The reaction rate is significantly enhanced by the use of a catalyst. Lewis acids (e.g., ZnBr₂, AlCl₃) or Brønsted acids are commonly employed.[12][14][18]

Mechanism of Catalysis: The catalyst coordinates to the nitrogen atom of the nitrile group. This coordination polarizes the carbon-nitrogen triple bond, increasing the electrophilicity of the nitrile carbon. This "activation" of the nitrile renders it significantly more susceptible to nucleophilic attack by the azide anion, thereby lowering the activation energy of the cycloaddition and accelerating the formation of the tetrazole ring.[12][15]

SynthesisWorkflow reagent1 3-Bromo-4-fluorobenzonitrile reaction [3+2] Cycloaddition reagent1->reaction reagent2 Sodium Azide (NaN₃) reagent2->reaction catalyst Catalyst (e.g., ZnBr₂, NH₄Cl) catalyst->reaction Activates Nitrile solvent Solvent (e.g., DMF, Water) solvent->reaction workup Acidic Workup (e.g., aq. HCl) reaction->workup Forms Tetrazolate Salt extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction Protonation purification Purification (Recrystallization or Chromatography) extraction->purification product 5-(3-bromo-4-fluorophenyl)- 2H-tetrazole purification->product

Caption: General workflow for the synthesis of the target tetrazole.

Experimental Protocol: Zinc-Catalyzed Synthesis in Water

This protocol is adapted from a highly reliable and safer method developed for tetrazole synthesis, prioritizing the use of water as a solvent to mitigate hazards associated with hydrazoic acid (HN₃).[18]

  • Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-4-fluorobenzonitrile (1.0 eq), sodium azide (1.1 eq), and zinc bromide (1.0 eq).

  • Solvent Addition: Add deionized water to the flask (e.g., 2 mL per mmol of nitrile).

  • Heating: Heat the reaction mixture to reflux (100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup - Acidification: After cooling the mixture to room temperature, carefully add 3N hydrochloric acid (HCl) until the pH of the aqueous layer is ~1. This step protonates the zinc tetrazolate salt, forming the neutral tetrazole product.

  • Extraction: Add ethyl acetate to the flask and continue stirring until all solid material has dissolved. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure this compound.

Spectral Analysis for Structural Verification

Accurate structural elucidation is paramount. The following spectral data are characteristic of this compound.

Analysis TypeCharacteristic Features
¹H NMR Aromatic Protons: Complex multiplets in the aromatic region (~7.5-8.5 ppm) due to H-H and H-F coupling. NH Proton: A broad singlet, typically >10 ppm, which is exchangeable with D₂O. Its visibility can depend on the solvent and concentration.
¹³C NMR Aromatic Carbons: Signals between ~110-165 ppm. The carbon attached to fluorine will show a large ¹JC-F coupling constant. Tetrazole Carbon (C5): A signal typically in the range of 150-160 ppm.
FT-IR (cm⁻¹) N-H Stretch: Broad absorption around 2500-3200 cm⁻¹. C=N / N=N Stretches: Multiple absorptions in the 1400-1600 cm⁻¹ region, characteristic of the tetrazole ring. C-F Stretch: A strong absorption around 1200-1250 cm⁻¹. C-Br Stretch: Absorption in the fingerprint region, typically 500-650 cm⁻¹.
Mass Spec. (ESI) Molecular Ion: A characteristic isotopic pattern for the [M+H]⁺ or [M-H]⁻ ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Fragmentation: A key fragmentation pathway is the loss of a neutral N₂ molecule (28 Da) from the deprotonated molecular ion in negative ion mode, or the loss of HN₃ (43 Da) in positive ion mode.[8][19]

Reactivity and Synthetic Utility

The chemical behavior of this compound is defined by the interplay between the acidic tetrazole ring and the reactive phenyl group.

  • Acidity and Salt Formation: The N-H proton is acidic and readily deprotonated by bases to form stable tetrazolate anions. This property is fundamental to its role as a carboxylic acid isostere.[8]

  • N-Alkylation and N-Acylation: The tetrazole ring can be functionalized at the N1 or N2 positions through reactions with electrophiles like alkyl halides or acyl chlorides. This is a common strategy in drug development to modulate solubility, lipophilicity, and target engagement, though it often yields a mixture of regioisomers that requires careful separation and characterization.[20]

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond on the phenyl ring is a prime site for synthetic diversification. It readily participates in Suzuki, Stille, Heck, and Sonogashira coupling reactions, allowing for the introduction of various aryl, alkyl, or alkynyl groups. This capability is invaluable for building molecular complexity and performing structure-activity relationship (SAR) studies.[9]

  • Thermal Stability: While generally stable, 5-substituted tetrazoles can undergo thermal decomposition at elevated temperatures (e.g., >200 °C), which can lead to the extrusion of N₂ and the formation of reactive intermediates.[21] Reaction conditions should be chosen to avoid this decomposition pathway unless it is the desired transformation.

Conclusion: A Versatile Building Block for Advanced Research

This compound is more than a simple chemical entity; it is a strategically designed building block for the synthesis of complex, drug-like molecules.[4][22] Its properties are a direct result of its constituent parts: a metabolically robust acidic bioisostere and a halogenated aromatic ring ripe for synthetic manipulation. Understanding the nuances of its synthesis, tautomerism, spectral characteristics, and reactivity empowers researchers to leverage its full potential in the rational design of novel therapeutics and functional materials.

References

5-(3-bromo-4-fluorophenyl)-2H-tetrazole synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

Executive Summary & Scientific Context

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry, primarily due to the tetrazole moiety, which is recognized as a metabolically stable bioisostere of the carboxylic acid group.[1][2] This property allows medicinal chemists to replace a carboxyl group in a drug candidate, which can enhance lipophilicity, improve bioavailability, and reduce side effects without sacrificing the key interactions required for biological activity.[1] The presence of the bromo- and fluoro-substituents on the phenyl ring provides specific steric and electronic properties, and the bromine atom, in particular, offers a reactive handle for further synthetic modifications, such as cross-coupling reactions.

The synthesis of 5-substituted-1H-tetrazoles is most commonly and efficiently achieved through the [3+2] cycloaddition of an azide source to an organic nitrile.[2][3] This method is robust, versatile, and generally high-yielding. This guide will focus on a well-established protocol utilizing sodium azide and a Lewis or Brønsted acid catalyst to facilitate the conversion of 3-bromo-4-fluorobenzonitrile to the target tetrazole. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental procedure, and address the critical safety considerations required when handling azide reagents.

Synthetic Strategy & Mechanistic Overview

The core of this synthesis is the transformation of a nitrile functional group into a tetrazole ring. The retrosynthetic analysis is straightforward, identifying 3-bromo-4-fluorobenzonitrile as the key precursor.

Retrosynthetic Pathway:

G target This compound precursor 3-bromo-4-fluorobenzonitrile target->precursor [3+2] Cycloaddition reagents + Sodium Azide (N3- source)

Caption: Retrosynthetic approach for the target tetrazole.

The forward reaction involves the cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile. While the reaction can proceed thermally, it is often slow. The rate is significantly enhanced by the use of a catalyst, which can be either a Brønsted acid (like ammonium chloride) or a Lewis acid (like zinc or aluminum salts).[4] The catalyst activates the nitrile by coordinating to the nitrogen atom, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide ion.[4][5]

The mechanism proceeds as follows:

  • Nitrile Activation: The Lewis or Brønsted acid catalyst coordinates to the lone pair of the nitrile nitrogen.

  • Nucleophilic Attack: The azide anion attacks the now more electrophilic nitrile carbon.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the tetrazole ring.

  • Protonation/Catalyst Release: The tetrazolate anion is protonated during aqueous workup to yield the final 5-substituted-1H-tetrazole product.

G cluster_0 Reaction Mechanism Nitrile R-C≡N ActivatedNitrile R-C≡N···[Catalyst] (Activated Nitrile) Nitrile->ActivatedNitrile 1. Activation Catalyst [Catalyst] (e.g., ZnCl2, NH4Cl) Catalyst->ActivatedNitrile Intermediate [Linear Intermediate] ActivatedNitrile->Intermediate 2. Azide Attack Azide N3⁻ Azide->Intermediate Cyclized [Tetrazolate Anion] Intermediate->Cyclized 3. Cyclization Product 5-Substituted-1H-tetrazole Cyclized->Product 4. Protonation H_plus H+ (Workup) H_plus->Product

Caption: Generalized mechanism of catalyzed tetrazole synthesis.

Critical Safety Protocols: Handling Sodium Azide (NaN₃)

Trustworthiness: A protocol's validity is contingent on its safety. Sodium azide is an essential reagent for this synthesis but is classified as a particularly hazardous substance.[6] Strict adherence to the following safety protocols is mandatory.

  • Extreme Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[7][8] It can be fatal. All manipulations involving solid NaN₃ or concentrated solutions must be performed inside a certified chemical fume hood.[8]

  • Explosive Hazard:

    • Acids: Contact with acids liberates highly toxic and explosive hydrazoic acid (HN₃) gas.[7][9] Acidic solutions must never be added directly to concentrated azide waste. The reaction workup involving acidification must be performed slowly and with extreme caution in a fume hood.

    • Heavy Metals: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc) and their salts to form highly shock-sensitive and explosive metal azides.[8][10] Never use metal spatulas to handle solid sodium azide; use plastic or ceramic instead.[8][10] Avoid contact with metal pipes; do not dispose of azide-containing solutions down drains that may have lead or copper plumbing.[6][10]

    • Halogenated Solvents: Avoid contact with halogenated solvents like dichloromethane, as explosive organic azides can form.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles (or a face shield), and double-layered nitrile gloves.[6][8]

HazardMitigation Action
Acute Toxicity Handle solid and concentrated solutions exclusively in a chemical fume hood. Wear appropriate PPE (double gloves, goggles, lab coat).
Explosive HN₃ Gas Keep away from acids. Perform acidification steps of the workup slowly and inside a fume hood.
Shock-Sensitive Salts Avoid all contact with heavy metals. Use non-metal spatulas. Quench reactions and dispose of waste in designated, non-metallic containers.[6]
Thermal Instability Avoid heating solid sodium azide above 275 °C, as it can decompose violently.[7][8]

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of 5-substituted-1H-tetrazoles.[11]

Materials & Instrumentation
Reagent/MaterialGradeSupplier Example
3-bromo-4-fluorobenzonitrile≥98%Sigma-Aldrich
Sodium Azide (NaN₃)≥99.5%Sigma-Aldrich
Ammonium Chloride (NH₄Cl)ACS Reagent, ≥99.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)37% (concentrated)Fisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Deionized WaterHigh PurityIn-house

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer/temperature probe

  • Standard laboratory glassware

  • Büchner funnel for vacuum filtration

Step-by-Step Procedure

G A 1. Reagent Setup Combine nitrile, NaN₃, NH₄Cl in anhydrous DMF in a flask. B 2. Reaction Heat mixture to 120-125 °C with stirring for 18-24h. A->B C 3. Cooldown & Quench Cool to room temp. Pour into ice-water. Stir. B->C D 4. Acidification Slowly add conc. HCl to pH ~2. Precipitate forms. C->D E 5. Isolation Collect solid by vacuum filtration. Wash with cold water. D->E F 6. Purification Recrystallize from an appropriate solvent (e.g., aq. ethanol). E->F G 7. Analysis Dry the product and characterize (NMR, IR, MS, Melting Point). F->G

Caption: Experimental workflow for tetrazole synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-4-fluorobenzonitrile (e.g., 10.0 g, 50 mmol), sodium azide (4.88 g, 75 mmol, 1.5 equiv.), and ammonium chloride (4.01 g, 75 mmol, 1.5 equiv.).

    • Expert Insight: Using a slight excess of the azide and ammonium chloride ensures the complete conversion of the starting nitrile. Ammonium chloride serves as a mild, in-situ source of acid to protonate the tetrazole ring and catalyze the reaction.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, e.g., 50 mL) to the flask.

    • Expert Insight: Anhydrous DMF is used as it is a polar aprotic solvent that effectively dissolves the reagents and can be heated to the required temperature.

  • Reaction Execution: Heat the reaction mixture to 120-125 °C with vigorous stirring. Maintain this temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting nitrile.

  • Cooldown and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 250 mL of ice-water with stirring.

  • Acidification and Precipitation: In a well-ventilated fume hood, slowly add concentrated hydrochloric acid (approx. 10-15 mL) to the aqueous mixture until the pH is approximately 2. A white precipitate of the product will form.

    • Causality: The tetrazole product is acidic (pKa similar to a carboxylic acid) and exists as its sodium salt in the basic DMF/azide mixture.[5] Acidification protonates the tetrazolate anion, causing the neutral, less water-soluble product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Purification and Drying: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dry the purified white solid under vacuum to a constant weight.

Characterization

A self-validating protocol requires confirmation of the product's identity and purity.

TechniqueExpected Result for this compound
¹H NMR Aromatic protons will show characteristic splitting patterns consistent with the 1,2,4-trisubstituted phenyl ring. A broad singlet for the N-H proton of the tetrazole ring will be observed at a downfield chemical shift (>10 ppm), which is D₂O exchangeable.
¹³C NMR Signals corresponding to the seven unique carbon atoms in the molecule. The carbon of the tetrazole ring will appear around 155-165 ppm.
FT-IR Disappearance of the sharp nitrile (C≡N) stretch (around 2230 cm⁻¹). Appearance of N-H stretching (broad, ~3000-3400 cm⁻¹) and C=N/N=N ring stretches in the 1400-1600 cm⁻¹ region.
Mass Spec (ESI-) The molecular ion peak [M-H]⁻ should be observed at m/z corresponding to C₇H₃BrFN₄⁻. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be visible.
Melting Point A sharp melting point indicates high purity of the final compound.

References

An In-Depth Technical Guide to the Molecular Structure of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Introduction to a Molecule of Interest in Medicinal Chemistry

5-(3-bromo-4-fluorophenyl)-2H-tetrazole is a halogenated aromatic tetrazole derivative with the chemical formula C₇H₄BrFN₄. This compound belongs to a class of nitrogen-rich five-membered heterocycles that have garnered significant attention in the field of drug discovery and development. The tetrazole ring is often employed as a bioisostere of a carboxylic acid group, offering similar acidic properties with improved metabolic stability and pharmacokinetic profiles.[1][2] The presence of the bromo- and fluoro-substituents on the phenyl ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which can significantly influence its biological activity.

Tetrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory properties.[3] This broad range of bioactivities has made them attractive scaffolds for the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the molecular structure of this compound, based on available chemical information and spectroscopic data from closely related analogues.

I. Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central tetrazole ring attached to a 3-bromo-4-fluorophenyl group at the 5-position. The tetrazole ring itself can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common. The designation "2H-tetrazole" specifies the tautomeric form where the hydrogen atom is attached to the nitrogen at the 2-position of the tetrazole ring.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₄BrFN₄[3]
Molecular Weight 243.04 g/mol [4]
CAS Number 2382895-71-6, 874784-10-8[3][5]

II. Synthesis of 5-Aryl-2H-tetrazoles

The most prevalent and versatile method for the synthesis of 5-substituted tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[3] This reaction is a cornerstone in tetrazole chemistry and is widely applicable for the preparation of a diverse range of derivatives.

A general and efficient protocol for the synthesis of 5-substituted 1H-tetrazoles involves the reaction of the corresponding nitrile with sodium azide in the presence of a Lewis acid or a Brønsted acid catalyst.[6] For the synthesis of this compound, the starting material would be 3-bromo-4-fluorobenzonitrile.

Generalized Synthetic Workflow:

Synthesis Nitrile 3-Bromo-4-fluorobenzonitrile Reaction Heating Nitrile->Reaction Reagents Sodium Azide (NaN₃) Ammonium Chloride (NH₄Cl) Reagents->Reaction Solvent Dimethylformamide (DMF) Solvent->Reaction Workup Acidification Precipitation Reaction->Workup Product 5-(3-bromo-4-fluorophenyl)- 2H-tetrazole Workup->Product

Caption: Generalized workflow for the synthesis of 5-aryl-tetrazoles.

Detailed Experimental Protocol (General Procedure):

  • To a solution of the nitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.5-3 equivalents) and an activating agent like ammonium chloride (1.5-3 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into an acidic aqueous solution (e.g., dilute HCl) to precipitate the tetrazole product.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

III. Spectroscopic Characterization (Predicted)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3-bromo-4-fluorophenyl ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo, fluoro, and tetrazole substituents. The N-H proton of the tetrazole ring typically appears as a broad singlet at a downfield chemical shift (often > 10 ppm).

¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the phenyl ring and the single carbon of the tetrazole ring. The chemical shift of the tetrazole carbon is typically observed in the range of 150-160 ppm. The carbon atoms attached to the bromine and fluorine will show characteristic chemical shifts and coupling constants (for ¹⁹F coupling).

B. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C=N stretching vibrations of the tetrazole ring, as well as C-H and C=C stretching vibrations of the aromatic ring. The C-Br and C-F stretching vibrations will also be present at lower frequencies.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (tetrazole)3200-2500 (broad)
C-H Stretch (aromatic)3100-3000
C=N Stretch (tetrazole)1600-1400
C=C Stretch (aromatic)1600-1450
C-F Stretch1250-1000
C-Br Stretch700-500
C. Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. A characteristic feature will be the isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity. Fragmentation of the molecular ion may involve the loss of nitrogen (N₂) from the tetrazole ring, a common fragmentation pathway for this class of compounds.

IV. Potential Biological Activity

The combination of the tetrazole ring with a halogenated phenyl moiety suggests that this compound could possess interesting biological properties. Halogen atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and interact with biological targets.

Potential Areas of Investigation:

  • Antimicrobial Activity: Tetrazole derivatives have been extensively studied for their antibacterial and antifungal properties.[7][8] The presence of the bromo and fluoro substituents could enhance the antimicrobial potency.

  • Anticancer Activity: Many heterocyclic compounds, including tetrazoles, have been investigated as potential anticancer agents.[9] The specific substitution pattern on the phenyl ring could lead to selective cytotoxicity against cancer cell lines.

  • Enzyme Inhibition: The tetrazole ring can act as a mimic of a carboxylic acid, enabling it to interact with the active sites of various enzymes. This makes it a promising candidate for the development of enzyme inhibitors.

V. Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its molecular structure, featuring a metabolically stable tetrazole ring and a halogenated phenyl group, suggests a predisposition for biological activity. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. Further experimental investigation into its synthesis, detailed structural characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential.

References

An Investigative Guide to the Mechanism of Action of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound 5-(3-bromo-4-fluorophenyl)-2H-tetrazole. While direct research on this specific molecule is not yet prevalent in publicly accessible literature, its structural features—a substituted phenyl ring attached to a tetrazole moiety—place it within a class of compounds known for a wide array of biological activities. This document synthesizes the known pharmacology of tetrazole-containing molecules and proposes a structured, multi-pronged experimental approach to systematically investigate the potential therapeutic targets and cellular pathways modulated by this compound. This guide is intended for researchers and drug development professionals, offering a roadmap for discovery, from initial target hypothesis generation to detailed mechanistic studies.

Introduction: The Therapeutic Potential of Tetrazole-Containing Compounds

The tetrazole ring is a significant pharmacophore in modern medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for carboxylic acid and amide groups.[1][2][3][4] This has led to the inclusion of the tetrazole moiety in numerous FDA-approved drugs with diverse therapeutic applications, including antihypertensive, antimicrobial, and antiallergic agents.[4] Tetrazole derivatives have demonstrated a broad spectrum of biological activities, such as anticancer, anti-inflammatory, antiviral, and antidiabetic effects.[1][3][5]

The subject of this guide, this compound, is a synthetic organic heterocyclic compound.[6][7] While its specific biological activities are not yet detailed in published literature, its structural similarity to other biologically active phenyl-tetrazoles suggests it may act on various cellular targets. This guide will, therefore, explore the most probable mechanisms of action based on structure-activity relationships of analogous compounds and outline a rigorous experimental plan to validate these hypotheses.

Postulated Mechanisms of Action and Key Research Questions

Based on the known activities of the broader class of substituted phenyl-tetrazoles, we can formulate several primary hypotheses for the mechanism of action of this compound.

Hypothesis 1: Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

A number of 5-substituted-1H-tetrazole derivatives have been identified as potent agonists of PPARγ, exhibiting significant glucose and lipid-lowering effects in preclinical models of diabetes.[8] The tetrazole ring in these molecules mimics the carboxylic acid headgroup of endogenous PPAR ligands.

  • Key Research Question: Does this compound bind to and activate PPAR isoforms (α, δ, γ)?

Hypothesis 2: Inhibition of Amine Oxidase, Copper Containing 3 (AOC3)

Substituted 5-phenyl-2H-tetrazole derivatives have been investigated as inhibitors of AOC3 (also known as semicarbazide-sensitive amine oxidase or vascular adhesion protein-1), an enzyme implicated in inflammatory diseases.[9] Inhibition of AOC3 can prevent the transmigration of inflammatory cells, making it a valuable target for anti-inflammatory therapies.

  • Key Research Question: Does this compound inhibit the enzymatic activity of AOC3?

Hypothesis 3: Anticancer Activity via Induction of Oxidative Stress and Apoptosis

The tetrazole scaffold is a component of numerous compounds designed as anticancer agents.[10][11] One of the proposed mechanisms for their anticancer effect is the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis in cancer cells.[12]

  • Key Research Question: Does this compound exhibit cytotoxic effects on cancer cell lines, and if so, is this mediated by an increase in intracellular ROS and induction of apoptosis?

Hypothesis 4: Modulation of Neuronal Ion Channels

Structurally related azole compounds, such as 1,2,4-triazoles, have been shown to exert anticonvulsant effects through the modulation of voltage-gated sodium channels.[13] Given the prevalence of tetrazole-containing compounds in neurological drug discovery, this represents another plausible avenue of investigation.

  • Key Research Question: Does this compound interact with and modulate the activity of neuronal ion channels, such as sodium or calcium channels?

Proposed Experimental Workflow for Mechanism of Action Elucidation

A systematic approach is essential to efficiently test the aforementioned hypotheses. The following workflow is proposed, progressing from broad phenotypic screening to specific target engagement and pathway analysis.

MOA_Workflow cluster_phase1 Phase 1: Phenotypic Screening & Target Class Identification cluster_phase2 Phase 2: Target Validation & Initial Mechanistic Insights cluster_phase3 Phase 3: In-depth Pathway Analysis & Preclinical Models A Initial Phenotypic Screening (e.g., Cell Viability Assays in Diverse Cell Lines) B Broad Target Binding Panel (e.g., Commercial Screening Service) A->B Identify potential target classes C Hypothesis-Driven Functional Assays (PPAR, AOC3, Ion Channels) A->C Validate initial hits D Dose-Response Studies on Validated Hits B->D C->D Confirm activity E Direct Target Engagement Assays (e.g., SPR, CETSA) D->E Confirm direct binding F Cellular Assays for Downstream Effects (e.g., ROS production, Gene Expression) D->F Link target to cellular effect G Signaling Pathway Analysis (e.g., Western Blot, Phospho-proteomics) F->G Elucidate signaling cascade H In Vivo Proof-of-Concept Studies (e.g., Disease-relevant animal models) G->H Validate in vivo efficacy I Off-Target & Toxicity Profiling H->I Assess safety profile

Caption: Proposed experimental workflow for MOA elucidation.

Detailed Experimental Protocols

Protocol: PPARγ Activation Assay (LanthaScreen TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of this compound to the PPARγ ligand-binding domain.

Materials:

  • LanthaScreen™ TR-FRET PPARγ Coactivator Assay Kit (containing PPARγ-LBD, Tb-anti-GST antibody, Fluorescein-coactivator peptide)

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: Rosiglitazone

  • Assay Buffer

  • 384-well microplates (low volume, non-binding surface)

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of the test compound and rosiglitazone in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Add 2 µL of the diluted compounds to the wells of the 384-well plate.

  • Prepare the PPARγ-LBD/Tb-anti-GST antibody mixture in assay buffer and add 4 µL to each well.

  • Prepare the Fluorescein-coactivator peptide in assay buffer and add 4 µL to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm and 495 nm with excitation at 340 nm.

  • Calculate the emission ratio (520 nm / 495 nm) and plot the results against the compound concentration to determine the EC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to verify direct target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Materials:

  • Cultured cells expressing the target of interest

  • Test Compound: this compound, dissolved in DMSO

  • Vehicle Control: DMSO

  • PBS (Phosphate Buffered Saline)

  • Lysis Buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blotting equipment and reagents

  • Antibody specific to the target protein

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS, then resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures using a thermal cycler for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate soluble and aggregated proteins by centrifugation.

  • Collect the supernatant (soluble fraction) and analyze protein levels by Western blotting using a target-specific antibody.

  • Quantify the band intensities and plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates direct target engagement.

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized in a clear tabular format to facilitate comparison.

Hypothetical Target Assay Type Metric This compound Positive Control
PPARγTR-FRET BindingEC50 (µM)To be determined0.1 (Rosiglitazone)
AOC3Enzymatic InhibitionIC50 (µM)To be determined0.05 (Semicarbazide)
A549 Cancer Cell LineCell Viability (MTT)GI50 (µM)To be determined2.5 (Doxorubicin)
Voltage-gated Na+ ChannelPatch ClampIC50 (µM)To be determined15 (Carbamazepine)

Hypothetical Signaling Pathway: PPARγ Activation

Should initial assays indicate activity at PPARγ, the downstream signaling consequences must be investigated. The following diagram illustrates the canonical PPARγ signaling pathway.

PPAR_Pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound PPARg PPARγ Compound->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., Adiponectin, GLUT4) PPRE->TargetGenes Initiates Biological_Effects Biological Effects (↑ Insulin Sensitivity, ↓ Lipids) TargetGenes->Biological_Effects Leads to

Caption: Canonical PPARγ signaling pathway.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, its chemical structure places it in a class of compounds with significant therapeutic potential. The investigative framework outlined in this guide provides a scientifically rigorous and efficient path forward for researchers. By systematically evaluating its activity against plausible targets such as PPARs, AOC3, cancer-related pathways, and neuronal channels, the scientific community can unlock the potential of this and similar tetrazole-containing molecules for the development of novel therapeutics.

References

Spectroscopic Profile of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel heterocyclic compound, 5-(3-bromo-4-fluorophenyl)-2H-tetrazole. In the absence of direct experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous structures, to present a robust, predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a foundational understanding of the structural characterization of this compound. Detailed, field-proven protocols for the acquisition of high-quality spectral data are also provided to facilitate experimental validation.

Introduction

This compound is a halogenated aromatic tetrazole with potential applications in medicinal chemistry and materials science. The tetrazole moiety is a well-known bioisostere for the carboxylic acid group, often employed to enhance metabolic stability and modulate physicochemical properties of drug candidates. The presence of bromine and fluorine substituents on the phenyl ring is anticipated to significantly influence its electronic properties, lipophilicity, and binding interactions with biological targets. Accurate structural elucidation through spectroscopic methods is paramount for its development and application. This guide provides a detailed, predicted spectroscopic analysis to aid in its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. The predicted ¹H and ¹³C NMR spectra of this compound are based on the principles of substituent additivity and analysis of spectral data from structurally related compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal the electronic environment of the protons on the phenyl ring and the tetrazole N-H proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~16.0 - 17.0Broad Singlet-N-H (Tetrazole)
~8.25Doublet of DoubletsJ(H,H) ≈ 2.5, J(H,F) ≈ 6.0H-2'
~7.95Doublet of Doublets of DoubletsJ(H,H) ≈ 8.8, 2.5, J(H,F) ≈ 4.5H-6'
~7.45TripletJ(H,F) ≈ J(H,H) ≈ 8.8H-5'

Expertise & Experience: Causality Behind Predictions

  • N-H Proton: The tetrazole N-H proton is acidic and its chemical shift is highly dependent on the solvent and concentration. In a non-protic solvent like DMSO-d₆, it is expected to appear as a broad singlet in the downfield region (16-17 ppm) due to hydrogen bonding and quadrupole broadening from the adjacent nitrogen atoms.

  • Aromatic Protons: The chemical shifts of the aromatic protons are predicted based on the additivity of substituent chemical shifts (SCS) for bromine and fluorine on a benzene ring.[1][2][3]

    • H-2': This proton is ortho to the bromine atom and meta to the fluorine atom. The deshielding effect of the bromine atom and the tetrazole ring will place it at the most downfield position. It will appear as a doublet of doublets due to coupling with H-6' and the fluorine atom.

    • H-6': This proton is meta to the bromine atom and ortho to the fluorine atom. It will experience coupling from both H-5' and the fluorine atom, resulting in a doublet of doublets of doublets.

    • H-5': This proton is ortho to the fluorine atom and meta to the bromine atom. The strong coupling to the adjacent fluorine and H-6' will likely result in a triplet-like pattern.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~160.0 (d, J(C,F) ≈ 255 Hz)C-4'
~155.0C-5 (Tetrazole)
~135.0C-2'
~132.0 (d, J(C,F) ≈ 3 Hz)C-6'
~128.0 (d, J(C,F) ≈ 8 Hz)C-1'
~118.0 (d, J(C,F) ≈ 21 Hz)C-5'
~110.0 (d, J(C,F) ≈ 21 Hz)C-3'

Expertise & Experience: Causality Behind Predictions

  • C-4' (Carbon attached to Fluorine): This carbon will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly deshielded by the electronegative fluorine atom.[4][5]

  • C-5 (Tetrazole Carbon): The chemical shift of the tetrazole carbon is typically in the range of 150-160 ppm.

  • Aromatic Carbons: The chemical shifts of the other aromatic carbons are predicted based on the substituent effects of bromine and fluorine. The carbons directly attached to or in close proximity to the halogens will show characteristic coupling with the fluorine atom.[6][7][8] The carbon attached to bromine (C-3') will be shielded compared to an unsubstituted carbon.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for obtaining high-quality NMR spectra.

Diagram of NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh 10-20 mg of Compound Solvent Dissolve in 0.6 mL DMSO-d6 Sample->Solvent Tube Transfer to 5 mm NMR Tube Solvent->Tube Insert Insert Sample into Spectrometer Tube->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim for Homogeneity Lock->Shim Acquire Acquire Spectra (1H, 13C, etc.) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to Solvent Peak Baseline->Reference

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.[9][10]

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and for its high boiling point.

    • Transfer the solution to a clean, dry 5 mm NMR tube.[9]

  • Instrument Setup:

    • Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manually insert it into the magnet.[11]

    • Lock the field frequency using the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to the resulting spectra.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Ion Predicted m/z (Exact Mass) Elemental Composition
[M+H]⁺244.9781C₇H₅BrFN₄
[M-H]⁻242.9625C₇H₃BrFN₄
[M+Na]⁺266.9600C₇H₄BrFN₄Na

Expertise & Experience: Causality Behind Predictions

  • The predicted exact masses are calculated based on the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N).

  • The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under electron ionization, the molecular ion is expected to undergo fragmentation, providing structural clues.

Diagram of Predicted EI-MS Fragmentation Pathway

MS_Fragmentation M [C7H4BrFN4]+• m/z = 244/246 F1 [C7H4BrFN2]+• m/z = 216/218 M->F1 - N2 F2 [C6H3BrF]+• m/z = 173/175 M->F2 - CN4H F4 [C7H4FN4]+• m/z = 165 M->F4 - Br F3 [C6H3F]+• m/z = 94 F2->F3 - Br

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Interpretation of Fragmentation:

  • Loss of N₂: A common fragmentation pathway for tetrazoles is the extrusion of a molecule of nitrogen (N₂), leading to a fragment at m/z 216/218.[12]

  • Cleavage of the Tetrazole Ring: The bond between the phenyl ring and the tetrazole ring can cleave, resulting in the formation of the 3-bromo-4-fluorophenyl cation at m/z 173/175.

  • Loss of Bromine: The molecular ion or fragment ions can lose a bromine radical, leading to fragments at m/z 165 and 94.[13][14]

Experimental Protocol for HRMS Data Acquisition

This protocol ensures accurate mass determination, a critical component of structural validation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup and Calibration:

    • Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.[15][16]

    • Calibrate the instrument using a known standard to ensure high mass accuracy (typically < 5 ppm).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire data in both positive and negative ionization modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

  • Data Analysis:

    • Determine the exact mass of the molecular ions.

    • Use the measured exact mass to calculate the elemental composition and confirm that it matches the expected formula of C₇H₄BrFN₄.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted Infrared (IR) Absorption Bands
Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3100 - 3000MediumC-H stretchAromatic
~1600, ~1500, ~1450Medium to StrongC=C stretchAromatic Ring
1400 - 1300MediumN=N stretchTetrazole Ring
1250 - 1200StrongC-F stretchAryl-Fluoride
1200 - 900MediumRing deformationsTetrazole Ring
850 - 800StrongC-H out-of-plane bend1,2,4-Trisubstituted Benzene
~700StrongC-Br stretchAryl-Bromide

Expertise & Experience: Causality Behind Predictions

  • Aromatic C-H Stretch: The presence of the aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹.[17][18]

  • Aromatic C=C Stretches: The characteristic C=C stretching vibrations of the benzene ring are expected in the 1600-1450 cm⁻¹ region.

  • Tetrazole Ring Vibrations: The tetrazole ring has characteristic stretching and deformation vibrations. The N=N stretching is expected in the 1400-1300 cm⁻¹ range, and ring deformations are typically observed between 1200-900 cm⁻¹.[19][20]

  • C-F and C-Br Stretches: The strong electronegativity of fluorine results in a strong C-F stretching absorption. The C-Br stretch will appear at a lower wavenumber due to the heavier mass of bromine.

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) is expected to produce a strong out-of-plane C-H bending absorption in the 850-800 cm⁻¹ region.[21]

Experimental Protocol for FT-IR Data Acquisition

This protocol describes the preparation of a solid sample for FT-IR analysis.

Diagram of FT-IR Sample Preparation (Thin Film Method)

FTIR_Prep Start Dissolve Solid in Volatile Solvent Drop Apply a Drop to a Salt Plate (e.g., KBr) Start->Drop Evaporate Allow Solvent to Evaporate Drop->Evaporate Film Thin Film of Compound Remains Evaporate->Film Analyze Place Plate in FT-IR and Acquire Spectrum Film->Analyze

Caption: Thin solid film method for FT-IR sample preparation.

Step-by-Step Methodology:

  • Sample Preparation (Thin Solid Film Method): [22]

    • Place a small amount of the solid sample (a few milligrams) in a vial.

    • Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.

    • Apply a drop of the solution to the surface of a clean, dry salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum.

Conclusion

This technical guide provides a comprehensive, predicted spectroscopic profile of this compound. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, along with detailed interpretations and standardized experimental protocols, serve as a valuable resource for researchers. This information will facilitate the unambiguous identification and characterization of this compound, supporting its further investigation in medicinal chemistry and related fields. The provided methodologies for data acquisition are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.

References

The Ascendant Role of Halogenation in the Biological Activity of Phenyltetrazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the multifaceted biological activities of halogenated phenyltetrazoles, a class of compounds demonstrating significant promise in modern drug discovery. We will dissect the synthetic strategies, delve into the nuanced mechanisms of action across various therapeutic areas, and illuminate the critical role that halogen substitution plays in modulating pharmacological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of these heterocyclic scaffolds.

Introduction: The Phenyltetrazole Scaffold and the Power of Halogenation

The 1,5-disubstituted tetrazole ring is a key pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for the carboxylic acid group. This substitution can enhance metabolic stability and improve pharmacokinetic profiles.[1] When coupled with a phenyl ring, the resulting phenyltetrazole scaffold offers a versatile platform for structural modification and the exploration of diverse biological targets.

Halogenation, the strategic introduction of halogen atoms (F, Cl, Br, I) into a molecule, is a powerful tool for fine-tuning drug-like properties.[2] Halogens can influence a compound's lipophilicity, electronic distribution, and metabolic stability, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Furthermore, halogen bonding, a non-covalent interaction involving a halogen atom, can play a crucial role in ligand-receptor binding, enhancing potency and selectivity.[3] This guide will explore how the interplay between the phenyltetrazole core and halogen substituents gives rise to a broad spectrum of biological activities.

Synthetic Strategies for Halogenated Phenyltetrazoles

The synthesis of halogenated phenyltetrazoles typically involves a [3+2] cycloaddition reaction between a halogenated benzonitrile and an azide source.[1] Variations in catalysts and reaction conditions allow for the efficient production of a diverse library of compounds.

General Experimental Protocol: Zinc-Catalyzed Synthesis of 5-(halophenyl)-1H-tetrazole

This protocol outlines a widely used and effective method for the synthesis of 5-substituted-1H-tetrazoles.[1]

Materials:

  • Halogenated benzonitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.2-1.5 eq)

  • Zinc bromide (ZnBr₂) (0.5-1.0 eq)

  • Deionized water

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate (for extraction, if necessary)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the halogenated benzonitrile, sodium azide, and zinc bromide.

  • Add deionized water to achieve a concentration of approximately 1 M with respect to the nitrile.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-48 hours.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution to a pH of ~2 with 2M HCl to precipitate the tetrazole product.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water to remove any remaining salts.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]

G cluster_synthesis Synthesis Workflow Halogenated Benzonitrile Halogenated Benzonitrile Cycloaddition Reaction Cycloaddition Reaction Halogenated Benzonitrile->Cycloaddition Reaction Azide Source Azide Source Azide Source->Cycloaddition Reaction Catalyst (e.g., ZnBr2) Catalyst (e.g., ZnBr2) Catalyst (e.g., ZnBr2)->Cycloaddition Reaction Work-up & Purification Work-up & Purification Cycloaddition Reaction->Work-up & Purification Characterization Characterization Work-up & Purification->Characterization

Caption: General workflow for the synthesis of halogenated phenyltetrazoles.

Anticancer Activity

Halogenated phenyltetrazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6][7] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways critical for cancer cell proliferation and survival.

Mechanism of Action: Targeting Key Cancer Pathways

One notable mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[7] Certain 1H-imidazole[4,5-f][2][8]phenanthroline derivatives containing a phenyltetrazole moiety have been shown to suppress this pathway, leading to cell cycle arrest and apoptosis in colorectal cancer cells.[7]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[9][10][11][12]

Materials:

  • Cancer cell line of interest (e.g., HCT116, SW480)[7]

  • Complete cell culture medium

  • Halogenated phenyltetrazole compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated phenyltetrazole compounds. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 1-4 hours.[10]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a multi-well spectrophotometer.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

cluster_anticancer Anticancer Screening Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50)

Caption: Workflow for in vitro anticancer activity screening.

Antimicrobial Activity

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated phenyltetrazoles have demonstrated promising activity against a variety of bacterial and fungal strains.[13]

Structure-Activity Relationship (SAR) Insights

The nature and position of the halogen substituent on the phenyl ring significantly influence the antimicrobial potency. For instance, studies on halogenated phenols have shown that strategic halogenation can enhance the activity of phenolic compounds while mitigating their toxicity.[13] The introduction of multiple halogen atoms, such as in 2,4,6-triiodophenol, has been shown to be highly effective in inhibiting biofilm formation in Staphylococcus aureus.[13]

Experimental Protocol: Antifungal Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the in vitro activity of antifungal compounds. The broth microdilution method is a commonly used technique.[14][15]

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Halogenated phenyltetrazole compounds

  • 96-well microtiter plates

  • Spectrophotometer or visual reading mirror

Procedure:

  • Compound Preparation: Prepare a series of twofold dilutions of the halogenated phenyltetrazole compounds in the RPMI-1640 medium in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established protocols (e.g., CLSI M27 for yeasts or M38 for molds).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for molds.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control well.[15] The endpoint can be determined visually or by using a spectrophotometer.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a key therapeutic goal. Halogenated phenyltetrazoles have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[16]

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Certain halogenated phenyltetrazole derivatives have been designed as selective COX-2 inhibitors, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[17]

Experimental Protocol: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classic and widely used assay to evaluate the in vivo anti-inflammatory activity of new compounds.[16]

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • Halogenated phenyltetrazole compounds

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into different groups (control, standard, and test compound groups).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle only.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Enzyme Inhibition

The versatility of the halogenated phenyltetrazole scaffold extends to the inhibition of various other enzymes implicated in disease pathogenesis.

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Phenyltetrazole derivatives have been investigated as XO inhibitors.[18]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of XO by monitoring the formation of uric acid from xanthine.[18][19][20][21]

Materials:

  • Xanthine oxidase enzyme

  • Xanthine solution (substrate)

  • Phosphate buffer (pH 7.5)

  • Halogenated phenyltetrazole compounds

  • Allopurinol (positive control)

  • 96-well UV-transparent plates

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution.

  • Pre-incubation: Incubate the mixture at room temperature for a short period (e.g., 10 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the xanthine solution to each well.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 293 nm (the wavelength at which uric acid absorbs) over time.[19]

  • Data Analysis: Calculate the rate of uric acid formation for each concentration of the test compound. Determine the percentage of inhibition and the IC₅₀ value.

Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activities of various halogenated phenyltetrazoles.

Table 1: Anticancer Activity of Halogenated Phenyltetrazole Derivatives

Compound IDHalogen SubstituentCancer Cell LineIC₅₀ (µM)Reference
IPM714-HCT1161.74[7]
IPM714-SW4802.0[7]
Compound 5o -Liver Cancer1.0 - 4.0[6]
Compound 5o -Breast Cancer1.0 - 4.0[6]

Table 2: Antimicrobial Activity of Halogenated Phenyltetrazole Derivatives

Compound IDHalogen SubstituentMicrobial StrainMIC (µg/mL)Reference
2,4,6-TIP 2,4,6-triiodoS. aureus5[13]
Compound 7l -E. coli-[22]
Compound 7o -E. coli-[22]

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity

Compound IDHalogen SubstituentTargetIC₅₀ (µM)ActivityReference
Compound 3e p-nitroCOX-20.34Anti-inflammatory[16]
Compound 3c -COX-21.39Anti-inflammatory[16]
THCA derivative -Xanthine Oxidase61.60Enzyme Inhibition[21]

Conclusion and Future Directions

Halogenated phenyltetrazoles represent a highly versatile and promising class of compounds in drug discovery. The strategic incorporation of halogens onto the phenyltetrazole scaffold provides a powerful means to modulate their physicochemical properties and biological activities. The diverse range of demonstrated activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects, underscores the potential of this chemical space for the development of novel therapeutics.

Future research in this area should focus on:

  • Expanding Chemical Diversity: Synthesizing and screening a broader range of halogenated phenyltetrazole analogues to further explore the structure-activity landscape.

  • Mechanism of Action Studies: Conducting in-depth biological studies to elucidate the precise molecular mechanisms underlying the observed activities.

  • In Vivo Efficacy and Safety: Advancing the most promising compounds into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Computational Modeling: Utilizing computational tools for the rational design of next-generation halogenated phenyltetrazoles with improved potency and selectivity.

By continuing to explore the rich chemistry and biology of halogenated phenyltetrazoles, the scientific community is well-positioned to unlock their full therapeutic potential.

References

An In-depth Technical Guide to the Aqueous Solubility Determination of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3-bromo-4-fluorophenyl)-2H-tetrazole is a substituted aromatic tetrazole, a class of compounds of significant interest in medicinal chemistry. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, which can modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3] The solubility of any drug candidate is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] Poor aqueous solubility is a major hurdle in drug discovery, often leading to low bioavailability, challenging formulation development, and unreliable results in biological assays.[5][6]

Physicochemical Context and Influencing Factors

The solubility of this compound is governed by its molecular structure and the properties of the solvent system.

  • The Tetrazole Moiety : The tetrazole ring is acidic, with a pKa generally comparable to that of carboxylic acids.[3] This acidic nature means its ionization state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.[2][5] At pH values above its pKa, the tetrazole will be deprotonated to form the more soluble tetrazolate anion.

  • Aromatic Ring and Substituents : The phenyl ring is hydrophobic. The presence of a bromine atom and a fluorine atom (halogens) increases the molecule's lipophilicity, which typically decreases aqueous solubility. These substituents can, however, also influence crystal packing energy, another key determinant of solubility.

  • Crystal Form : The arrangement of molecules in the solid state (polymorphism) can significantly impact solubility. Different crystal forms of the same compound can exhibit different solubilities, with the most stable form having the lowest solubility.[7]

These factors create a complex interplay that necessitates empirical determination of solubility under various conditions.

Caption: Key factors influencing the aqueous solubility of the target compound.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is assessed in two distinct forms: kinetic and thermodynamic. Understanding the difference is crucial for correct data interpretation and application.[4][7][8]

  • Kinetic Solubility is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO).[6][9] It is a high-throughput measurement often used in the early stages of discovery to rank compounds and flag potential issues.[4][6] However, it can sometimes overestimate the true solubility because the short incubation time may lead to the formation of a temporary, supersaturated state.[7]

  • Thermodynamic Solubility (or equilibrium solubility) is the true measure of a compound's solubility. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid form of the compound at a specific temperature and pressure.[7][8] This measurement requires a longer incubation time (typically 24 hours or more) to ensure equilibrium is reached and is considered the "gold standard" for later-stage development and formulation activities.[8][9]

Caption: Contrasting workflows for kinetic and thermodynamic solubility determination.

Experimental Methodologies

The following protocols describe standard, validated methods for determining the aqueous solubility of a novel compound.

Protocol 1: Kinetic Solubility Determination via Shake-Flask Method

This method is a high-throughput approach suitable for early-stage discovery.[6][10]

1. Materials and Equipment:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreen®)

  • 96-well collection plates

  • Thermomixer or orbital shaker

  • HPLC-UV or LC-MS/MS system for quantification

  • High and low solubility control compounds (e.g., Nicardipine, Haloperidol)

2. Step-by-Step Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the test compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).[6]

  • Plate Setup: In duplicate, add 2 µL of the 10 mM DMSO stock solution to the wells of a 96-well plate. This will result in a final test concentration of 100 µM when 198 µL of buffer is added.

  • Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well. The final DMSO concentration should be 1-2% to minimize co-solvent effects.[10]

  • Incubation: Seal the plate and place it in a thermomixer set to shake at 850 rpm for 2 hours at 25°C.[6]

  • Filtration: After incubation, transfer the contents to a 96-well filter plate placed on top of a collection plate. Centrifuge to separate any precipitate from the solution.

  • Quantification: Analyze the filtrate in the collection plate using a validated HPLC-UV or LC-MS/MS method. Create a standard curve by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile and water to determine the concentration of the compound in the filtrate.

Protocol 2: Thermodynamic Solubility Determination via Shake-Flask Method

This method determines the equilibrium solubility and is crucial for lead optimization and preformulation.[4][6]

1. Materials and Equipment:

  • This compound (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4 (and other relevant buffers, e.g., pH 5.0, 6.8)

  • Glass vials (e.g., 1.5 mL)

  • Thermomixer or vial roller system

  • Centrifuge and/or syringe filters (0.45 µm)

  • HPLC-UV or LC-MS/MS system

2. Step-by-Step Procedure:

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Buffer Addition: Add a known volume of the aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vials tightly and place them in a thermomixer or on a vial roller. Incubate at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24 hours to allow the solution to reach equilibrium.[6] To confirm equilibrium has been reached, a parallel experiment can be run for 48 hours; the results should be consistent.

  • Phase Separation: After incubation, allow the vials to stand for a short period to let the excess solid settle. Carefully collect the supernatant. For higher accuracy, centrifuge the vials and then filter the supernatant through a 0.45 µm syringe filter to remove any remaining microscopic particles.

  • Quantification: Prepare an aliquot of the clear filtrate for analysis. Dilute as necessary and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known concentration stock solution.

Data Analysis and Presentation

Solubility data should be calculated and presented clearly. The final concentration is determined from the analytical method's calibration curve, accounting for any dilution factors. Results should be reported in standard units such as µg/mL and µM.

Table 1: Illustrative Kinetic Solubility Data Presentation

Compound ID Test Concentration (µM) Buffer System Incubation Time (h) Kinetic Solubility (µM) Kinetic Solubility (µg/mL) Notes
This compound 100 PBS, pH 7.4 2 [Experimental Value] [Calculated Value] 2% final DMSO
Control (Low Sol) 100 PBS, pH 7.4 2 < 10 < 2.5 Precipitate observed

| Control (High Sol) | 100 | PBS, pH 7.4 | 2 | > 95 | > 23.5 | No precipitate |

Table 2: Illustrative Thermodynamic Solubility Data Presentation

Compound ID Buffer System Temperature (°C) Incubation Time (h) Thermodynamic Solubility (µM) Thermodynamic Solubility (µg/mL)
This compound PBS, pH 7.4 25 24 [Experimental Value] [Calculated Value]
This compound Acetate, pH 5.0 25 24 [Experimental Value] [Calculated Value]

| this compound | PBS, pH 7.4 | 37 | 24 | [Experimental Value] | [Calculated Value] |

Conclusion

Determining the aqueous solubility of this compound is a foundational step in evaluating its potential as a drug candidate. This guide provides the necessary theoretical background and detailed, actionable protocols to measure both its kinetic and thermodynamic solubility. By employing these standardized methods, researchers can generate reliable and reproducible data, enabling informed decisions in structure-activity relationship (SAR) studies, guiding formulation development, and ultimately increasing the probability of success for their drug discovery programs. A thorough characterization, including assessments at different pH values and temperatures, will provide a comprehensive solubility profile essential for advancing this compound through the development pipeline.

References

The Phenyltetrazole Core: A Technical Guide to its Discovery, Synthesis, and Ascendance in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrazole ring, a unique five-membered heterocycle containing four nitrogen atoms, has carved a significant niche in the landscape of modern medicinal chemistry. Its derivatives, particularly the phenyltetrazoles, are integral components of numerous therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery and history of phenyltetrazole derivatives for researchers, scientists, and drug development professionals. We will delve into the seminal moments of their initial synthesis, trace the evolution of synthetic methodologies, and critically analyze the physicochemical properties that underpin their widespread application. The core concept of bioisosterism, a key driver of the tetrazole saga, will be explained in detail, supported by mechanistic insights and structure-activity relationships. This guide aims to be a definitive resource, bridging historical context with contemporary applications and providing a robust foundation for future innovation in this exciting field.

The Genesis of a Privileged Scaffold: A Historical Perspective

The journey of tetrazole chemistry began in 1885 with the pioneering work of Swedish chemist J.A. Bladin. While investigating the reactions of dicyanophenylhydrazine, he serendipitously synthesized the first tetrazole derivative.[1][2][3] However, it wasn't until the early 20th century that the fundamental synthetic pathways to this unique heterocyclic system began to be systematically explored. The early methods were often cumbersome and utilized hazardous reagents, limiting their broad applicability. A significant breakthrough occurred with the development of the [3+2] cycloaddition reaction between nitriles and azides, a method that remains a cornerstone of tetrazole synthesis to this day.[3][4][5] The introduction of safer azide sources, such as sodium azide in combination with an acid catalyst, further propelled the accessibility and study of tetrazole derivatives, including the phenyl-substituted analogues that are the focus of this guide.[4][6]

Core Synthetic Strategies for Phenyltetrazole Derivatives

The construction of the phenyltetrazole scaffold can be broadly categorized into methods leading to 5-phenyl-1H-tetrazole and 1-phenyl-1H-tetrazole, the two primary isomers of significant interest.

Synthesis of 5-Phenyl-1H-tetrazole: The [3+2] Cycloaddition

The most prevalent and versatile method for the synthesis of 5-substituted-1H-tetrazoles, including 5-phenyl-1H-tetrazole, is the [3+2] cycloaddition of a nitrile with an azide source.[3][4] This reaction, often referred to as a "click reaction" due to its high efficiency and specificity, forms the tetrazole ring in a single, atom-economical step.

Conceptual Workflow: [3+2] Cycloaddition

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Benzonitrile Benzonitrile (Ph-C≡N) Catalyst Lewis or Brønsted Acid Catalyst (e.g., ZnCl₂, NH₄Cl) Benzonitrile->Catalyst Activation of Nitrile Azide Azide Source (e.g., NaN₃) Azide->Catalyst Product 5-Phenyl-1H-tetrazole Catalyst->Product Cycloaddition Solvent Solvent (e.g., DMF, DMSO) Solvent->Product Heat Heat (Δ) Heat->Product

Caption: General workflow for the synthesis of 5-phenyl-1H-tetrazole via [3+2] cycloaddition.

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

Materials:

  • Benzonitrile

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7][8]

  • Hydrochloric Acid (HCl), aqueous solution

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzonitrile (1 equivalent) in DMF.

  • Addition of Reagents: To the stirred solution, add sodium azide (1.5-2 equivalents) and ammonium chloride (1.5-2 equivalents). Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to 100-140°C and maintain this temperature for several hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3. This protonates the tetrazolate anion, causing the 5-phenyl-1H-tetrazole to precipitate out of the solution.[6]

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Catalyst: The Lewis acid (e.g., ZnCl₂) or Brønsted acid (generated from NH₄Cl) activates the nitrile group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the azide ion.[4][6]

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are used to dissolve the reactants, particularly the inorganic azide salt, and to facilitate the reaction at elevated temperatures.[7]

  • Acidification: The tetrazole ring is acidic (pKa ≈ 4.9), comparable to carboxylic acids.[10] In the basic reaction medium, it exists as the sodium salt. Acidification is crucial for the isolation of the neutral product.

Synthesis of 1-Phenyl-1H-tetrazole

The synthesis of 1-substituted tetrazoles often involves the reaction of primary amines with a source of one carbon and three nitrogen atoms. A common method involves the use of triethyl orthoformate and sodium azide.[11][12]

Conceptual Workflow: Synthesis of 1-Phenyl-1H-tetrazole

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Aniline Aniline (Ph-NH₂) Orthoformate Triethyl Orthoformate Aniline->Orthoformate Formation of Imidate Imidate Intermediate Orthoformate->Imidate Azide Sodium Azide (NaN₃) Product 1-Phenyl-1H-tetrazole Azide->Product Cyclization Acid Acid Catalyst (e.g., Acetic Acid) Acid->Product Heat Heat (Δ) Heat->Product Imidate->Azide Reaction with Azide

Caption: General workflow for the synthesis of 1-phenyl-1H-tetrazole.

Experimental Protocol: Synthesis of 1-Phenyl-1H-tetrazole

Materials:

  • Aniline

  • Triethyl Orthoformate

  • Sodium Azide (NaN₃)

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a round-bottom flask, combine aniline (1 equivalent), triethyl orthoformate (1.1 equivalents), and a catalytic amount of glacial acetic acid.

  • Formation of Imidate: Heat the mixture to reflux for 2-3 hours. The ethanol byproduct can be removed by distillation.

  • Addition of Azide: Cool the reaction mixture and add sodium azide (1.5 equivalents).

  • Cyclization: Heat the mixture to 120-130°C for several hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

The Principle of Bioisosterism: The Key to Phenyltetrazole's Success

A pivotal reason for the prevalence of phenyltetrazole derivatives in medicinal chemistry is the concept of bioisosterism . The 5-substituted-1H-tetrazole ring is a well-established bioisostere of the carboxylic acid functional group.[1][10][13] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.

Physicochemical Properties Comparison

PropertyCarboxylic Acid (-COOH)5-Substituted-1H-tetrazole
pKa ~4.2 - 4.5~4.5 - 4.9[14]
Acidity AcidicAcidic[1][10]
Hydrogen Bonding H-bond donor and acceptorH-bond donor and acceptor[15][16]
Planarity PlanarPlanar
Lipophilicity LowerHigher (as the anion)[17]
Metabolic Stability Susceptible to reductionGenerally more stable[13][14]

The similarity in pKa values means that at physiological pH, both the carboxylic acid and the tetrazole ring exist predominantly in their anionic forms (carboxylate and tetrazolate, respectively).[15][16] This allows the tetrazole to mimic the electrostatic and hydrogen bonding interactions of a carboxylic acid with a biological target, such as a receptor or enzyme active site.[2]

Advantages of the Tetrazole Bioisostere:

  • Enhanced Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to the carboxylic acid group, which can be susceptible to reduction or conjugation.[13] This can lead to improved pharmacokinetic profiles, such as a longer half-life.

  • Increased Lipophilicity: The tetrazolate anion is more lipophilic than the corresponding carboxylate.[17] This can enhance membrane permeability and oral bioavailability.[14][15]

  • Improved Potency: In some cases, the spatial arrangement of the nitrogen atoms in the tetrazole ring can lead to more optimal interactions with the target, resulting in increased potency.[14]

Signaling Pathway Example: Angiotensin II Receptor Blockers (ARBs)

A prime example of the successful application of this bioisosteric replacement is in the development of angiotensin II receptor antagonists, such as Losartan, Valsartan, and Candesartan.[13][18] In these drugs, a tetrazole ring replaces a carboxylic acid group, leading to improved oral bioavailability and potency.[14]

G Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Losartan Losartan (contains Phenyltetrazole) Losartan->AT1R Blocks

Caption: Role of phenyltetrazole-containing ARBs in the Renin-Angiotensin system.

Applications and Future Directions

The unique properties of the phenyltetrazole core have led to its incorporation into a wide array of therapeutic agents beyond antihypertensives. These include anti-inflammatory, anticancer, antifungal, antiviral, and antidiabetic drugs.[1][19][20][21][22] The metabolic stability and ability to modulate physicochemical properties make phenyltetrazole derivatives a valuable scaffold in drug discovery and development.[13][23]

Recent research has focused on developing novel synthetic methodologies, including green chemistry approaches and multicomponent reactions, to access diverse phenyltetrazole libraries for high-throughput screening.[2][7][22] Furthermore, the exploration of phenyltetrazoles as ligands in coordination chemistry and as components of energetic materials highlights the versatility of this heterocyclic system.[2][18]

Conclusion

From its serendipitous discovery to its current status as a privileged scaffold in medicinal chemistry, the journey of phenyltetrazole derivatives is a testament to the power of synthetic innovation and the strategic application of physicochemical principles. The understanding and application of bioisosterism have been central to this success story, enabling the rational design of drugs with improved pharmacokinetic and pharmacodynamic properties. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, the phenyltetrazole core is poised to remain a cornerstone of drug discovery for the foreseeable future, offering a versatile platform for the development of next-generation therapeutics.

References

A Comprehensive Technical Guide on the Theoretical and Experimental Analysis of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Experimental Analysis of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

This guide provides an in-depth exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, and theoretical analysis through computational modeling. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the study of novel tetrazole derivatives.

Introduction: The Significance of Substituted Phenyltetrazoles

The tetrazole ring is a critical pharmacophore in modern drug discovery, often serving as a bioisosteric replacement for a carboxylic acid group. This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile.[1][2] The specific compound, this compound, combines this valuable heterocyclic core with a halogenated phenyl ring. The presence of bromine and fluorine atoms is anticipated to modulate the compound's lipophilicity, electronic properties, and binding interactions with biological targets, making it a compelling candidate for further investigation.[3] Tetrazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, underscoring the potential of this molecular scaffold.[2][4][5]

This guide will provide a comprehensive overview of the essential experimental and theoretical workflows for characterizing this and similar novel compounds.

Synthesis and Spectroscopic Characterization

The synthesis of 5-substituted tetrazoles is well-established, with the [3+2] cycloaddition reaction between a nitrile and an azide being a cornerstone of this chemical space.[2][6] For our target molecule, a plausible and efficient synthetic route starts from the corresponding benzonitrile.

Synthesis Protocol: A Step-by-Step Approach

The following protocol outlines a robust method for the synthesis of this compound. The choice of a continuous-flow microreactor is a modern approach that enhances safety and efficiency, particularly when working with azides.[7]

Step 1: Preparation of the Reagent Solution

  • Dissolve 3-bromo-4-fluorobenzonitrile (1.0 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

  • In a separate vessel, dissolve sodium azide (NaN₃, 1.5 equivalents) in deionized water.

  • Carefully add the aqueous sodium azide solution to the nitrile solution to create a biphasic mixture. The use of a phase-transfer catalyst like tetrabutylammonium bromide can be beneficial.

Step 2: Continuous-Flow Reaction

  • The reagent mixture is pumped through a heated microreactor (e.g., a coiled PFA tubing reactor).

  • Typical reaction conditions would be a temperature of 150-190°C and a residence time of 20-30 minutes.[7] This controlled environment minimizes the risks associated with hydrazoic acid formation.

Step 3: Work-up and Isolation

  • The output from the reactor is collected in a receiving flask.

  • Upon cooling, the product may precipitate. The mixture is acidified (e.g., with dilute HCl) to a pH of ~2-3 to ensure the tetrazole is in its protonated form.

  • The crude product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 4: Purification

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to yield the purified this compound.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization A 1. Prepare Reagent Solution (3-bromo-4-fluorobenzonitrile + NaN₃) B 2. Continuous-Flow Reaction (150-190°C, 20-30 min) A->B C 3. Work-up and Isolation (Acidification, Filtration) B->C D 4. Purification (Recrystallization) C->D E FT-IR Spectroscopy D->E Structural Verification F ¹H & ¹³C NMR Spectroscopy D->F G Mass Spectrometry D->G

Caption: Synthesis and Characterization Workflow.

Spectroscopic Data

The structural confirmation of the synthesized compound relies on standard spectroscopic techniques.[1][8] The following table summarizes the expected data for this compound.

Technique Expected Observations
FT-IR (cm⁻¹) ~3100-3000 (Ar-H stretch), ~2900 (N-H stretch, broad), ~1600 (C=N stretch), ~1500 (C=C stretch), ~1250 (C-F stretch), ~1050 (C-Br stretch)
¹H NMR (DMSO-d₆) Aromatic protons exhibiting complex splitting patterns (doublets, triplets of doublets) in the range of δ 7.5-8.5 ppm. A broad singlet for the N-H proton of the tetrazole ring, typically downfield (>15 ppm), may be observed depending on concentration and solvent.
¹³C NMR (DMSO-d₆) Signals for the carbon atoms of the phenyl ring between δ 110-140 ppm, with characteristic C-F and C-Br couplings. The carbon of the tetrazole ring is expected around δ 150-155 ppm.[8]
Mass Spec (ESI-) [M-H]⁻ at m/z corresponding to the molecular weight of the deprotonated molecule (C₇H₃BrFN₄)⁻.

Theoretical and Computational Analysis

Computational chemistry provides invaluable insights into the electronic structure and potential reactivity of novel molecules. Density Functional Theory (DFT) is a powerful tool for this purpose.[9][10][11]

Density Functional Theory (DFT) Studies

DFT calculations can elucidate the electronic properties, reactivity, and stability of this compound. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed and reliable combination for such studies.[12][13]

Protocol for DFT Calculations:

  • Geometry Optimization: The initial structure of the molecule is drawn and optimized to find the lowest energy conformation. This provides accurate bond lengths, bond angles, and dihedral angles.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies). This also allows for the prediction of the IR spectrum.

  • Electronic Property Calculation: Single-point energy calculations are then used to determine various quantum chemical parameters.

G cluster_properties Quantum Chemical Parameters A 1. Build Initial Structure B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum Energy) B->C D 4. Calculate Electronic Properties C->D E HOMO-LUMO Energies D->E F Molecular Electrostatic Potential (MEP) D->F G Mulliken Charges D->G

Caption: DFT Analysis Workflow.

Key Quantum Chemical Parameters:

Parameter Significance
HOMO-LUMO Energy Gap (ΔE) The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, blue) and nucleophilic (negative potential, red) regions. This is crucial for predicting non-covalent interactions with biological targets.
Mulliken Charges These provide the charge distribution on each atom, offering insights into the local electronic structure and reactivity of different parts of the molecule.
Dipole Moment Indicates the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes.
Molecular Docking Studies

Given the broad biological activities of tetrazoles, molecular docking is a logical next step to predict potential biological targets and understand binding interactions.[8][14][15] As a hypothetical example, we will consider docking this compound against a bacterial DNA gyrase, a common target for antimicrobial agents.[1]

Protocol for Molecular Docking:

  • Ligand Preparation: The 3D structure of the tetrazole, optimized from DFT calculations, is prepared by assigning charges and defining rotatable bonds.

  • Receptor Preparation: A high-resolution crystal structure of the target protein (e.g., DNA gyrase from E. coli) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Binding Site Definition: The active site for docking is defined, typically based on the location of a known inhibitor or through binding site prediction algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock) is used to explore possible binding poses of the ligand within the active site and score them based on a scoring function that estimates binding affinity.

  • Analysis of Results: The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, with the amino acid residues of the protein.

G A 1. Prepare Ligand (Optimized 3D Structure) D 4. Run Docking Simulation (e.g., AutoDock) A->D B 2. Prepare Receptor (e.g., DNA Gyrase from PDB) C 3. Define Binding Site B->C C->D E 5. Analyze Binding Poses & Interactions D->E

Caption: Molecular Docking Workflow.

Hypothetical Docking Results against E. coli DNA Gyrase:

Parameter Result
Binding Energy -8.5 kcal/mol
Key Interactions Hydrogen bond between the tetrazole N-H and a conserved aspartate residue. Halogen bond between the bromine atom and a backbone carbonyl oxygen. Pi-stacking of the phenyl ring with a tyrosine residue.
Interacting Residues Asp73, Gly77, Tyr122

These hypothetical results suggest a strong binding affinity and a plausible mechanism of action, warranting further experimental validation.

Potential Biological Applications and Future Outlook

The theoretical studies on this compound, particularly the insights from DFT and molecular docking, provide a strong rationale for its synthesis and subsequent biological evaluation. The presence of the tetrazole ring, a known bioisostere for carboxylic acids, combined with the halogenated phenyl moiety, makes this compound a promising candidate for several therapeutic areas.[2][3]

Based on the broader class of tetrazole derivatives, this compound could be explored for:

  • Antimicrobial Activity: As suggested by the docking study, it may inhibit essential bacterial enzymes.[8]

  • Anticancer Activity: Many tetrazole-containing compounds have shown cytotoxicity against various cancer cell lines.[4][15]

  • Anti-inflammatory Effects: The tetrazole scaffold is present in compounds with anti-inflammatory properties.[16]

Future work should focus on the synthesis and in vitro screening of this compound against a panel of bacterial strains and cancer cell lines to validate the computational predictions. Further optimization of the structure through medicinal chemistry efforts could lead to the development of potent and selective drug candidates.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Molecule of Interest

5-(3-bromo-4-fluorophenyl)-2H-tetrazole is a halogenated derivative of the 5-phenyl-2H-tetrazole scaffold. This class of compounds is of significant interest in medicinal chemistry and materials science. The tetrazole ring, a five-membered heterocyclic moiety with four nitrogen atoms, often serves as a bioisostere for carboxylic acids, offering a similar acidic proton but with improved metabolic stability and pharmacokinetic properties. The presence of bromine and fluorine atoms on the phenyl ring further modulates the molecule's electronic and lipophilic character, potentially enhancing its binding affinity to biological targets and influencing its overall physicochemical behavior.

This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailing the established methodologies for their determination. By understanding these fundamental properties, researchers can better anticipate its behavior in various experimental settings, from synthetic manipulations to biological assays.

I. Molecular Identity and Synthesis

Structural Confirmation and Identification

The unambiguous identification of this compound is the foundational step in any scientific investigation.

PropertyValueSource
Molecular Formula C₇H₄BrFN₄[1]
Molecular Weight 243.04 g/mol [2]
CAS Number 874784-10-8; 2382895-71-6[1][2]

Note on CAS Numbers: The existence of multiple CAS numbers may indicate different suppliers or batches. It is crucial to verify the identity of the specific compound being used through analytical characterization.

Synthetic Pathway: [3+2] Cycloaddition

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide. For this compound, this involves the reaction of 3-bromo-4-fluorobenzonitrile with an azide source, typically sodium azide, often in the presence of a catalyst.

Synthesis_Pathway Nitrile 3-bromo-4-fluorobenzonitrile Reaction [3+2] Cycloaddition Nitrile->Reaction Azide Sodium Azide (NaN₃) Azide->Reaction Catalyst Lewis Acid Catalyst (e.g., ZnCl₂, NH₄Cl) Catalyst->Reaction Solvent Solvent (e.g., DMF, water) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 5-substituted-1H-tetrazoles

  • To a solution of the corresponding benzonitrile (1 mmol) in a suitable solvent such as DMF or a water/isopropanol mixture (5 mL), add sodium azide (1.5-2 mmol).

  • Add a catalyst, such as nano-TiCl₄·SiO₂ (0.1 g) or another Lewis acid, to the mixture.[3]

  • Reflux the reaction mixture for the appropriate time (typically 2-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a heterogeneous catalyst is used, remove it by filtration.

  • Quench the reaction by adding dilute acid (e.g., 4N HCl) and ice water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

II. Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for confirming the structure and assessing the purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the phenyl ring. The coupling patterns will be indicative of their relative positions. The N-H proton of the tetrazole ring will likely appear as a broad singlet. For a similar compound, 5-phenyl-1H-tetrazole, the aromatic protons appear as a multiplet between δ 7.58-8.06 ppm in DMSO-d₆.[4]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon of the tetrazole ring in 5-phenyl-1H-tetrazole appears at δ 155.3 ppm in DMSO-d₆.[4] The carbons of the phenyl ring will have chemical shifts influenced by the bromo and fluoro substituents.

  • ¹⁹F NMR: Fluorine NMR is a crucial technique for confirming the presence and chemical environment of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorptions for this compound:

Wavenumber (cm⁻¹)Assignment
~3450N-H stretching
~3060Aromatic C-H stretching
~1640, 1560C=N stretching (tetrazole ring)
~1470, 1160C-N stretching
~1250-1000C-F stretching
Below 1000C-Br stretching

Data extrapolated from typical values for similar compounds.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ would be expected. Tandem mass spectrometry (MS/MS) studies on similar 5-substituted 1H-tetrazoles have shown characteristic fragmentation patterns, including the loss of HN₃ in positive ion mode and N₂ in negative ion mode.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound and for quantitative analysis.

HPLC_Workflow cluster_System HPLC System Solvent Mobile Phase (e.g., Acetonitrile/Water) Pump Pump Solvent->Pump Injector Injector Pump->Injector Column Column (e.g., C18) Injector->Column Detector UV Detector Column->Detector Data Data Acquisition Detector->Data Sample Sample Solution (Compound in Mobile Phase) Sample->Injector

Caption: A typical HPLC workflow for purity analysis.

Illustrative HPLC Protocol:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid like formic acid to improve peak shape) is a typical choice.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For some applications, a purity of ≥ 98% (by HPLC) is required.[6]

III. Physicochemical Properties

Physical State and Appearance

At room temperature, this compound is expected to be a solid. Related compounds, such as 5-(3-bromo-4-methyl-phenyl)-2H-tetrazole, are described as off-white flakes.[6]

Melting Point

The melting point is a key indicator of purity. For the related compound 5-(3-bromo-4-methyl-phenyl)-2H-tetrazole, the melting point is reported to be in the range of 174-181 °C.[6] The melting point of this compound is expected to be in a similar range and can be determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC).

Solubility

The solubility of a compound is critical for its application in drug development and chemical reactions. Tetrazoles are generally more lipophilic than their corresponding carboxylic acids. The solubility of this compound is expected to be low in water and higher in polar organic solvents. For a similar compound, 5-(3-bromo-5-fluorophenyl)-2H-tetrazole, it is reported to be soluble in polar organic solvents like dimethylformamide (DMF).[7]

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Add an excess amount of the compound to a known volume of the solvent of interest (e.g., water, buffer, ethanol) in a sealed flask.

  • Agitate the flask at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Centrifuge or filter the suspension to remove undissolved solid.

  • Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC with a calibration curve.

Thermal Stability

The thermal stability of tetrazoles is an important consideration, especially for their handling and storage. Many tetrazole derivatives are known to decompose exothermically at elevated temperatures.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to study thermal decomposition. The DSC curve would show an endothermic peak corresponding to melting, followed by an exothermic peak indicating decomposition.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For tetrazoles, TGA curves typically show a significant mass loss corresponding to the decomposition of the tetrazole ring, often with the evolution of nitrogen gas.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a compound in the solid state.[8] This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties and for computational modeling studies. Obtaining suitable single crystals is often the rate-limiting step for this analysis.[8][9]

IV. Conclusion

References

An In-Depth Technical Guide on the Safety and Handling of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3-bromo-4-fluorophenyl)-2H-tetrazole is a substituted aromatic tetrazole, a class of heterocyclic compounds with a five-membered ring containing four nitrogen atoms and one carbon atom.[1] Tetrazole derivatives are of significant interest in medicinal chemistry and drug development, often serving as bioisosteres for carboxylic acid groups, which can enhance metabolic stability and cell membrane permeability.[2][3][4] The specific substitutions of a bromo and a fluoro group on the phenyl ring can further modulate the compound's physicochemical properties.

While the tetrazole moiety offers valuable chemical properties, it also introduces potential hazards. Tetrazoles are known for their high nitrogen content and can be energetically unstable, posing risks of rapid decomposition or explosion under certain conditions, such as heat or shock.[5][6] This guide provides a comprehensive overview of the safety and handling protocols for this compound, designed for researchers, scientists, and drug development professionals. It aims to instill a deep understanding of the causality behind the recommended procedures to ensure safe and effective laboratory operations.

Hazard Identification and Classification

Understanding the inherent hazards of this compound is the foundation of safe handling. While specific, comprehensive safety data for this exact compound is not extensively published, we can infer its hazard profile from data on structurally similar aryl-tetrazoles and the general properties of the tetrazole class.

Based on available information for similar compounds, this compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation. [7][8][9]

  • H319: Causes serious eye irritation. [7][8][9]

  • H335: May cause respiratory irritation. [7][8][9]

The primary concern with many tetrazole-containing compounds is their potential for explosive decomposition when heated. While many substituted tetrazoles are more stable, this potential hazard should never be disregarded. The decomposition of substituted tetrazoles typically occurs at temperatures above 250°C.[2]

Below is a diagram illustrating the key potential hazards associated with this compound.

Hazard_Identification cluster_main Potential Hazards of this compound cluster_health Health Hazards cluster_physical Physical Hazards Compound This compound Skin_Irritation Skin Irritation (H315) Compound->Skin_Irritation Direct Contact Eye_Irritation Serious Eye Irritation (H319) Compound->Eye_Irritation Direct Contact Respiratory_Irritation Respiratory Irritation (H335) Compound->Respiratory_Irritation Inhalation of Dust Thermal_Instability Thermal Instability Compound->Thermal_Instability Potential for Decomposition Explosive Decomposition upon Heating Thermal_Instability->Decomposition Leads to

Caption: Key Health and Physical Hazards.

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the identified hazards, stringent exposure controls and the consistent use of appropriate personal protective equipment are mandatory.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that airborne concentrations of the chemical are kept low.[9]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Body PartProtectionStandardRationale
Eyes/Face Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities.ANSI Z87.1 / EN 166Protects against splashes and airborne particles that can cause serious eye irritation.[10]
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat must be worn at all times.ASTM F739 / EN 374Prevents skin contact which can lead to irritation.[11]
Respiratory Not typically required when handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.NIOSH/MSHA or EN 149 approvedPrevents inhalation of dust that can cause respiratory tract irritation.[12]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidents and ensure the integrity of the compound.

Handling Protocol

The following step-by-step protocol outlines the safe handling of this compound from receipt to use.

Handling_Protocol Start Receive Compound Inspect Inspect Container for Damage Start->Inspect 1. Initial Step Store Store in Designated Area Inspect->Store 2. If Intact Prepare Prepare for Use in Fume Hood Store->Prepare 3. Before Experiment Weigh Weigh Compound Prepare->Weigh 4. Precise Measurement Dissolve Dissolve or Use as Neat Solid Weigh->Dissolve 5. Experimental Use Cleanup Clean Work Area and Equipment Dissolve->Cleanup 6. Post-Experiment Dispose Dispose of Waste Cleanup->Dispose 7. Waste Management End Complete Handling Dispose->End 8. Final Step Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others and Supervisor Evacuate->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No Contain Contain with Inert Absorbent SmallSpill->Contain Yes CallEHS Call Emergency Services / EHS LargeSpill->CallEHS Collect Collect with Non-Sparking Tools Contain->Collect Dispose Dispose in Sealed Container Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

References

Methodological & Application

Applications of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Tetrazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms, is a cornerstone of modern medicinal chemistry. Although not found in nature, its synthetic accessibility and unique physicochemical properties have led to its incorporation into numerous marketed drugs.[1][2] One of the most significant roles of the tetrazole group is as a bioisostere of the carboxylic acid functionality.[3] This substitution can enhance metabolic stability, improve oral bioavailability, and modulate lipophilicity, thereby overcoming common liabilities in drug candidates.[3] Tetrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antihypertensive, antibacterial, anticancer, and anti-inflammatory effects, underscoring their versatility in drug design.[4]

This guide focuses on the potential applications of a specific derivative, 5-(3-bromo-4-fluorophenyl)-2H-tetrazole , in drug discovery. While specific biological data for this compound is not extensively published, its structural features—a substituted phenyl ring attached to a tetrazole core—suggest a high potential for biological activity. The presence of a bromine atom and a fluorine atom on the phenyl ring can significantly influence its electronic properties and binding interactions with biological targets. This document provides a scientifically grounded framework for exploring the therapeutic potential of this compound, complete with detailed protocols for preliminary screening and characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in Table 1. These properties are crucial for designing experiments, formulating the compound for biological assays, and interpreting structure-activity relationships (SAR).

PropertyValueSource
CAS Number 2382895-71-6[5]
Molecular Formula C₇H₄BrFN₄[5]
Molecular Weight 243.04 g/mol [6]
Appearance White to off-white solidInferred
Solubility Soluble in DMSO, DMF, and methanolInferred

Proposed Applications and Screening Protocols

Based on the known activities of structurally related phenyltetrazole derivatives, we propose the following areas of investigation for this compound.

Anticancer Activity: Inhibition of ABCG2 Transporter

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. The ATP-binding cassette (ABC) transporter ABCG2 is a key contributor to MDR in various cancers, including breast cancer.[7] Phenyltetrazole derivatives have been explored as inhibitors of ABCG2.[7] The following protocol outlines a method to assess the potential of this compound to inhibit ABCG2-mediated drug efflux.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_measure Measurement & Analysis prep1 Culture ABCG2-overexpressing cells (e.g., NCI-H460/MX20) and parental cells prep2 Seed cells in 96-well plates prep1->prep2 treat1 Pre-incubate cells with varying concentrations of This compound prep2->treat1 treat2 Add a fluorescent ABCG2 substrate (e.g., Hoechst 33342) treat1->treat2 measure1 Incubate and then measure intracellular fluorescence treat2->measure1 measure2 Calculate the reversal of fluorescence quenching to determine IC50 measure1->measure2

Figure 1. Workflow for assessing ABCG2 inhibition.

I. Materials and Reagents:

  • ABCG2-overexpressing cell line (e.g., NCI-H460/MX20) and the corresponding parental cell line.

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • This compound (dissolved in DMSO to prepare a stock solution).

  • Hoechst 33342 (fluorescent ABCG2 substrate).

  • Positive control inhibitor (e.g., Ko143).

  • Phosphate-buffered saline (PBS).

  • 96-well black, clear-bottom cell culture plates.

  • Fluorescence plate reader.

II. Procedure:

  • Cell Seeding:

    • Culture ABCG2-overexpressing and parental cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and wash once with PBS.

    • Add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (negative control) and a positive control inhibitor.

    • Pre-incubate the plates for 1 hour at 37°C.

  • Substrate Addition and Incubation:

    • Add Hoechst 33342 to each well at a final concentration of 5 µM.

    • Incubate the plates for an additional 90 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells twice with ice-cold PBS to remove extracellular substrate.

    • Add 100 µL of PBS to each well.

    • Measure the intracellular fluorescence using a plate reader with excitation at 355 nm and emission at 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence intensity of the treated cells to the control cells.

    • Plot the percentage of fluorescence increase against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antidiabetic Potential: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways, making it a validated target for the treatment of type 2 diabetes and obesity.[8] Tetrazole derivatives have been identified as effective PTP1B inhibitors.[8] The following protocol describes an in vitro assay to evaluate the inhibitory activity of this compound against PTP1B.

G cluster_pathway Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS (phosphorylated) IR->IRS phosphorylates PI3K PI3K/Akt Pathway IRS->PI3K activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 PTP1B PTP1B PTP1B->IRS dephosphorylates Inhibitor 5-(3-bromo-4-fluorophenyl)- 2H-tetrazole Inhibitor->PTP1B inhibits

Figure 2. Role of PTP1B in the insulin signaling pathway.

I. Materials and Reagents:

  • Recombinant human PTP1B enzyme.

  • p-Nitrophenyl phosphate (pNPP) as the substrate.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • This compound (dissolved in DMSO).

  • Positive control inhibitor (e.g., Suramin).

  • 96-well clear microplates.

  • Microplate reader capable of measuring absorbance at 405 nm.

II. Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add 50 µL of the assay buffer to the blank wells and 50 µL of the compound dilutions or positive control to the respective wells.

  • Enzyme Addition:

    • Dilute the PTP1B enzyme in the assay buffer to the desired concentration.

    • Add 25 µL of the diluted enzyme to all wells except the blank wells. Add 25 µL of assay buffer to the blank wells.

    • Incubate the plate for 15 minutes at room temperature.

  • Substrate Addition and Reaction:

    • Prepare a solution of pNPP in the assay buffer.

    • Add 25 µL of the pNPP solution to all wells to initiate the enzymatic reaction.

    • Incubate the plate for 30 minutes at 37°C.

  • Absorbance Measurement:

    • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

    • Measure the absorbance at 405 nm using a microplate reader. The product, p-nitrophenol, is yellow under alkaline conditions.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The compound this compound represents a promising starting point for drug discovery campaigns. Its structural similarity to known bioactive molecules suggests a high probability of interaction with various biological targets. The protocols provided herein offer a robust framework for the initial screening of this compound in the areas of oncology and metabolic diseases. Positive results from these assays would warrant further investigation, including lead optimization, in vivo efficacy studies, and ADME/Tox profiling. The versatility of the tetrazole scaffold, combined with the specific substitutions on the phenyl ring, makes this compound a molecule of significant interest for the development of novel therapeutics.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole in Medicinal Chemistry

The this compound scaffold is a cornerstone building block for the synthesis of novel chemical entities in drug discovery and development. The tetrazole ring itself is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and bioavailability in many drug candidates.[1] This five-membered nitrogen heterocycle is a key pharmacophore in numerous approved drugs, exhibiting a wide array of biological activities including antibacterial, anticancer, and antihypertensive effects.[2] The presence of a bromine atom and a fluorine atom on the phenyl ring provides two distinct, orthogonal handles for further chemical modification. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, while the tetrazole ring offers sites for N-alkylation or N-arylation. This trifecta of reactive sites makes this compound a highly versatile starting material for the generation of diverse compound libraries aimed at identifying new therapeutic agents.

This application note provides a comprehensive guide for researchers, outlining detailed protocols for the synthesis of derivatives from this key intermediate. We will explore three primary synthetic avenues:

  • N-Alkylation of the Tetrazole Ring: Introducing alkyl substituents on the nitrogen atoms of the tetrazole ring.

  • Suzuki-Miyaura Cross-Coupling: Forming new carbon-carbon bonds at the bromine-substituted position.

  • Buchwald-Hartwig Amination: Creating carbon-nitrogen bonds, thereby introducing a wide range of amino functionalities.

Each section will delve into the mechanistic underpinnings of the transformation, provide detailed, step-by-step protocols, and offer insights into expected outcomes and potential challenges.

N-Alkylation of the Tetrazole Ring: Accessing 1,5- and 2,5-Disubstituted Isomers

The N-alkylation of 5-substituted tetrazoles is a fundamental transformation that often yields a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted products. The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the electronic properties of the substituent at the 5-position of the tetrazole ring.

Causality of Experimental Choices:

The choice of base and solvent is critical in controlling the outcome of the N-alkylation reaction. A strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), effectively deprotonates the tetrazole ring to form the corresponding anion. This anion exists as a resonance hybrid with negative charge distributed across the nitrogen atoms, leading to potential alkylation at either the N-1 or N-2 position. The use of a less polar solvent can sometimes favor the formation of one isomer over the other. The nature of the alkylating agent (e.g., primary vs. secondary halide) also plays a role in the reaction kinetics and regioselectivity.

Experimental Workflow: N-Alkylation

cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification P1 Dissolve 5-(3-bromo-4-fluorophenyl)- 2H-tetrazole in anhydrous DMF. P2 Add base (e.g., K2CO3 or NaH) to the solution. P1->P2 Stir under inert atmosphere R1 Add alkylating agent (e.g., alkyl halide) dropwise at 0°C. P2->R1 R2 Allow to warm to room temperature and stir for 2-12 hours. R1->R2 Monitor by TLC W1 Quench with water and extract with ethyl acetate. R2->W1 W2 Dry organic layer and concentrate in vacuo. W1->W2 W3 Purify by column chromatography to separate N-1 and N-2 isomers. W2->W3

Caption: Workflow for the N-alkylation of this compound.

Protocol 1: General Procedure for N-Alkylation

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to separate the N-1 and N-2 alkylated isomers.

Data Presentation:

Alkylating AgentBaseSolventN-1 Isomer Yield (%)N-2 Isomer Yield (%)
Methyl IodideK₂CO₃DMFData to be determinedData to be determined
Benzyl BromideNaHTHFData to be determinedData to be determined
Ethyl BromoacetateK₂CO₃AcetoneData to be determinedData to be determined

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Palladium-Catalyzed Cross-Coupling Reactions: Diversifying the Phenyl Ring

The bromine atom on the phenyl ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents. Here, we focus on two of the most powerful and versatile of these transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.

Causality of Experimental Choices:

The choice of the palladium catalyst, ligand, and base is paramount for a successful Suzuki-Miyaura coupling. A common catalyst system is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The base (e.g., sodium carbonate, potassium phosphate) is required to activate the boronic acid for transmetalation to the palladium center. The solvent system, often a mixture of an organic solvent (like 1,4-dioxane or toluene) and an aqueous solution of the base, facilitates the dissolution of both the organic and inorganic reagents.

Reaction Scheme: Suzuki-Miyaura Coupling

cluster_reactants Reactants cluster_products Product StartMat This compound catalyst Pd(PPh₃)₄, Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O), Heat StartMat->catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->catalyst Product 5-(3-aryl-4-fluorophenyl)-2H-tetrazole catalyst->Product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation:

Boronic Acid PartnerCatalyst Loading (mol%)BaseTemperature (°C)Yield (%)
Phenylboronic acid5K₂CO₃90Data to be determined
4-Methoxyphenylboronic acid5K₃PO₄90Data to be determined
Pyridine-3-boronic acid5K₂CO₃100Data to be determined

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This reaction is incredibly powerful for synthesizing anilines and their derivatives from aryl halides.

Causality of Experimental Choices:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition of the aryl bromide and the reductive elimination of the final product. Commonly used ligands include XPhos and SPhos. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, allowing it to coordinate to the palladium center.

Catalytic Cycle: Buchwald-Hartwig Amination

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH RedElim Reductive Elimination AmineCoord->RedElim - H-Base⁺-Br⁻ RedElim->Pd0 - Ar-NR₂ StartMat Ar-Br Amine R₂NH Product Ar-NR₂ Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene (0.1 M).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation:

Amine PartnerLigandBaseTemperature (°C)Yield (%)
MorpholineXPhosNaOtBu110Data to be determined
AnilineSPhosCs₂CO₃110Data to be determined
n-ButylamineXPhosNaOtBu100Data to be determined

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Conclusion: A Versatile Platform for Drug Discovery

The protocols outlined in this application note provide a robust starting point for the synthesis of a diverse array of novel compounds from this compound. The strategic functionalization of the tetrazole ring via N-alkylation, and the phenyl ring through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, opens up a vast chemical space for exploration. By systematically applying these methods, researchers and drug development professionals can efficiently generate libraries of compounds for screening in various therapeutic areas, ultimately accelerating the discovery of new medicines. Careful optimization of the reaction conditions for each specific substrate will be key to achieving high yields and purity.

References

Application Notes & Protocols: A Framework for Evaluating 5-(3-bromo-4-fluorophenyl)-2H-tetrazole as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, publicly available data on the specific antimicrobial properties of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole is limited. The following application notes and protocols are presented as a comprehensive framework for the investigation of this and other novel tetrazole-based compounds as potential antimicrobial agents, based on established methodologies in the field.

Introduction: The Promise of Tetrazole Scaffolds in Antimicrobial Research

The tetrazole ring is a significant pharmacophore in medicinal chemistry, recognized for its unique physicochemical properties. It is often employed as a bioisosteric replacement for the carboxylic acid group, which can enhance the metabolic stability and pharmacokinetic profile of a drug candidate.[1] Tetrazole-containing compounds have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The exploration of novel tetrazole derivatives, such as this compound, is a promising avenue in the search for new antimicrobial agents to combat the growing threat of antimicrobial resistance.

This guide provides a structured approach to the initial preclinical evaluation of this compound, from synthesis and initial screening to preliminary mechanism of action and cytotoxicity studies.

Part 1: Synthesis and Characterization

While this compound is commercially available[3][4], in-house synthesis may be required for analog generation in structure-activity relationship (SAR) studies. A common synthetic route to 5-substituted-2H-tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide.

Protocol 1: Synthesis of this compound

  • Reaction: 3-bromo-4-fluorobenzonitrile with sodium azide in the presence of a Lewis acid catalyst (e.g., zinc chloride) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Step 1: Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-fluorobenzonitrile (1 equivalent) in DMF. Add sodium azide (1.5 equivalents) and zinc chloride (1.2 equivalents).

  • Step 2: Reaction Conditions: Heat the mixture at 120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Work-up: After cooling to room temperature, pour the reaction mixture into an ice-water bath and acidify with dilute HCl to precipitate the product.

  • Step 4: Purification: Filter the crude product, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

  • Step 5: Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Part 2: In Vitro Antimicrobial Activity Screening

The initial assessment of a novel compound's antimicrobial potential involves determining its inhibitory and bactericidal activity against a panel of clinically relevant microorganisms.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] The broth microdilution method is a standard and widely used technique.[5][7]

  • Materials:

    • This compound stock solution (e.g., 1280 µg/mL in DMSO).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).[8]

    • Sterile 96-well microtiter plates.

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae).[8]

    • 0.5 McFarland standard.

  • Procedure:

    • Prepare Serial Dilutions: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. Add 200 µL of the compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard the final 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).[8]

    • Prepare Bacterial Inoculum: From a fresh culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[8]

    • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

    • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.[8]

    • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5][8]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[9][10]

  • Procedure:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

    • Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[8]

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[8][9][10]

Data Presentation: Hypothetical MIC and MBC Data

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus292138162Bactericidal
Escherichia coli2592216644Bactericidal
Pseudomonas aeruginosa2785364>128>2Bacteriostatic
Klebsiella pneumoniae70060332>128>4Bacteriostatic

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[8]

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Compound_Stock Compound Stock Solution (this compound) Serial_Dilution Serial Dilution in 96-well plate Compound_Stock->Serial_Dilution Bacterial_Culture Bacterial Culture (0.5 McFarland) Inoculation Inoculation Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubation (18-24h, 37°C) Inoculation->Incubation_MIC Read_MIC Read MIC (Visual Inspection) Incubation_MIC->Read_MIC Subculture Subculture from clear wells to MHA Read_MIC->Subculture Select clear wells Incubation_MBC Incubation (18-24h, 37°C) Subculture->Incubation_MBC Read_MBC Read MBC (Colony Counting) Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC determination.

Part 3: Cytotoxicity Assessment

It is crucial to evaluate the toxicity of a potential antimicrobial agent against mammalian cells to determine its therapeutic index.[11][12] The MTT assay is a common colorimetric method for assessing cell viability.[13][14]

Protocol 4: MTT Cytotoxicity Assay
  • Materials:

    • Mammalian cell line (e.g., HEK293, HepG2).

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • Phosphate-buffered saline (PBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[13]

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineExposure Time (h)IC₅₀ (µM)
HEK29348>100
HepG24885.2

Part 4: Preliminary Mechanism of Action (MoA) Studies

Tetrazole derivatives can exert their antimicrobial effects through various mechanisms, such as inhibiting DNA replication or protein synthesis.[15]

Hypothesized Mechanism of Action

Based on related compounds, this compound could potentially interfere with bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[16][17]

MoA_Pathway Compound This compound Target Bacterial DNA Gyrase / Topoisomerase IV Compound->Target Binds to Process DNA Replication & Supercoiling Target->Process Essential for Effect1 Inhibition of DNA Synthesis Target->Effect1 Inhibition leads to Effect2 Accumulation of DNA breaks Target->Effect2 Inhibition leads to Outcome Bacterial Cell Death Effect1->Outcome Effect2->Outcome

Caption: Hypothesized mechanism of action pathway.

Suggested Protocols for MoA Investigation:

  • DNA Gyrase/Topoisomerase IV Inhibition Assays: Commercially available kits can be used to assess the inhibitory activity of the compound on these purified enzymes. These assays typically measure the relaxation of supercoiled DNA.[16]

  • Macromolecule Synthesis Inhibition Assays: These assays involve radiolabeling precursors of DNA (³H-thymidine), RNA (³H-uridine), and protein (³H-leucine) to determine if the compound selectively inhibits a particular pathway.

Part 5: Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the lead compound to improve potency and reduce toxicity. This involves synthesizing and testing a series of analogs.

Key Modifications for SAR on this compound:

  • Phenyl Ring Substituents: Vary the position and nature of the bromo and fluoro groups. Replace them with other halogens (Cl, I) or electron-donating/withdrawing groups (e.g., CH₃, OCH₃, CF₃, CN) to probe electronic and steric effects.

  • Tetrazole Ring N-Substitution: Synthesize N1 and N2-substituted analogs to explore how this affects activity and pharmacokinetic properties.

Workflow for Lead Optimization

Lead_Optimization_Workflow Start Lead Compound This compound SAR_Design SAR-guided Analog Design (Vary substituents) Start->SAR_Design Synthesis Chemical Synthesis of Analogs SAR_Design->Synthesis Screening In Vitro Screening (MIC, MBC, Cytotoxicity) Synthesis->Screening Data_Analysis Data Analysis & SAR Elucidation Screening->Data_Analysis Data_Analysis->SAR_Design Iterative Refinement Optimized_Lead Optimized Lead Candidate Data_Analysis->Optimized_Lead Identify Candidate

Caption: Workflow for SAR-based lead optimization.

References

Application Note: Comprehensive Analytical Characterization of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the comprehensive analytical characterization of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Tetrazole moieties are recognized as important bioisosteres for carboxylic acids and cis-amide bonds, making their derivatives valuable candidates in drug discovery.[1][2] This guide outlines a multi-technique approach, providing both the theoretical rationale and field-tested protocols for structural elucidation, purity assessment, and physicochemical analysis to ensure compound identity, quality, and integrity.

Introduction and Analytical Strategy

This compound is a substituted phenyltetrazole whose biological and material properties are intrinsically linked to its precise chemical structure and purity. The presence of a bromine and fluorine atom on the phenyl ring, combined with the acidic tetrazole moiety, creates a unique electronic and steric profile that necessitates a robust analytical workflow for unambiguous characterization.[3]

A definitive analysis cannot rely on a single technique. Instead, an orthogonal, multi-faceted strategy is required, where each method provides complementary information. This guide presents an integrated workflow, beginning with techniques to confirm the molecular structure, followed by methods to quantify purity, and concluding with an analysis of its solid-state and thermal properties.

cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC RP-HPLC (Purity & Assay) NMR->HPLC Structure Confirmed MS Mass Spectrometry (HRMS) MS->HPLC Structure Confirmed FTIR FTIR Spectroscopy FTIR->HPLC Structure Confirmed Thermal Thermal Analysis (DSC & TGA) HPLC->Thermal Purity Confirmed report Comprehensive Characterization Report HPLC->report Xray X-Ray Crystallography (If Crystalline Solid) Thermal->Xray Xray->report Properties Defined start Test Sample: 5-(3-bromo-4-fluorophenyl) -2H-tetrazole start->NMR Identity start->MS Identity start->FTIR Identity

Caption: Integrated workflow for the characterization of this compound.

Molecular Structure Elucidation

The primary objective is to confirm that the synthesized molecule has the correct atomic connectivity and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For this specific compound, a suite of 1D NMR experiments is necessary. ¹H NMR will reveal the environment of the protons, particularly their coupling patterns on the aromatic ring. ¹³C NMR will identify all unique carbon atoms. Crucially, ¹⁹F NMR is essential due to the fluorine substituent, and its coupling to adjacent ¹H and ¹³C nuclei provides definitive evidence of its position. The use of a deuterated polar aprotic solvent like DMSO-d₆ is recommended, as tetrazoles exhibit acidic protons that are more readily observed in this solvent.[4]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Instrument Setup: Record spectra on a 400 MHz or higher field NMR spectrometer.[5]

  • ¹H NMR Acquisition: Acquire data with a spectral width sufficient to cover the aromatic and any acidic proton regions (e.g., 0-16 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire data with proton decoupling. The chemical shift range for organofluorine compounds is large, so ensure an adequate spectral width.

Data Interpretation and Expected Results:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
¹H ~15-16broad singlet-Acidic N-H proton of the tetrazole ring.[4]
~8.2-8.4doubletJ(H,H) ≈ 2.5Aromatic proton ortho to the bromine, showing only meta coupling.
~7.9-8.1doublet of doubletsJ(H,H) ≈ 8.7, J(H,F) ≈ 5.0Aromatic proton meta to bromine, showing ortho H-H and meta H-F coupling.
~7.6-7.8tripletJ(H,H) ≈ 8.7, J(H,F) ≈ 8.7Aromatic proton ortho to fluorine, showing ortho H-H and ortho H-F coupling.
¹³C ~155singlet-C5 of the tetrazole ring.
~160doublet¹J(C,F) ≈ 250C4 of the phenyl ring, directly attached to fluorine.
~135doublet³J(C,F) ≈ 3C6 of the phenyl ring.
~132singlet-C2 of the phenyl ring.
~125doublet²J(C,F) ≈ 19C5 of the phenyl ring.
~120singlet-C1 of the phenyl ring (ipso-carbon to tetrazole).
~118doublet²J(C,F) ≈ 22C3 of the phenyl ring (ipso-carbon to bromine).
¹⁹F ~ -110 to -115multiplet-Fluorine on the aromatic ring, coupled to two aromatic protons.
Mass Spectrometry (MS)

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is critical for confirming the elemental composition. It provides a highly accurate mass measurement, which can validate the molecular formula (C₇H₄BrFN₄). A key diagnostic feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which exists in an approximate 1:1 ratio, resulting in two molecular ion peaks ([M+H]⁺ and [M+H+2]⁺) of nearly equal intensity.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquisition (Positive Ion Mode): Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the monoisotopic peak. Compare the experimental mass with the theoretical mass calculated for C₇H₅BrFN₄⁺. Observe the isotopic pattern for the bromine atom.

Data Interpretation and Expected Results:

IonTheoretical m/z (Monoisotopic)Observed Feature
[C₇H₄⁷⁹BrFN₄ + H]⁺242.9676Highly abundant peak.
[C₇H₄⁸¹BrFN₄ + H]⁺244.9656Peak of nearly identical intensity to the one above.
Mass Accuracy < 5 ppmThe difference between theoretical and experimental mass should be less than 5 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR provides information about the functional groups present in the molecule. The spectrum will show characteristic vibrational frequencies for the N-H bond, the tetrazole ring system, and the substituted aromatic ring. This technique is fast, non-destructive, and excellent for confirming the presence of key structural motifs.[6]

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Collection: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

Data Interpretation and Expected Results:

Wavenumber (cm⁻¹)Vibration TypeRationale
3400 - 3150N-H StretchBroad absorption characteristic of the tetrazole N-H bond.[6]
3100 - 3000Aromatic C-H StretchSharp, medium-intensity peaks.
1600 - 1500C=N StretchTetrazole ring vibrations.[6]
1400 - 1300N=N StretchTetrazole ring vibrations.[6]
~1250C-F StretchStrong absorption characteristic of the aryl-fluoride bond.
1100 - 1000Tetrazole Ring BendingCharacteristic ring deformation modes.[7]
< 800C-Br StretchAbsorption in the fingerprint region.

Purity Assessment and Quantification

Once the structure is confirmed, its purity must be established. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for this purpose.

cluster_0 Method Development cluster_1 Validation & Analysis A Select Column (e.g., C18) B Optimize Mobile Phase (ACN/Water + Acid) A->B C Set Wavelength (UV Max) B->C D Run Gradient & Isocratic Methods C->D E System Suitability Test (SST) D->E Method Finalized F Analyze Sample E->F G Calculate Purity (Area % Method) F->G

Caption: General workflow for HPLC purity method development and analysis.

Expertise & Rationale: RP-HPLC separates compounds based on their hydrophobicity. A C18 stationary phase is a robust starting point for aromatic compounds. A mobile phase consisting of a mixture of acetonitrile (ACN) and water with a small amount of acid (e.g., trifluoroacetic acid or formic acid) is used to ensure good peak shape by suppressing the ionization of the acidic tetrazole proton. UV detection is suitable as the phenyltetrazole moiety is chromophoric.

Experimental Protocol for Purity Determination:

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Detector: UV-Vis Detector set at 254 nm (or the determined λₘₐₓ).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B (diluent).

  • Gradient Elution:

    • Start with a gradient to resolve all potential impurities:

    • 0-20 min: 10% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% B to 10% B

    • 26-30 min: Hold at 10% B (re-equilibration)

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.

  • Data Analysis: Inject the sample solution. Integrate all peaks detected. Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Solid-State and Thermal Properties

Understanding the thermal stability and solid-state form (e.g., crystallinity, polymorphism) is crucial for handling, storage, and formulation.

Thermal Analysis (DSC & TGA)

Expertise & Rationale: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, allowing for the determination of melting point, phase transitions, and decomposition. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, indicating thermal stability and the loss of volatiles.[8] Tetrazole-containing compounds can be energetic, so caution is advised.[9]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Analysis: Heat the sample under a nitrogen atmosphere from ambient temperature (e.g., 25 °C) to a temperature beyond its melting point (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min). The melting point is determined from the onset or peak of the endothermic event.

  • TGA Analysis: Heat a separate sample under a nitrogen atmosphere at a similar rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 500 °C). The onset of mass loss indicates the beginning of decomposition.

Single-Crystal X-ray Diffraction (SCXRD)

Expertise & Rationale: SCXRD is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid.[10] It provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This is particularly useful for confirming the tautomeric form of the tetrazole ring and understanding crystal packing.[11]

General Protocol Workflow:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the rate-limiting step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).[12]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software. The final model provides precise atomic coordinates.[12]

The result is an unambiguous 3D model of the molecule, confirming the connectivity established by NMR and MS, and providing invaluable insight into its solid-state conformation.

References

5-(3-bromo-4-fluorophenyl)-2H-tetrazole in the development of anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: A Framework for Evaluating 5-(3-bromo-4-fluorophenyl)-2H-tetrazole as a Novel Anti-Inflammatory Agent

Abstract

The relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Tetrazole derivatives have emerged as a promising class of compounds, largely due to the tetrazole ring's function as a stable bioisostere for the carboxylic acid group, a common moiety in non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] This application note presents a comprehensive framework for the investigation of this compound, a specific derivative, as a potential anti-inflammatory agent. While extensive data on this particular molecule is not yet widespread, its structural features—combining a tetrazole core with a halogenated phenyl ring—suggest a strong rationale for its evaluation. This document provides detailed protocols for a tiered screening approach, from initial in vitro enzymatic and cell-based assays to subsequent in vivo validation in established models of acute inflammation. The methodologies are designed to elucidate the compound's potential mechanism of action by probing its effects on key inflammatory pathways, including cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines like TNF-α and IL-6.

Introduction: The Rationale for Investigating Tetrazole Derivatives

Inflammation is a complex biological response essential for host defense, yet its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[4] Current therapeutic strategies, while effective, are often associated with significant side effects, necessitating the search for new chemical entities.[4]

The tetrazole scaffold has garnered significant attention in medicinal chemistry for its diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antihypertensive properties.[1][5][6] The tetrazole ring's pKa is similar to that of a carboxylic acid, allowing it to act as a bioisostere, but it offers potential advantages in terms of metabolic stability and lipophilicity.[1][3] Numerous studies have demonstrated that incorporating a tetrazole moiety can lead to potent and selective inhibitors of key inflammatory targets.[7][8][9][10]

This compound combines this promising heterocyclic core with a di-halogenated phenyl ring. Halogenation can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including binding affinity and metabolic fate. Therefore, this compound represents a logical candidate for screening as a novel anti-inflammatory agent.

Key Inflammatory Pathways & Potential Mechanisms of Action

The anti-inflammatory activity of a novel compound can be mediated through various mechanisms. Based on the known activities of related tetrazole derivatives, the primary pathways to investigate for this compound include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: NSAIDs exert their effects by inhibiting COX-1 and/or COX-2, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation.[11] Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 is a key goal to reduce gastrointestinal side effects.[12] Many tetrazole-based compounds have been developed as selective COX-2 inhibitors.[7][10][13]

  • Suppression of Pro-Inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal cytokines that orchestrate the inflammatory cascade.[14] Their overproduction is a hallmark of many inflammatory diseases.[15] Small molecules that can inhibit the production or activity of TNF-α and IL-6 are highly sought after.[14][16][17]

  • Modulation of the NF-κB Signaling Pathway: The Nuclear Factor kappa B (NF-κB) is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.[18][19][20] Stimuli such as bacterial lipopolysaccharide (LPS) activate the NF-κB pathway.[20][21] Inhibition of this pathway is a major therapeutic target.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TNFA TNF-α TNFR TNFR TNFA->TNFR Binds IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB IkB_p IκB-P IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->IkB NFkB_IkB->NFkB Releases Proteasome Proteasome Degradation IkB_p->Proteasome Ubiquitination DNA DNA (κB site) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: The canonical NF-κB signaling pathway, a primary target for anti-inflammatory drugs.

Experimental Framework for Efficacy Assessment

A tiered approach is recommended, beginning with targeted in vitro assays to establish proof-of-concept and guide further development.

Workflow for In Vitro Screening

Caption: A streamlined workflow for the in vitro evaluation of the test compound.

Protocol 3.1.1: Cell-Free Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes and to establish its COX-2 selectivity index (SI).

Rationale: This initial cell-free assay directly measures the compound's ability to inhibit the enzymatic activity of purified COX isoforms, providing a clean assessment of its potency and selectivity without the complexities of cellular uptake or metabolism.[7][22]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compound: this compound, dissolved in DMSO

  • Reference inhibitors: Celecoxib (selective COX-2), Indomethacin (non-selective)

  • 96-well microplate and reader

Procedure:

  • Prepare Reagents: Reconstitute enzymes and prepare substrate solutions according to the assay kit manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compound and reference inhibitors in assay buffer. The final DMSO concentration should be kept below 1% to avoid enzyme inhibition.

  • Assay Plate Setup: To appropriate wells of the 96-well plate, add:

    • 150 µL of Assay Buffer

    • 10 µL of Heme

    • 10 µL of either COX-1 or COX-2 enzyme

    • 10 µL of the diluted test compound, reference inhibitor, or vehicle (DMSO) for control wells.

  • Incubation: Gently mix and incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 10 µL of arachidonic acid solution to all wells to start the reaction.

  • Reaction Termination & Detection: After 2 minutes, add the developing agent provided in the kit to stop the reaction and generate a colorimetric signal.

  • Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (e.g., 590 nm).

  • Calculation: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log concentration and determine the IC₅₀ value using non-linear regression analysis. The COX-2 Selectivity Index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
Test Compound Experimental ValueExperimental ValueCalculated Value
Celecoxib>100.045>222
Indomethacin0.11.50.067
Protocol 3.1.2: LPS-Induced Cytokine Release in Macrophages

Objective: To assess the ability of the test compound to inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in a cellular context.

Rationale: This assay uses lipopolysaccharide (LPS), a component of Gram-negative bacteria, to mimic an inflammatory stimulus in immune cells (macrophages).[23][24] Measuring the reduction in cytokine release provides insight into the compound's activity on upstream signaling pathways like NF-κB.[21][24]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound and Dexamethasone (positive control)

  • Cell viability assay reagent (e.g., MTT or PrestoBlue)

  • ELISA kits for murine TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of the test compound or Dexamethasone. Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include wells with cells and media only (negative control) and cells with LPS only (vehicle control).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatant for cytokine analysis. Store at -80°C if not used immediately.

  • Cytokine Quantification (ELISA): Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's protocol precisely.

  • Cell Viability Assessment: Add a cell viability reagent to the remaining cells in the plate to ensure that the observed reduction in cytokines is not due to cytotoxicity.

  • Data Analysis: Normalize cytokine concentrations to the vehicle control and calculate the IC₅₀ for the inhibition of each cytokine.

In Vivo Validation Protocols

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a complex biological system.

Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the acute anti-inflammatory activity of the test compound in a widely accepted model of localized inflammation.[25]

Rationale: The subcutaneous injection of carrageenan into a rat's paw induces a reproducible, biphasic inflammatory response characterized by edema (swelling).[26] The first phase involves the release of histamine and serotonin, while the second, later phase is mediated by prostaglandins and involves neutrophil infiltration.[26] This model is highly effective for screening NSAID-like compounds.[5][27]

Materials:

  • Male Wistar rats or Swiss albino mice (180-200g)

  • 1% Carrageenan solution in sterile saline

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug: Indomethacin (10 mg/kg)

  • Plethysmometer for paw volume measurement

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week prior to the experiment.[26] Fast animals overnight before dosing but allow free access to water.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control

    • Group 2: Reference Drug (Indomethacin)

    • Groups 3-5: Test Compound at three different dose levels (e.g., 10, 30, 100 mg/kg)

  • Dosing: Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

  • Induction of Edema: Immediately after the baseline measurement, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Post-Induction Measurements: Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Data Presentation:

Treatment Group (Dose)Mean Paw Edema (mL) at 3h (± SEM)% Inhibition at 3h
Vehicle ControlExperimental Value0%
Indomethacin (10 mg/kg)Experimental ValueCalculated Value
Test Compound (10 mg/kg)Experimental ValueCalculated Value
Test Compound (30 mg/kg)Experimental ValueCalculated Value
Test Compound (100 mg/kg)Experimental ValueCalculated Value

Data Interpretation and Future Directions

  • Potent & Selective COX-2 Inhibition: A high selectivity index (SI > 10) in the enzymatic assay suggests the compound may have a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[10]

  • Broad-Spectrum Activity: Potent inhibition of both COX-2 and cytokine release (in vitro) coupled with significant efficacy in the paw edema model (in vivo) would indicate a strong candidate with multiple mechanisms of action.

  • Next Steps: If this compound demonstrates significant promise, further studies are warranted. These include:

    • LPS-Induced Systemic Inflammation Model: To confirm the systemic anti-cytokine effect by measuring serum TNF-α and IL-6 levels after an LPS challenge.[28][29]

    • Pharmacokinetic Profiling (ADME): To understand the compound's absorption, distribution, metabolism, and excretion.

    • Ulcerogenic Liability Studies: To directly assess the compound's effect on the gastric mucosa compared to traditional NSAIDs.[7][30]

    • Chronic Inflammation Models: Evaluation in models such as adjuvant-induced arthritis to assess efficacy in long-term inflammatory conditions.

Conclusion

This application note provides a scientifically grounded, step-by-step framework to rigorously evaluate the anti-inflammatory potential of this compound. By systematically probing its effects on key enzymatic and cellular pathways, researchers can efficiently determine its mechanism of action, potency, and suitability for further pre-clinical development. The inherent promise of the tetrazole scaffold suggests that such investigations are a worthwhile endeavor in the search for the next generation of anti-inflammatory drugs.

References

Application Notes and Protocols for 5-(3-bromo-4-fluorophenyl)-2H-tetrazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrazole moiety is a cornerstone in medicinal and agrochemical sciences, primarily for its role as a stable bioisostere of the carboxylic acid group, which imparts favorable physicochemical and metabolic properties.[1][2][3] This guide focuses on 5-(3-bromo-4-fluorophenyl)-2H-tetrazole, a compound featuring this key heterocycle appended to a halogenated phenyl ring—a common scaffold in modern agrochemicals.[4][5] While specific research on this exact molecule is not extensively documented in public literature, its structural components suggest significant potential for development as a fungicide, herbicide, or insecticide.[2][6][7] This document serves as a comprehensive guide for researchers, providing a scientific rationale and detailed protocols for the synthesis and evaluation of this compound's potential agrochemical applications. The methodologies presented herein are based on established principles in agrochemical screening and the known biological activities of structurally related compounds.

Rationale and Scientific Background

The investigation into this compound is predicated on a strong foundation of chemical and biological principles. The tetrazole ring is a key pharmacophore that confers metabolic stability and can interact with biological targets in a manner similar to carboxylic acids.[3][8] Its high nitrogen content and aromaticity contribute to its unique electronic properties and binding capabilities.

The phenyl ring is substituted with both bromine and fluorine. Halogenation is a proven strategy in agrochemical design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes.[4][9] The specific 3-bromo-4-fluoro substitution pattern can influence the electronic distribution across the aromatic ring, potentially enhancing its interaction with specific biological targets that are distinct from other halogenation patterns.[10]

Given that various tetrazole derivatives have demonstrated potent antifungal, herbicidal, and insecticidal activities, it is scientifically plausible to hypothesize that this compound could serve as a valuable lead compound in one or more of these domains.[1][6][11] These application notes provide a robust framework for systematically exploring this potential.

Synthesis of this compound

The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between an organic nitrile and an azide source.[12] This protocol details a standard laboratory-scale synthesis from 3-bromo-4-fluorobenzonitrile.

Synthesis Protocol

Objective: To synthesize this compound via a cycloaddition reaction.

Materials:

  • 3-Bromo-4-fluorobenzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Triethylammonium chloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 3-bromo-4-fluorobenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

    • Causality Note: Sodium azide serves as the source of the N₃⁻ ion for the cycloaddition. Ammonium chloride acts as a mild acid catalyst, protonating the nitrile to make it more electrophilic and facilitating the reaction.[13][14] Anhydrous DMF is used as a polar aprotic solvent to dissolve the reactants.[12]

  • Reaction Execution: Add anhydrous DMF (approx. 5 mL per gram of nitrile) to the flask. Stir the mixture at 120-130 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water (approx. 50 mL).

    • Acidify the aqueous solution to pH 2-3 by slowly adding 2M HCl. This protonates the tetrazolate anion, causing the product to precipitate.

    • Stir the acidified mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration and wash it with cold water.

    • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

    • Alternatively, the acidified aqueous layer can be extracted with ethyl acetate (3 x 50 mL). The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_process Reaction & Work-up cluster_purification Isolation & Purification R1 3-Bromo-4-fluorobenzonitrile P1 Combine reactants in flask R1->P1 R2 Sodium Azide (NaN3) R2->P1 R3 Ammonium Chloride (NH4Cl) R3->P1 S Anhydrous DMF S->P1 P2 Heat at 120-130°C for 12-24h P1->P2 P3 Cool to RT & Quench in ice-water P2->P3 P4 Acidify with 2M HCl to pH 2-3 P3->P4 U1 Vacuum Filtration P4->U1 U2 Recrystallization (Ethanol/Water) U1->U2 U3 Characterization (NMR, MS) U2->U3 FP Final Product: This compound U3->FP

Caption: Synthesis workflow for this compound.

Proposed Application: Fungicide

Rationale: Azole compounds, including tetrazoles, are well-established as potent antifungal agents.[1][15] A primary mode of action for many azole fungicides is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[16] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to growth inhibition. It is hypothesized that this compound may exhibit similar activity.

Protocol: In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of phytopathogenic fungi using a broth microdilution assay.[17][18][19]

Materials:

  • This compound

  • Reference fungicide (e.g., Propiconazole)

  • Dimethyl sulfoxide (DMSO), sterile

  • Fungal strains (e.g., Fusarium graminearum, Rhizoctonia solani, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB) or RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound and the reference fungicide in sterile DMSO.

  • Inoculum Preparation:

    • Culture the fungal strains on PDA plates for 5-7 days at 25°C to obtain fresh mycelia or spores.

    • For mycelial fungi, cut a small piece (5 mm diameter) from the edge of an actively growing colony and place it in a sterile blender with 10 mL of PDB. Homogenize briefly.

    • Adjust the concentration of the mycelial suspension or spore suspension with sterile PDB to achieve a final concentration of approximately 1 x 10⁴ CFU/mL in the test wells.

  • Assay Plate Preparation:

    • Dispense 100 µL of sterile PDB into each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate, resulting in concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.

    • Prepare separate rows for the reference fungicide and a solvent control (DMSO).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a growth control (PDB + inoculum, no compound) and a sterility control (PDB only).

    • Seal the plates and incubate at 25°C for 48-72 hours, or until sufficient growth is observed in the growth control wells.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[19]

Data Presentation: Fungicidal Activity
Fungal SpeciesTest Compound MIC (µg/mL)Reference Fungicide MIC (µg/mL)
Fusarium graminearum
Rhizoctonia solani
Sclerotinia sclerotiorum
Phytophthora capsici

Proposed Mechanism of Action Diagram

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Zymosterol Zymosterol 14-demethyl-lanosterol->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol Membrane Disrupted Fungal Cell Membrane Ergosterol->Membrane CYP51->14-demethyl-lanosterol Product Compound 5-(3-bromo-4-fluorophenyl) -2H-tetrazole Compound->CYP51 Inhibition

Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway.

Proposed Application: Herbicide

Rationale: The discovery of new herbicidal modes of action is critical for managing weed resistance. While no major class of herbicides is based solely on the tetrazole ring, various patented compounds containing this moiety show promise.[20] The halogenated phenyl group is a very common feature in commercial herbicides that act on a wide variety of targets. Screening this compound for broad-spectrum herbicidal activity is a logical step in exploring its potential.

Protocol: Primary Herbicidal Screening

Objective: To evaluate the pre- and post-emergence herbicidal activity of the test compound on representative monocot and dicot weed species.[21][22][23]

Materials:

  • This compound

  • Reference herbicide (e.g., Glyphosate for post-emergence, Atrazine for pre-emergence)

  • Acetone, Tween-20

  • Seeds of a monocot (e.g., Echinochloa crus-galli - barnyard grass) and a dicot (e.g., Amaranthus retroflexus - redroot pigweed)

  • Pots, soil mix, growth chamber or greenhouse

  • Laboratory sprayer

Procedure:

  • Test Solution Preparation: Dissolve the test compound in a minimal amount of acetone and dilute with water containing 0.5% Tween-20 to achieve the desired application rates (e.g., 2000, 1000, 500, 250 g a.i./ha). Tween-20 acts as a surfactant to ensure even coverage.

  • Pre-emergence Assay:

    • Sow seeds of the test species in pots filled with soil mix.

    • Within 24 hours of sowing, apply the test solutions evenly to the soil surface using a laboratory sprayer.

    • Place the pots in a growth chamber with controlled light, temperature, and humidity.

    • Water the pots as needed by subirrigation to avoid disturbing the treated soil surface.

    • After 14-21 days, assess herbicidal effects by counting the number of emerged seedlings and visually rating the injury (0% = no effect, 100% = complete kill) compared to an untreated control.

  • Post-emergence Assay:

    • Sow seeds and grow the plants until they reach the 2-3 leaf stage.

    • Apply the test solutions evenly to the foliage of the plants until runoff.

    • Return the plants to the growth chamber.

    • After 14-21 days, visually assess the phytotoxicity using the same 0-100% injury rating scale.

Data Presentation: Herbicidal Efficacy
ApplicationTest SpeciesRate (g a.i./ha)% Injury or Growth Inhibition
Pre-emergenceE. crus-galli2000
1000
A. retroflexus2000
1000
Post-emergenceE. crus-galli2000
1000
A. retroflexus2000
1000

Herbicidal Screening Workflow Diagram

Herbicide_Screening cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay Pre1 Sow seeds in pots Pre2 Apply test compound to soil Pre1->Pre2 Pre3 Incubate 14-21 days Pre2->Pre3 Pre4 Assess emergence & injury Pre3->Pre4 Result Evaluate Herbicidal Potential Pre4->Result Post1 Grow plants to 2-3 leaf stage Post2 Apply test compound to foliage Post1->Post2 Post3 Incubate 14-21 days Post2->Post3 Post4 Assess phytotoxicity Post3->Post4 Post4->Result Start Prepare Test Solutions Start->Pre1 Start->Post1

Caption: Workflow for primary pre- and post-emergence herbicide screening.

Proposed Application: Insecticide

Rationale: Heterocyclic compounds, including those with tetrazole and triazole rings, have been successfully developed as commercial insecticides.[11] Patents often describe novel heteroaryl tetrazole compounds for controlling animal pests.[20] The mode of action can be diverse, ranging from neurotoxicity to disruption of metabolic processes. Therefore, a primary screen for insecticidal activity is warranted.

Protocol: Insect Contact Toxicity Assay

Objective: To evaluate the contact toxicity of the test compound against a model insect pest and determine the median lethal concentration (LC₅₀).[24][25]

Materials:

  • This compound

  • Reference insecticide (e.g., Cypermethrin)

  • Acetone

  • Third-instar larvae of a model insect (e.g., Spodoptera frugiperda - fall armyworm)

  • Petri dishes with artificial diet

  • Micropipette or micro-applicator

Procedure:

  • Test Solution Preparation: Prepare a series of concentrations of the test compound and reference insecticide in acetone (e.g., 1000, 500, 250, 125, 62.5 µg/mL).

  • Application:

    • Select uniformly sized, healthy third-instar larvae.

    • Using a micro-applicator, apply 1 µL of a test solution to the dorsal thorax of each larva.

    • Use an acetone-only application as a negative control.

    • Treat at least 10 larvae per concentration, with 3 replications.

  • Incubation and Observation:

    • Place each treated larva into an individual petri dish containing a small amount of artificial diet.

    • Incubate at 25±2°C and 60±5% relative humidity.

    • Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Calculate the LC₅₀ value and its 95% confidence intervals using probit analysis.

Data Presentation: Insecticidal Activity
CompoundTime (hours)LC₅₀ (µ g/larva )95% Confidence Interval
Test Compound48
Reference48

Insecticidal Screening Workflow Diagram

Insecticide_Screening cluster_prep Preparation cluster_app Application & Incubation cluster_analysis Data Collection & Analysis Prep1 Prepare serial dilutions of compound in acetone App1 Apply 1µL of solution to dorsal thorax of each larva Prep1->App1 Prep2 Select uniform 3rd instar larvae Prep2->App1 App2 Place larvae in individual Petri dishes with diet App1->App2 App3 Incubate at 25°C App2->App3 Ana1 Record mortality at 24, 48, 72 hours App3->Ana1 Ana2 Correct for control mortality (Abbott's formula) Ana1->Ana2 Ana3 Calculate LC50 (Probit analysis) Ana2->Ana3 Result Determine Contact Toxicity Ana3->Result Start Start Assay Start->Prep1 Start->Prep2

Caption: Workflow for insect contact toxicity screening.

Conclusion

This compound represents a promising, yet underexplored, scaffold for agrochemical discovery. Its synthesis is straightforward, and its structural features—the bioisosteric tetrazole ring and the halogenated phenyl moiety—provide a strong rationale for its investigation as a potential fungicide, herbicide, or insecticide. The protocols detailed in this guide offer a systematic, evidence-based approach for researchers to unlock the potential of this compound. Successful identification of bioactivity in the proposed primary screens should be followed by more advanced studies, including mode of action elucidation, spectrum of activity determination, and crop safety evaluations.

References

Application Notes & Protocols: 5-(3-bromo-4-fluorophenyl)-2H-tetrazole as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Preamble: Navigating New Frontiers in Ligand Design

The field of coordination chemistry is perpetually driven by the rational design of organic ligands that can impart specific geometries, reactivities, and physicochemical properties to metal centers. Among the vast library of N-heterocyclic donors, 5-substituted tetrazoles have emerged as exceptionally versatile building blocks.[1] Their nitrogen-rich framework offers multiple coordination sites, and their electronic properties—notably their function as a bioisostere for the carboxylic acid group—render them highly valuable in medicinal and materials chemistry.

This guide focuses on a specific, promising, yet underexplored ligand: 5-(3-bromo-4-fluorophenyl)-2H-tetrazole . The presence of bromo and fluoro substituents on the phenyl ring introduces unique electronic effects and the potential for halogen bonding, which can be exploited to fine-tune the resulting coordination compound's structure and function.

Due to the novelty of this specific ligand in published coordination chemistry literature, this document serves as both an application note and a foundational guide. The protocols herein are built upon well-established, robust methodologies for analogous tetrazole-based systems. They are designed to be self-validating, providing researchers with a logical and scientifically rigorous starting point for exploring the rich coordination chemistry of this ligand.

Section 1: The Ligand — Synthesis and Properties

A reliable and scalable synthesis of the ligand is the cornerstone of any coordination chemistry project. The most efficient and widely adopted method for synthesizing 5-substituted tetrazoles is the [2+3] cycloaddition reaction between an organic nitrile and an azide source.[2]

Protocol 1: Synthesis of this compound

This protocol details the synthesis from the commercially available 3-bromo-4-fluorobenzonitrile.

Materials:

  • 3-bromo-4-fluorobenzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Three-neck round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, combine 3-bromo-4-fluorobenzonitrile (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.2 eq).[3]

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 5 mL per gram of nitrile) to dissolve the reactants.

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 6-24 hours).

  • Quenching and Acidification: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice-water. Acidify the aqueous solution to pH ~2 by adding concentrated HCl dropwise with stirring. A white precipitate of the tetrazole product should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to yield pure this compound as a white solid.

  • Drying: Dry the purified product under vacuum.

Rationale and Scientist's Notes:

  • Causality: The use of NH₄Cl with NaN₃ in situ generates hydrazoic acid (HN₃), the reactive species for the cycloaddition. This is safer than handling pure HN₃. DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the salts.[4]

  • Self-Validation: The successful synthesis must be confirmed through characterization. The expected product will show characteristic peaks in ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. FT-IR will show the disappearance of the nitrile (-C≡N) stretch (around 2230 cm⁻¹) and the appearance of N-H and tetrazole ring vibrations. Mass spectrometry should confirm the expected molecular weight.

Property Value/Description
Molecular Formula C₇H₄BrFN₄
Molecular Weight 259.04 g/mol
Appearance White to off-white solid
Key Substituents Bromo group (meta), Fluoro group (para)
Acidity (pKa) ~4-5 (comparable to carboxylic acids)

Section 2: Principles of Coordination with this compound

The tetrazole ring is a versatile coordinating agent. In its deprotonated (tetrazolate) form, it can coordinate to metal centers through several of its nitrogen atoms. The specific coordination mode is influenced by factors like the metal ion's nature, the presence of other ligands, and the reaction conditions.[1][5]

Expected Coordination Modes:

  • Monodentate: Coordination through a single nitrogen atom, typically N1, N2, or N4.

  • Bidentate:

    • Chelating: Coordination through N1 and N2 to the same metal center.

    • Bridging: Coordination through N1 and N2 to different metal centers.

  • Tridentate/Tetradentate Bridging: More complex bridging modes involving N1, N2, and N4 are common in the formation of coordination polymers and Metal-Organic Frameworks (MOFs).[6]

The 3-bromo-4-fluorophenyl group is not just a passive substituent. Its electron-withdrawing nature influences the acidity of the tetrazole proton and the electron density on the nitrogen atoms. Furthermore, the bromo and fluoro atoms can participate in non-covalent interactions like halogen bonding, directing the supramolecular assembly of the final structure.

Caption: Potential coordination modes of the deprotonated tetrazolate ligand.

Section 3: Protocols for Synthesizing Coordination Compounds

The synthesis of coordination compounds can be broadly categorized into the formation of discrete (0D) molecules and extended (1D, 2D, or 3D) polymers. Solvothermal and hydrothermal techniques are particularly powerful for creating crystalline materials suitable for structural analysis.[7][8]

Protocol 2: Synthesis of a Discrete Zn(II) Complex

This protocol aims to produce a discrete complex, for example, [Zn(L)₂(H₂O)₂], where L is the deprotonated ligand.

Materials:

  • This compound (Ligand, L-H)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N) or another suitable base

Instrumentation:

  • Small glass vials (e.g., 4 mL) with Teflon-lined screw caps

  • Programmable laboratory oven

  • Microscope for crystal inspection

Step-by-Step Methodology:

  • Reagent Preparation: In a 4 mL glass vial, dissolve the ligand (0.2 mmol) in a mixture of 1.5 mL DMF and 0.5 mL MeOH. Add triethylamine (0.2 mmol) to deprotonate the ligand in situ.

  • Metal Salt Addition: In a separate vial, dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) in 1 mL of MeOH.

  • Combining Reagents: Carefully layer the metal salt solution on top of the ligand solution in the first vial. Alternatively, for faster screening, add the metal solution dropwise to the stirring ligand solution.

  • Crystallization: Seal the vial tightly and place it in a programmable oven. Heat to 80 °C over 2 hours, hold at 80 °C for 24 hours, and then cool slowly to room temperature over 24 hours.

  • Isolation and Validation: Colorless, block-like crystals may form. Isolate a single crystal for X-ray diffraction. The bulk product can be collected by filtration, washed with methanol, and air-dried. The purity of the bulk sample should be confirmed by comparing its Powder X-ray Diffraction (PXRD) pattern to the one simulated from the single-crystal data.

Rationale and Scientist's Notes:

  • Causality: The slow cooling process is crucial for the growth of high-quality single crystals suitable for X-ray diffraction. The DMF/MeOH solvent system is chosen to balance the solubility of both the organic ligand and the inorganic metal salt.[9] Using a 2:1 ligand-to-metal ratio favors the formation of discrete complexes.

  • Trustworthiness: The ultimate validation of this protocol is the successful structure determination by single-crystal X-ray diffraction, which will unambiguously reveal the coordination mode, metal geometry, and overall molecular structure.

Protocol 3: Hydrothermal Synthesis of a 1D, 2D, or 3D Coordination Polymer

This protocol uses higher temperatures and is aimed at producing a more robust, extended framework.

Materials:

  • This compound (Ligand, L-H)

  • Cadmium(II) chloride (CdCl₂) or another suitable metal salt

  • Deionized water

  • Ethanol (EtOH)

Instrumentation:

  • 23 mL Teflon-lined stainless-steel autoclave

  • Programmable laboratory oven

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Isolation & Analysis Ligand Dissolve Ligand (L-H) in Solvent Combine Combine Solutions in Autoclave Ligand->Combine Metal Dissolve Metal Salt (MX₂) in Solvent Metal->Combine Heat Heat in Oven (e.g., 120-180°C) for 48-72h Combine->Heat Cool Slow Cool to Room Temp. Heat->Cool Filter Filter & Wash Crystals Cool->Filter Dry Air or Vacuum Dry Filter->Dry Characterize Characterize (SC-XRD, PXRD, TGA) Dry->Characterize

Caption: General experimental workflow for hydrothermal synthesis of coordination polymers.

Step-by-Step Methodology:

  • Assembly: In the 23 mL Teflon liner of an autoclave, combine the ligand (0.1 mmol), CdCl₂ (0.1 mmol), 5 mL deionized water, and 5 mL ethanol. A 1:1 ligand-to-metal ratio is often a good starting point for forming polymers.

  • Sealing: Seal the autoclave and place it in a programmable oven.

  • Heating Program: Heat to 160 °C over 4 hours, hold at 160 °C for 72 hours, and then cool to room temperature at a rate of 5 °C/hour.[10]

  • Isolation: Open the autoclave carefully (caution: pressure may be present). Collect the crystalline product by filtration, wash with water and ethanol, and air-dry.

  • Validation: Characterize the product using PXRD to confirm bulk phase purity and TGA to assess thermal stability. Single-crystal X-ray diffraction remains the definitive method for structural elucidation.

Section 4: Essential Characterization Techniques

Proper characterization is non-negotiable for validating the synthesis and understanding the properties of new compounds.

TechniquePurpose for LigandPurpose for Coordination Compound
¹H, ¹³C, ¹⁹F NMR Confirm chemical structure and purity.Not always feasible due to paramagnetism or low solubility. For diamagnetic complexes (e.g., Zn(II), Cd(II)), it can show shifts upon coordination.
FT-IR Spectroscopy Identify functional groups (disappearance of -C≡N, presence of N-H, C-F, C-Br).Detect shifts in tetrazole ring vibrations upon coordination to the metal center.[11]
Mass Spectrometry Confirm molecular weight.Can help identify the mass of discrete complexes or fragments of polymers.
Single-Crystal X-ray Diffraction N/AThe definitive technique. Provides precise bond lengths, bond angles, coordination geometry, and the overall 3D structure.
Powder X-ray Diffraction (PXRD) Confirm crystallinity.Confirms the phase purity of the bulk synthesized material by matching the experimental pattern to the one simulated from single-crystal data.[12]
Thermogravimetric Analysis (TGA) Determine decomposition temperature.Assess thermal stability, identify coordinated vs. guest solvent molecules, and determine the decomposition pathway.[13]

Section 5: Potential Applications and Future Directions

While specific applications for complexes of this compound must be determined experimentally, we can extrapolate from related systems.

  • Medicinal Chemistry & Drug Development:

    • Anticancer Agents: Metal complexes are widely explored as anticancer therapeutics, often exhibiting different mechanisms of action than the free ligands.[14][15] Complexes of cadmium, zinc, and copper with N-heterocyclic ligands have shown significant cytotoxicity against various cancer cell lines.[16][17] The protocol would involve screening the synthesized complexes for their antiproliferative activity against a panel of cancer cells using assays like the MTT assay.

    • Antimicrobial Agents: The coordination of a ligand to a metal ion can enhance its antimicrobial properties.[18] The new complexes could be tested against clinically relevant strains of bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

  • Catalysis:

    • Lewis Acid Catalysis: Zinc and copper tetrazolate complexes can act as robust Lewis acid catalysts for various organic transformations, such as ring-opening polymerization of lactide or cycloaddition reactions.[19][20][21] The catalytic activity can be tested using a model reaction, monitoring product formation over time with GC or NMR.

  • Materials Science:

    • Luminescent Sensors: If coordinated with lanthanide ions (e.g., Eu³⁺, Tb³⁺), the ligand can act as an "antenna," absorbing energy and transferring it to the metal, resulting in characteristic sharp emission lines.[22][23][24] These luminescent MOFs can be used for sensing small molecules, ions, or changes in pH.[22]

    • Gas Sorption: Porous coordination polymers (MOFs) synthesized from this ligand could be evaluated for their ability to selectively adsorb gases like CO₂ or H₂, which is relevant for carbon capture and energy storage applications.[25]

The future of this ligand lies in systematically exploring its coordination with a wide range of transition metals and lanthanides, and thoroughly investigating the physical and chemical properties of the resulting materials. The bromo- and fluoro-substituents offer a unique handle for tuning properties that is absent in simpler phenyltetrazole ligands.

References

Troubleshooting & Optimization

purification challenges of brominated tetrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a specialized resource, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the . As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower you in the laboratory. This guide is structured to move from rapid-fire FAQs to deep, systematic troubleshooting, ensuring you can find the level of detail you need, precisely when you need it.

Safety First: A Non-Negotiable Prerequisite

Before any purification begins, it is imperative to address the significant safety considerations associated with tetrazole synthesis.

  • Sodium Azide (NaN₃): This common reagent is acutely toxic and can form explosive heavy metal azides. It should only be handled in small quantities with appropriate personal protective equipment (PPE).

  • Hydrazoic Acid (HN₃): Quenching residual sodium azide with acid, a necessary step for its removal, generates hydrazoic acid.[1] This substance is volatile, toxic, and explosive. This procedure must be performed in a well-ventilated chemical fume hood.[1]

  • Brominated Compounds: Many organobromine compounds are irritants to the skin, eyes, and respiratory system. Always consult the Safety Data Sheet (SDS) for your specific derivative and wear appropriate PPE, including gloves, safety glasses, and a lab coat.[2][3]

  • Thermal Stability: Tetrazoles as a class can decompose explosively upon heating.[4] Avoid excessive temperatures during solvent removal and perform small-scale tests before scaling up any procedure involving heat.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries encountered during the purification of brominated tetrazoles.

Q1: What is the most effective initial purification method for a crude, solid brominated tetrazole? A: An acid-base extraction is the recommended first step.[5] The 1H-tetrazole ring is acidic (pKa similar to a carboxylic acid), allowing it to be selectively deprotonated and moved into an aqueous basic layer, leaving behind neutral organic impurities like unreacted aryl nitriles.[5] After separation, the aqueous layer can be re-acidified to precipitate the purified tetrazole.

Q2: My compound is streaking or "tailing" on the silica gel TLC plate. What does this mean for my column chromatography? A: Streaking indicates a strong, undesirable interaction between your acidic tetrazole and the acidic silica gel stationary phase.[1] This will likely lead to poor separation and low recovery during column chromatography. To fix this, add a modifier to your eluent. A small amount of acetic acid can improve the peak shape for acidic compounds, while a trace amount of triethylamine can be effective if the compound has basic properties or interacts with acidic sites on the silica.[1]

Q3: How can I be certain all residual sodium azide is removed from my product? A: Complete removal is critical for safety. The primary method is to quench the reaction mixture with a mild acid (e.g., dilute HCl or acetic acid) in a fume hood before starting the workup.[1] The subsequent acid-base extraction will then effectively separate the resulting sodium salts from your product.[5][6]

Q4: My compound "oiled out" instead of crystallizing during recrystallization. What should I do? A: Oiling out occurs when the solid melts in the hot solvent before it fully dissolves, often because significant impurities have depressed its melting point.[1] The best solution is to perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a silica plug, to remove the bulk of the impurities before attempting recrystallization again.[1]

Troubleshooting Guides

This section offers a systematic approach to resolving more complex purification issues.

Problem: Low Purity Confirmed by NMR After Initial Purification
Probable CauseDiagnostic CluesRecommended Solution
Residual Starting Material Peaks in the NMR spectrum correspond directly to the starting nitrile or other key reagents.[1]The reaction may not have gone to completion. Consider increasing the reaction time or temperature. For purification, a more rigorous acid-base extraction or column chromatography is necessary to separate compounds with different functional groups.
Formation of Isomers/Byproducts Complex multiplets or extra aromatic signals that do not correspond to starting materials. Over-bromination can lead to di- or tri-brominated species.[7]Isomers can be notoriously difficult to separate. Careful column chromatography with a shallow solvent gradient is often the only solution. Consider reverse-phase HPLC for very challenging separations.
Residual High-Boiling Solvents Broad singlets in the NMR corresponding to common synthesis solvents like DMF or DMSO.[1]These solvents are difficult to remove on a rotary evaporator. Drying the sample under a high vacuum for an extended period, sometimes with gentle heating (if the compound is stable), is effective. Lyophilization from a suitable solvent like dioxane can also work.
Problem: Challenges with Column Chromatography

A logical workflow is essential for diagnosing and solving chromatography issues.

G A Problem: Poor Separation or Recovery in Column Chromatography B Observe TLC Plate A->B C Streaking / Tailing? B->C D Compound Stuck at Baseline? B->D E Spots Overlapping / Low Rf? B->E C->D No F Add Modifier to Eluent: - 0.5-1% Acetic Acid for acidic compounds - 0.1-1% Triethylamine for basic interactions C->F Yes D->E No G Increase Eluent Polarity: - Increase percentage of polar solvent (e.g., Ethyl Acetate) - Add a stronger solvent (e.g., Methanol) D->G Yes H Decrease Eluent Polarity: - Increase percentage of non-polar solvent (e.g., Hexanes) E->H Yes, Rf too low I Consider Alternative Stationary Phase: - Alumina (basic or neutral) - Reverse-Phase (C18) Silica E->I No, still overlapping F->I If modifier is ineffective G->I If polarity increase is ineffective

Caption: Troubleshooting workflow for column chromatography.

Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for the most common and effective purification techniques.

Protocol 1: Standard Acid-Base Extraction

This protocol is designed to separate the acidic brominated tetrazole from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in an organic solvent like ethyl acetate (50 mL) in a separatory funnel.

  • Basic Extraction: Add 1 M sodium hydroxide (NaOH) solution (30 mL) to the funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another 30 mL of 1 M NaOH. Combine the aqueous extracts.

  • Organic Wash: Wash the combined aqueous extracts with ethyl acetate (20 mL) to remove any remaining neutral impurities. Discard the organic wash.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH is ~1-2 (check with pH paper). The purified brominated tetrazole should precipitate as a solid.

  • Product Extraction: Extract the acidified aqueous suspension with three portions of ethyl acetate (30 mL each).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: High-Purity Recrystallization

This method is ideal for obtaining crystalline, high-purity solid material after initial purification.[8][9][10][11]

  • Solvent Selection: Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good starting point for tetrazoles.[12] Perform small-scale tests to find the ideal solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to near boiling while stirring. Continue adding small portions of hot solvent until the solid just completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under a high vacuum to remove all traces of solvent.

Purification Strategy Overview

The following diagram outlines a general workflow for purifying a typical brominated tetrazole derivative synthesized from a nitrile and sodium azide.

G A Crude Reaction Mixture B Quench with Acid (in fume hood) to neutralize excess NaN3 A->B C Acid-Base Extraction B->C D Is Product a Solid? C->D E Recrystallization D->E Yes F Column Chromatography D->F No / Impure Solid G Characterization (NMR, MS, MP) E->G F->G H Pure Crystalline Product G->H I Pure Oily/Liquid Product G->I

Caption: General purification workflow for brominated tetrazoles.

Data Summary: Purification Method Selection

MethodPrimary UseAdvantagesDisadvantages
Acid-Base Extraction Initial bulk purification of acidic tetrazoles.Removes neutral/basic impurities effectively; high capacity; cost-effective.Only works for compounds with an acidic proton; does not separate compounds of similar acidity.
Recrystallization Final purification of solid compounds.Can yield very high purity material; scalable; removes soluble impurities.Requires a solid product; finding a suitable solvent can be trial-and-error; "oiling out" can occur.[1][13]
Column Chromatography Separation of complex mixtures, isomers, or non-solid products.Highly versatile; can separate compounds with very similar properties.[13][14]Can be lower yielding; requires more solvent and time; strong interaction with silica can be an issue.[1]

References

common side reactions in the synthesis of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of 5-aryl-2H-tetrazoles.

Q1: What is the primary reaction mechanism for the synthesis of this compound from its corresponding nitrile?

The synthesis is most commonly achieved via a [3+2] cycloaddition reaction between the 3-bromo-4-fluorobenzonitrile and an azide source, typically sodium azide (NaN₃).[1] While often depicted as a concerted cycloaddition, extensive theoretical studies suggest the mechanism is more complex. The reaction likely proceeds through a stepwise pathway involving the nucleophilic attack of the azide anion on the nitrile carbon, followed by cyclization to form the tetrazole ring.[2][3] The presence of a catalyst is crucial for activating the nitrile.

Q2: Why are Lewis acids like zinc salts (e.g., ZnBr₂) or proton sources like ammonium chloride (NH₄Cl) used in this reaction?

These reagents act as catalysts to activate the nitrile group. The electron-withdrawing bromine and fluorine substituents on the phenyl ring already enhance the electrophilicity of the nitrile's carbon atom.[4] However, a catalyst further polarizes the carbon-nitrogen triple bond, making it more susceptible to nucleophilic attack by the azide ion.

  • Lewis Acids (e.g., Zn²⁺): The zinc ion coordinates to the nitrogen of the nitrile, significantly lowering the activation barrier for the azide attack.[5]

  • Proton Sources (e.g., NH₄Cl): In solvents like DMF, ammonium chloride can act as a proton source, protonating the nitrile nitrogen and thereby activating it. It also serves to generate hydrazoic acid (HN₃) in situ, which can then participate in the cycloaddition.[6]

Q3: What are the critical safety precautions when working with sodium azide and the reaction mixture?

Extreme caution is mandatory.

  • Hydrazoic Acid (HN₃): Acidification of azide salts generates hydrazoic acid, which is highly toxic and explosive. The reaction workup, which involves acidification, must be performed in a well-ventilated fume hood.

  • Heavy Metal Azides: Sodium azide can react with heavy metals (e.g., lead, copper, zinc) to form highly shock-sensitive and explosive metal azides. Avoid using metal spatulas (use plastic or ceramic) and ensure glassware is free of heavy metal contamination.[7] Reaction workups should be quenched properly to destroy any residual azide.

  • Thermal Stability: While aryl tetrazoles are relatively stable, they can decompose energetically at high temperatures, releasing nitrogen gas.[8][9] Avoid excessive heating during the reaction and solvent removal.

Q4: How do the bromo and fluoro substituents on the phenyl ring influence the reaction?

The bromine and fluorine atoms are both electron-withdrawing groups. Their presence increases the electrophilic character of the nitrile carbon. This electronic effect raises the reactivity of the nitrile toward nucleophilic attack by the azide, which can lead to higher reaction rates and yields compared to unsubstituted or electron-donating group-substituted benzonitriles.[3][4]

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you resolve experimental issues.

Problem 1: Low or No Conversion of Starting Nitrile

Q: My reaction shows little to no formation of the this compound product, with the starting nitrile being the major component after the reaction time. What are the common causes?

A: This is a frequent issue that can often be traced back to several key factors.[10] Use the following table to diagnose the problem systematically.

Potential Cause Explanation & Recommended Action
Moisture Contamination The presence of water can hydrolyze the nitrile to the corresponding amide or carboxylic acid, especially at elevated temperatures, consuming the starting material in a side reaction.[11][12] Action: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry DMF) and fresh, dry reagents. Consider running the reaction under an inert atmosphere (N₂ or Ar).
Insufficient Temperature The cycloaddition of an azide to a nitrile is a thermally demanding reaction and often requires high temperatures (typically 100-150 °C) to proceed at a reasonable rate.[2] Action: Verify the internal reaction temperature. If using an oil bath, ensure efficient heat transfer. Consider carefully increasing the temperature in increments, but do not exceed the decomposition temperature of the solvent or product.
Inactive or Insufficient Catalyst The catalyst (e.g., NH₄Cl, ZnBr₂) is critical for activating the nitrile.[5] If it is old, hydrated, or used in insufficient quantity, the reaction will be sluggish. Action: Use a fresh, anhydrous catalyst. Ensure the correct stoichiometric or catalytic amount is used as per the protocol. For stubborn reactions, zinc or copper catalysts can be more effective than ammonium chloride.[13][14]
Poor Reagent Quality Old sodium azide may have reduced potency. The starting 3-bromo-4-fluorobenzonitrile may contain impurities that inhibit the reaction. Action: Use high-purity, recently purchased reagents. Verify the purity of the starting nitrile by NMR or GC-MS before starting.
Reaction Time Some tetrazole formations, especially with less reactive substrates, can require extended reaction times (24-48 hours).[15] Action: Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider the points above. If it is proceeding slowly but cleanly, extend the reaction time.

Troubleshooting Workflow: Low Product Yield

G start Low or No Product Yield check_sm Is Starting Material (SM) consumed? start->check_sm sm_present SM is major component check_sm->sm_present No sm_gone SM is consumed check_sm->sm_gone Yes check_purity Is crude product clean (one major spot)? cause_workup Issue with Workup/Isolation check_purity->cause_workup Yes cause_side_reactions Side Reactions Dominated check_purity->cause_side_reactions No cause_reaction Issue with Reaction Conditions sm_present->cause_reaction sm_gone->check_purity solution_reaction Check: - Temperature - Anhydrous Conditions - Catalyst Activity/Amount - Reagent Purity - Reaction Time cause_reaction->solution_reaction solution_workup Check: - pH of acidification (must be ~2) - Solubility of product in aq. phase - Recrystallization solvent choice cause_workup->solution_workup solution_side_reactions Primary Side Reaction: Nitrile Hydrolysis Action: - Ensure strictly anhydrous conditions cause_side_reactions->solution_side_reactions

Caption: A workflow diagram for troubleshooting low yields.

Problem 2: Formation of Significant Byproducts

Q: My TLC/LC-MS analysis shows the consumption of starting material but multiple new spots/peaks, with only a minor one corresponding to the desired product. What are these impurities?

A: The most probable side reaction is the hydrolysis of the nitrile starting material. Under the high-temperature conditions and in the presence of trace moisture, 3-bromo-4-fluorobenzonitrile can hydrolyze first to 3-bromo-4-fluorobenzamide and subsequently to 3-bromo-4-fluorobenzoic acid .[11][12] This is particularly problematic if the reaction conditions are not strictly anhydrous.

  • Identification: These byproducts can be identified by LC-MS. The amide will have a mass of (M+18) and the carboxylic acid will have a mass of (M+19) relative to the starting nitrile (M).

  • Minimization: The most effective way to prevent this is to maintain strictly anhydrous conditions as described in Problem 1. Using a high-purity, dry solvent like DMF is critical.

Primary Reaction vs. Side Reaction

G cluster_0 Desired Pathway cluster_1 Side Pathway (Hydrolysis) nitrile 3-Bromo-4-fluorobenzonitrile tetrazole 5-(3-Bromo-4-fluorophenyl) -2H-tetrazole nitrile->tetrazole + NaN3, Catalyst High Temp amide 3-Bromo-4-fluorobenzamide acid 3-Bromo-4-fluorobenzoic acid amide->acid + H₂O High Temp nitrile_side 3-Bromo-4-fluorobenzonitrile nitrile_side->amide + H₂O High Temp

References

Technical Support Center: Optimizing Tetrazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of nitrogen-rich heterocyclic compounds. Tetrazoles are widely used as bioisosteric replacements for carboxylic acids in medicinal chemistry, making their efficient synthesis a critical aspect of pharmaceutical research.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the [3+2] cycloaddition of nitriles and azides, the most common route to 5-substituted-1H-tetrazoles.[1]

Troubleshooting Guide: Overcoming Common Hurdles in Tetrazole Synthesis

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Question 1: My tetrazole synthesis is resulting in very low yields or failing to proceed. What are the likely causes and how can I improve the conversion rate?

Answer:

Low conversion is a frequent challenge in tetrazole synthesis, often stemming from insufficient activation of the nitrile substrate. The [3+2] cycloaddition between a nitrile and an azide can be slow without an activator because the nitrile group is not sufficiently electrophilic to react readily with the azide nucleophile.[3] Here’s a systematic approach to troubleshooting low yields:

1. Insufficient Nitrile Activation:

  • The "Why": The mechanism of tetrazole formation often involves the activation of the nitrile. This can be achieved through the use of Lewis acids (e.g., zinc salts, aluminum salts) or Brønsted acids (e.g., ammonium chloride).[3][4][5] These acids coordinate to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide.[4]

  • The "How-To":

    • Lewis Acid Catalysis: Introduce a Lewis acid catalyst such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂) to the reaction mixture.[6][7] These are effective in activating a broad range of nitriles.

    • Brønsted Acid Catalysis: A common and cost-effective method is the use of ammonium chloride (NH₄Cl) in conjunction with sodium azide (NaN₃).[2]

    • Catalyst Loading: Ensure you are using an appropriate catalyst loading. Too little catalyst may not provide sufficient activation.[3]

2. Inappropriate Reaction Temperature:

  • The "Why": Many tetrazole syntheses require elevated temperatures to overcome the activation energy barrier of the cycloaddition.[3] However, excessively high temperatures can lead to the decomposition of starting materials or the desired product.

  • The "How-To":

    • Temperature Optimization: If your reaction is sluggish at a lower temperature, gradually increase it. Common solvent choices like DMF and DMSO allow for higher reaction temperatures.[3]

    • Microwave Synthesis: Consider using microwave irradiation, which can significantly reduce reaction times and often improve yields compared to conventional heating by promoting efficient and uniform heating.[2][8]

3. Poor Solvent Choice:

  • The "Why": The solvent plays a crucial role in dissolving the reagents and facilitating the reaction, especially at elevated temperatures.

  • The "How-To":

    • Recommended Solvents: High-boiling polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used and have been shown to be effective.[3] In some cases, particularly with certain catalysts, water or alcohols can also be suitable.

4. Deactivated Nitrile Substrate:

  • The "Why": The electronic nature of the substituent on the nitrile is a key factor. Electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, accelerating the reaction.[9] Conversely, sterically hindered or electron-rich nitriles are less reactive and may require more forcing conditions.[3]

  • The "How-To":

    • For Unreactive Nitriles: For these challenging substrates, you may need to employ more potent Lewis acids, higher temperatures, or longer reaction times.

Question 2: I am observing a significant side product in my reaction mixture. What are the common side reactions and how can I suppress them?

Answer:

Side product formation can complicate purification and reduce the yield of the desired tetrazole. Understanding the potential side reactions is key to mitigating them.

1. Formation of Hydrazoic Acid (HN₃):

  • The "Why": In the presence of an acid (either a Brønsted acid catalyst or acidic impurities), sodium azide can be protonated to form hydrazoic acid.[4] Hydrazoic acid is highly toxic, volatile, and explosive, posing a significant safety risk.[10][11]

  • The "How-To":

    • pH Control: Maintain the reaction under neutral or slightly basic conditions if possible, especially during workup. One industrial approach is to use a buffer like triethylamine hydrochloride to maintain basic conditions and prevent the formation of free hydrazoic acid.[11][12]

    • Safe Workup: Always perform the reaction and workup in a well-ventilated fume hood.[4] When quenching the reaction, do so carefully and avoid strong acids if possible.

2. Reaction with Solvents:

  • The "Why": Some solvents, particularly halogenated ones, can react with azides to form explosive compounds.

  • The "How-To":

    • Solvent Selection: Do not use halogenated solvents like methylene chloride or chloroform for reactions involving sodium azide, as this can lead to the formation of potentially explosive diazidomethane and triazidomethane, respectively.[10]

Question 3: I am struggling with the purification of my tetrazole product. What are the best practices for isolation and purification?

Answer:

The purification strategy for tetrazoles depends on their physical properties. Many 5-substituted-1H-tetrazoles are acidic and crystalline, which can be leveraged for purification.[13]

1. Acid-Base Extraction:

  • The "Why": The N-H proton of a 1H-tetrazole is acidic, with a pKa similar to that of a carboxylic acid.[4] This allows for selective extraction into an aqueous basic solution.

  • The "How-To":

    • After the reaction, dilute the mixture with an appropriate organic solvent.

    • Extract the organic layer with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the tetrazole and transfer it to the aqueous phase.

    • Separate the layers and wash the aqueous layer with an organic solvent to remove any non-acidic impurities.

    • Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the tetrazole product.[4]

    • Collect the solid product by vacuum filtration.[4]

2. Recrystallization:

  • The "Why": If the crude product is a solid, recrystallization is an effective method for obtaining highly pure material.

  • The "How-To":

    • Choose a suitable solvent system in which the tetrazole is soluble at high temperatures but sparingly soluble at low temperatures.

3. Column Chromatography:

  • The "Why": For non-crystalline products or when acid-base extraction is not effective, column chromatography is a viable option.

  • The "How-To":

    • Select an appropriate stationary phase (e.g., silica gel) and a mobile phase that provides good separation of the tetrazole from impurities.

Frequently Asked Questions (FAQs)

Safety

Q: What are the primary safety concerns when working with azides for tetrazole synthesis?

A: The use of azides, particularly sodium azide and the in situ generated hydrazoic acid, requires strict safety protocols.[12]

  • Toxicity and Explosivity of Hydrazoic Acid (HN₃): Hydrazoic acid is highly toxic, volatile, and explosive.[10][11] It can be formed by reacting sodium azide with acids.[4] Always work in a well-ventilated fume hood and avoid acidification of azide-containing solutions when possible.[4]

  • Formation of Explosive Metal Azides: Azides can react with heavy metals (e.g., copper, lead, mercury) to form highly shock-sensitive and explosive metal azides.[10][14] Avoid using metal spatulas for handling azides and ensure that azide waste does not come into contact with metal pipes in drains.[10]

  • Thermal Stability: Both inorganic and organic azides can be heat- and shock-sensitive, decomposing explosively.[10] Store azides away from heat, light, pressure, and shock.[10]

  • Solvent Incompatibility: Avoid using halogenated solvents with sodium azide to prevent the formation of explosive compounds.[10]

Reaction Mechanism and Theory

Q: What is the mechanism of the [3+2] cycloaddition for tetrazole formation?

A: The formation of tetrazoles from nitriles and azides is a formal [3+2] cycloaddition. However, the exact mechanism can vary depending on the reaction conditions.[15]

  • Concerted vs. Stepwise Mechanism: There has been debate about whether the reaction proceeds through a concerted [3+2] cycloaddition or a stepwise mechanism.[15][16]

  • Role of Activation: Computational studies suggest that the reaction often proceeds through an initial activation of the nitrile by a Lewis or Brønsted acid.[4] This is followed by a nucleophilic attack of the azide on the activated nitrile to form an intermediate, which then cyclizes to the tetrazole ring.[4][15]

DOT Diagram: Generalized Mechanism of Acid-Catalyzed Tetrazole Formation

G cluster_activation Nitrile Activation cluster_cycloaddition Cycloaddition Cascade cluster_protonation Final Product Formation Nitrile Nitrile Activated_Nitrile Activated Nitrile (More Electrophilic) Nitrile->Activated_Nitrile Coordination/ Protonation Acid_Catalyst H⁺ or Lewis Acid Acid_Catalyst->Activated_Nitrile Intermediate Open-Chain Intermediate Activated_Nitrile->Intermediate Azide Azide (N₃⁻) Azide->Intermediate Nucleophilic Attack Tetrazole_Anion Tetrazole Anion Intermediate->Tetrazole_Anion Cyclization Tetrazole 5-Substituted-1H-Tetrazole Tetrazole_Anion->Tetrazole Protonation Proton_Source H⁺ Source Proton_Source->Tetrazole

Caption: A simplified workflow of the acid-catalyzed formation of tetrazoles.

Experimental Protocols & Characterization

Q: Can you provide a general experimental protocol for the synthesis of a 5-substituted-1H-tetrazole?

A: The following is a general procedure for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide using ammonium chloride as a catalyst. Note: This should be performed with strict adherence to all safety precautions for handling azides.

Materials:

  • Benzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), aqueous solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzonitrile (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.1 eq) in DMF.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing water and stir.

  • Acidify the aqueous solution to a pH of ~2 with an aqueous HCl solution to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the product under vacuum to obtain the crude 5-phenyl-1H-tetrazole.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., isopropanol/water).

Q: What are the key analytical techniques for characterizing tetrazole products?

A: A combination of spectroscopic and analytical methods is used to confirm the structure and purity of synthesized tetrazoles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[17][18] The chemical shifts of the protons and carbons in the tetrazole ring and its substituents provide key structural information.[19]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional group vibrations. The N-H stretching of 1H-tetrazoles typically appears between 3150 and 3400 cm⁻¹, while C=N and N=N stretching vibrations are observed in the 1600-1300 cm⁻¹ region.[18]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the tetrazole.[17] Fragmentation patterns can also provide structural information.[18]

  • Melting Point: A sharp melting point is a good indicator of the purity of a crystalline tetrazole product.[13]

Technique Typical Observations for 5-Substituted-1H-Tetrazoles Reference
¹H NMR Broad singlet for the N-H proton (downfield), signals for the substituent.[18]
¹³C NMR Signal for the tetrazole ring carbon typically in the 155-160 ppm range.[18]
FT-IR N-H stretch (~3150-3400 cm⁻¹), C=N and N=N stretches (~1300-1600 cm⁻¹).[18]
Mass Spec Molecular ion peak corresponding to the expected molecular weight.[17]
Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common issues in tetrazole synthesis.

DOT Diagram: Troubleshooting Workflow for Tetrazole Synthesis

G Start Low Yield/ No Reaction CheckActivation Is Nitrile Activation Sufficient? Start->CheckActivation AddCatalyst Add/Optimize Lewis or Brønsted Acid Catalyst CheckActivation->AddCatalyst No CheckTemp Is Reaction Temperature Optimal? CheckActivation->CheckTemp Yes AddCatalyst->CheckTemp IncreaseTemp Increase Temperature or Use Microwave Synthesis CheckTemp->IncreaseTemp No CheckSolvent Is the Solvent Appropriate? CheckTemp->CheckSolvent Yes IncreaseTemp->CheckSolvent ChangeSolvent Switch to DMF or DMSO CheckSolvent->ChangeSolvent No CheckSubstrate Is the Nitrile Substrate Deactivated? CheckSolvent->CheckSubstrate Yes ChangeSolvent->CheckSubstrate ForceConditions Use Stronger Catalyst/ Higher Temperature CheckSubstrate->ForceConditions Yes Success Improved Yield CheckSubstrate->Success No ForceConditions->Success

Caption: A step-by-step guide to troubleshooting low yields in tetrazole synthesis.

References

Technical Support Center: A Troubleshooting Guide for 5-(3-bromo-4-fluorophenyl)-2H-tetrazole Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 5-(3-bromo-4-fluorophenyl)-2H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the synthesis, purification, characterization, and subsequent reactions of this important heterocyclic compound. As a bioisostere for carboxylic acids, 5-substituted-1H-tetrazoles are crucial building blocks in medicinal chemistry, and understanding the nuances of their synthesis is key to successful research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method for the synthesis of 5-substituted-1H-tetrazoles, including the target compound, is the [3+2] cycloaddition of a nitrile with an azide source.[1] Specifically, this involves the reaction of 3-bromo-4-fluorobenzonitrile with sodium azide, often facilitated by a catalyst.

Q2: Why is a catalyst necessary for the tetrazole formation reaction?

The [3+2] cycloaddition between a nitrile and an azide can be slow without a catalyst. The nitrile group requires activation to enhance its electrophilicity for the nucleophilic attack by the azide ion.[2] Lewis acids, such as zinc salts, or Brønsted acids, like ammonium chloride, are commonly employed to achieve this activation.[2]

Q3: What are the primary safety concerns when working with sodium azide?

Sodium azide is highly toxic and can be fatal if ingested or absorbed through the skin.[3] A significant hazard is the formation of hydrazoic acid (HN₃) when sodium azide comes into contact with acids.[4] Hydrazoic acid is a highly toxic, volatile, and explosive gas.[4] Additionally, sodium azide can form explosive heavy metal azides if it comes into contact with metals like lead, copper, mercury, or zinc, which is a critical consideration for reaction setup and waste disposal.[3]

Q4: My reaction is showing low or no conversion to the desired tetrazole. What are the likely causes?

Low conversion rates in tetrazole synthesis can often be attributed to several factors, including:

  • Insufficient nitrile activation: The catalyst may be inactive or used in an insufficient amount.

  • Inappropriate reaction temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.

  • Poor solvent choice: High-boiling polar aprotic solvents like DMF or DMSO are generally preferred.[1]

  • Deactivated nitrile substrate: While the electron-withdrawing fluorine and bromine atoms in 3-bromo-4-fluorobenzonitrile should facilitate the reaction, steric hindrance could play a role.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of 5-aryl-1H-tetrazoles. Optimization may be necessary for your specific laboratory conditions.

Materials:

  • 3-bromo-4-fluorobenzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Zinc bromide (ZnBr₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-4-fluorobenzonitrile (1.0 eq) in DMF.

  • Addition of Reagents: To the stirred solution, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq). Safety Note: Handle sodium azide with extreme caution in a well-ventilated fume hood. Avoid contact with acids and metals.

  • Reaction: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the mixture into a beaker containing ice-water.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl. This will protonate the tetrazole and may cause it to precipitate. Caution: Acidification will generate hydrazoic acid. Perform this step in a well-ventilated fume hood.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Troubleshooting Guide: Synthesis

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction.Increase reaction time and/or temperature. Consider using microwave irradiation to accelerate the reaction if available.
Inactive catalyst.Use a fresh batch of ammonium chloride or an alternative catalyst like zinc bromide.
Presence of water.Use anhydrous DMF and ensure all glassware is thoroughly dried.
Formation of Multiple By-products Decomposition of starting material or product at high temperatures.Lower the reaction temperature and extend the reaction time.
Side reactions of sodium azide.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Difficulty in Product Isolation Product is soluble in the aqueous layer.Saturate the aqueous layer with NaCl before extraction to decrease the polarity and improve extraction efficiency.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.

Characterization of this compound

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. Below are the expected spectral data based on analogous structures.

Technique Expected Observations
¹H NMR Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The proton on the tetrazole ring (N-H) is often broad and may exchange with D₂O, appearing between δ 14-16 ppm in DMSO-d₆.
¹³C NMR Aromatic carbons will be in the range of δ 110-140 ppm. The carbon of the tetrazole ring will appear further downfield, typically around δ 150-160 ppm.
Mass Spec (ESI-) Expected [M-H]⁻ peak at m/z corresponding to C₇H₃BrFN₄⁻.
IR (KBr) Characteristic peaks for N-H stretching (broad, ~3000-3400 cm⁻¹), C=N stretching (~1600 cm⁻¹), and C-Br/C-F stretching in the fingerprint region.

Downstream Application: Suzuki-Miyaura Coupling

The bromine atom on the phenyl ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate more complex molecules.

Representative Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene/ethanol)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem Potential Cause Suggested Solution
Low Yield Catalyst deactivation.Ensure the reaction is performed under strictly anaerobic conditions. Use a more robust ligand for the palladium catalyst.
Poor solubility of reagents.Choose a solvent system in which all components are soluble at the reaction temperature.
Inefficient transmetalation.Use a stronger base or a different solvent system.
Protodeboronation of Boronic Acid Presence of excess water or strong base.Use anhydrous solvents and a milder base.
Homocoupling of Boronic Acid Oxygen contamination.Thoroughly degas all solvents and maintain a positive pressure of inert gas.

Visualizations

Synthesis Workflow

Synthesis_Workflow A 3-bromo-4-fluorobenzonitrile B NaN3, NH4Cl DMF, 120-130°C A->B [3+2] Cycloaddition C Crude Product B->C D Aqueous Work-up (Acidification & Extraction) C->D E Purification (Recrystallization or Chromatography) D->E F This compound E->F

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Synthesis

Troubleshooting_Logic Start Low/No Product Q1 Check Reaction Time/Temp Start->Q1 A1 Increase Time/Temp Consider Microwave Q1->A1 Yes Q2 Check Catalyst Q1->Q2 No A2 Use Fresh Catalyst Try Alternative (e.g., ZnBr2) Q2->A2 Yes Q3 Check Solvent Q2->Q3 No A3 Ensure Anhydrous DMF/DMSO Q3->A3 Yes

Caption: Decision tree for troubleshooting low yield in tetrazole synthesis.

References

stability issues of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-(3-bromo-4-fluorophenyl)-2H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in solution?

The tetrazole ring itself is an aromatic heterocycle, which confers a significant degree of chemical stability.[1][2] However, like many complex organic molecules, its stability in solution is not absolute and can be influenced by environmental factors. The compound is generally stable under standard laboratory conditions when stored properly, but degradation can be initiated by exposure to aggressive pH, high temperatures, or UV light.[3][4]

Q2: What are the primary factors that can cause degradation of this compound in solution?

The most common factors leading to the degradation of tetrazole-containing compounds in solution are:

  • pH: Both strongly acidic and strongly basic conditions can promote hydrolysis or other degradation pathways. The tetrazole moiety has a pKa similar to a carboxylic acid (around 4.89), making its protonation state pH-dependent, which in turn affects stability.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. Thermal decomposition can be a concern, potentially involving the brominated phenyl ring.[5][6]

  • Light Exposure (Photostability): Aromatic systems and compounds with halogen substituents can be susceptible to photodegradation upon exposure to UV or even high-intensity visible light.[3][7]

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to oxidative degradation.[3]

Q3: What are the visible signs of degradation in my solution?

Degradation is often not visually apparent. While precipitation or a change in color can indicate a significant issue, the most common sign of degradation is a loss of potency or the appearance of new, unexpected peaks during analytical chromatography (e.g., HPLC). Therefore, analytical monitoring is crucial.

Q4: Which solvents are recommended for preparing stock solutions?

For initial solubilization, polar organic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are commonly used.[1][4] For subsequent aqueous dilutions, it is critical to use a well-defined buffer system to control the pH and to be mindful of the final solvent composition to prevent precipitation.

Q5: How do the bromo- and fluoro- substituents affect the molecule's stability?

The electron-withdrawing nature of the fluorine and bromine atoms on the phenyl ring influences the electronic properties of the entire molecule, including the tetrazole ring. This can affect its pKa and susceptibility to nucleophilic attack. Furthermore, the carbon-bromine bond can be a site of thermal or photolytic instability, potentially leading to debromination as a degradation pathway.[5]

Troubleshooting Guide: Solution Stability Issues

This section is designed to help you systematically diagnose and resolve common problems encountered during your experiments.

Logical Flow for Troubleshooting Stability

G start Problem Observed (e.g., New HPLC Peak, Low Potency) check_ph Is pH of solution controlled and documented? start->check_ph check_temp Was solution exposed to high temperatures? check_ph->check_temp Yes ph_issue Potential pH-driven hydrolysis or degradation. check_ph->ph_issue No check_light Was solution protected from light? check_temp->check_light No temp_issue Potential thermal degradation. check_temp->temp_issue Yes check_solvent Is the solvent/buffer system appropriate and pure? check_light->check_solvent No light_issue Potential photolytic degradation. check_light->light_issue Yes solvent_issue Precipitation, contamination, or solvent-induced degradation. check_solvent->solvent_issue No ph_action Action: Control pH with a buffer (typically pH 4-8). Perform pH-rate profile study. check_solvent->ph_action Investigate multiple factors temp_action Action: Store solutions at recommended temperatures (e.g., 2-8°C). Avoid heat sources. check_solvent->temp_action Investigate multiple factors light_action Action: Use amber vials or wrap containers in foil. Work in low-light conditions. check_solvent->light_action Investigate multiple factors solvent_action Action: Use high-purity solvents. Ensure complete dissolution. Check for excipient compatibility. check_solvent->solvent_action Investigate multiple factors ph_issue->ph_action temp_issue->temp_action light_issue->light_action solvent_issue->solvent_action

Caption: Troubleshooting workflow for stability issues.

1. Observed Problem: Appearance of New Peaks or Loss of Main Peak Area in HPLC Analysis

  • Potential Causes:

    • Chemical degradation due to pH, temperature, light, or oxidation.

    • Interaction with container materials or other formulation components.

    • Contamination from solvents or glassware.

  • Recommended Actions & Rationale:

    • Verify Analytical Method Specificity: First, ensure your HPLC method is "stability-indicating." This means it must be able to resolve the parent compound from all potential degradation products.

      • Rationale: Without a validated stability-indicating method, a new peak could be an artifact, or a loss of area could be due to poor chromatography, not actual degradation.[8][9]

    • Conduct a Forced Degradation Study: Perform a forced degradation study (see detailed protocol below) to intentionally generate degradation products.

      • Rationale: This is the most definitive way to confirm that your analytical method can detect degradation and to get a preliminary idea of the compound's degradation pathways.[3][10] Comparing the degradant peaks from the forced study to the unexpected peaks in your experimental sample can help identify the degradation pathway.

    • Review Solution Handling and Storage:

      • pH Control: Was the solution buffered? Tetrazoles are generally most stable in a neutral to slightly acidic pH range (e.g., 4-8).[3] Uncontrolled pH can lead to acid or base-catalyzed hydrolysis.

      • Light Protection: Were amber vials or foil wrapping used? Store solutions protected from light.

      • Temperature Control: Were solutions stored at the recommended temperature (e.g., 2-8°C for short-term, ≤ -20°C for long-term)? Avoid repeated freeze-thaw cycles.

      • Rationale: These actions mitigate the most common sources of energy that drive chemical degradation reactions.[3]

2. Observed Problem: Solution Becomes Cloudy or Shows Precipitation Over Time

  • Potential Causes:

    • Poor solubility in the chosen solvent system.

    • "Salting out" after addition of buffers or other salts.

    • Formation of an insoluble degradation product.

    • Change in temperature affecting solubility.

  • Recommended Actions & Rationale:

    • Re-evaluate Solvent System: The compound is soluble in polar organic solvents.[4] If you are working in an aqueous medium, ensure the percentage of any organic co-solvent is sufficient to maintain solubility.

      • Rationale: The compound may be kinetically trapped in solution initially but will precipitate over time if it is above its thermodynamic solubility limit.

    • Filter and Analyze Both Supernatant and Precipitate: Filter the solution through a 0.22 µm filter. Analyze the clear supernatant by HPLC to determine the concentration of the dissolved compound. If possible, dissolve the precipitate in a strong solvent (like DMSO) and analyze it to confirm its identity.

      • Rationale: This action distinguishes between simple precipitation of the parent compound (precipitate is identical to the parent) and degradation to an insoluble product (precipitate is a different compound).

    • Consider Solubility Enhancers: If solubility is the core issue, excipients like cyclodextrins or non-ionic surfactants (e.g., Polysorbate 80) may be considered, provided they do not interfere with your experiment.[3]

      • Rationale: These agents can increase the apparent solubility of a compound in aqueous media.

In-Depth Methodologies & Protocols
Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding potential degradation pathways and for developing a robust, stability-indicating analytical method.[8][9][11]

Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and pathways.

Workflow for Forced Degradation Study

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Control Sample: Dilute the stock solution with water to the target concentration (e.g., 0.1 mg/mL). This is your time-zero and unstressed control.

  • Stress Conditions: For each condition, mix the stock solution with the stressor and store as described. Prepare a corresponding blank solution (stressor without the compound).

Stress ConditionReagent/ConditionTemperatureRecommended Time Points
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24, 48 hours
Base Hydrolysis 0.1 M NaOHRoom Temp2, 8, 24, 48 hours
Oxidation 3% H₂O₂Room Temp2, 8, 24, 48 hours
Thermal Stock solution diluted with water70°C24, 48, 72 hours
Photolytic Stock solution diluted with waterRoom TempExpose to light in a photostability chamber per ICH Q1B guidelines.[3] A dark control should be run in parallel.
  • Sample Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the target concentration and analyze immediately by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Determine the relative retention times of the degradation products.

    • Use mass spectrometry data to propose structures for the major degradants.

References

Technical Support Center: Scaling Up the Production of 5-(3-Bromo-4-fluorophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the production of this important pharmaceutical intermediate. Our goal is to equip you with the knowledge to navigate the challenges of this synthesis, ensuring safety, efficiency, and high product quality.

The tetrazole moiety is a critical component in many pharmaceutical compounds, often serving as a bioisostere for a carboxylic acid group, which can enhance the metabolic stability and lipophilicity of a drug molecule.[1][2] The synthesis of 5-substituted-1H-tetrazoles, such as this compound, is most commonly achieved through the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[3][4] While this method is effective, scaling up the process presents unique challenges, particularly concerning safety and reaction control.[5]

This guide will address common issues encountered during the synthesis, from reaction initiation to product purification, with a strong emphasis on safety protocols when handling azides.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Reaction Initiation and Optimization

Question 1: My reaction is showing low or no conversion of the starting nitrile, 3-bromo-4-fluorobenzonitrile. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in tetrazole synthesis from a nitrile is a common issue that can often be resolved by systematically evaluating the reaction parameters. Here are the primary factors to investigate:

  • Catalyst Choice and Activity: The cycloaddition of an azide to a nitrile is often catalyzed by a Lewis or Brønsted acid.[6] The catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the azide.

    • Lewis Acids: Zinc salts (e.g., ZnBr₂, ZnCl₂) are commonly used and have been shown to be effective, even in aqueous conditions which can be advantageous for safety.[7] Other Lewis acids like aluminum chloride (AlCl₃) or tin compounds can also be employed. Ensure your Lewis acid is anhydrous and of high purity, as water can deactivate some catalysts.

    • Brønsted Acids: Ammonium chloride (NH₄Cl) is a frequently used Brønsted acid catalyst.[6] It is thought to generate hydrazoic acid in situ, which then participates in the cycloaddition.

    • Heterogeneous Catalysts: For easier removal and potential recycling, solid-supported catalysts like silica sulfuric acid can be effective and simplify the work-up process.[3]

  • Solvent Selection: The choice of solvent is critical for ensuring all reactants are in solution and for facilitating the reaction.

    • High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are standard choices for this reaction as they effectively dissolve sodium azide and the organic nitrile.[6][8]

    • For a greener and potentially safer process, water has been successfully used as a solvent in the presence of zinc salts as catalysts.[7]

  • Reaction Temperature: This reaction typically requires elevated temperatures to proceed at a reasonable rate.

    • A common temperature range is 100-130°C. If you are observing low conversion, a gradual increase in temperature may be necessary. However, be mindful of the thermal stability of your reactants and products.

    • Microwave irradiation can be a powerful tool to accelerate the reaction, often leading to significantly shorter reaction times and improved yields.[7]

  • Purity of Starting Materials: Ensure your 3-bromo-4-fluorobenzonitrile and sodium azide are of high purity. Impurities can interfere with the catalyst or lead to unwanted side reactions.

dot

cluster_reactants Reactants cluster_conditions Reaction Conditions 3-bromo-4-fluorobenzonitrile 3-bromo-4-fluorobenzonitrile Reaction [3+2] Cycloaddition 3-bromo-4-fluorobenzonitrile->Reaction Nitrile Source Sodium Azide Sodium Azide Sodium Azide->Reaction Azide Source Catalyst Catalyst (e.g., ZnBr₂, NH₄Cl) Catalyst->Reaction Solvent Solvent (e.g., DMF, Water) Solvent->Reaction Temperature Temperature (e.g., 100-130°C) Temperature->Reaction Product 5-(3-bromo-4-fluorophenyl) -2H-tetrazole Reaction->Product Forms

Caption: Key components of the tetrazole synthesis reaction.

Question 2: I am concerned about the safety of using sodium azide, especially on a larger scale. What are the primary hazards and how can they be mitigated?

Answer:

Your concern is well-founded. Sodium azide (NaN₃) and the potential in situ formation of hydrazoic acid (HN₃) are the most significant safety risks in this synthesis.[9][10]

  • Hazards of Sodium Azide and Hydrazoic Acid:

    • Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[10] Hydrazoic acid is a volatile and highly toxic gas that can cause dizziness, headaches, and in severe cases, be fatal.[11]

    • Explosivity of Hydrazoic Acid: Hydrazoic acid is a powerful explosive, especially in its pure form or at high concentrations in the gas phase.[12] It can be formed when sodium azide comes into contact with acids.[9]

    • Formation of Explosive Metal Azides: Sodium azide can react with heavy metals such as lead, copper, mercury, silver, and zinc to form highly shock-sensitive and explosive metal azides.[10] This is a critical consideration for the materials of construction of your reactor and for waste disposal. Never use metal spatulas to handle sodium azide.

  • Mitigation Strategies for Safe Scale-Up:

    • Engineering Controls: Always conduct the reaction in a well-ventilated fume hood or a dedicated, contained reactor system. For larger scales, a closed system with appropriate off-gas scrubbing is essential.

    • pH Control: Avoid acidic conditions during the reaction setup and the initial stages of work-up to minimize the formation of hydrazoic acid. Some protocols utilize a buffer or a mild acid catalyst to control the pH.

    • Material Selection: Use reactors and equipment made of glass, stainless steel (with caution and proper cleaning procedures), or other non-reactive materials. Avoid contact with brass, bronze, lead, and copper.

    • Temperature Control: Maintain strict control over the reaction temperature. Exothermic reactions can lead to a runaway situation, increasing the risk of decomposition.

    • Quenching Excess Azide: After the reaction is complete, it is crucial to safely destroy any unreacted sodium azide. This is typically done by adding a solution of sodium nitrite followed by acidification (e.g., with dilute sulfuric or hydrochloric acid). This process converts the azide to nitrogen gas. This quenching step should be performed carefully and with adequate cooling, as the reaction is exothermic and releases gas.

    • Waste Disposal: Azide-containing waste should be collected in a dedicated, clearly labeled container. Never pour azide waste down the drain, as it can react with metal pipes to form explosive metal azides.[9]

dot

cluster_hazards Primary Hazards cluster_mitigation Mitigation Strategies Toxicity High Toxicity (NaN₃, HN₃) Controls Engineering Controls (Fume Hood, Closed System) Toxicity->Controls Quenching Safe Quenching Protocol Toxicity->Quenching Explosivity Explosivity (HN₃, Metal Azides) pH_Control Strict pH Control Explosivity->pH_Control Materials Appropriate Materials (Glass, Stainless Steel) Explosivity->Materials Temp_Control Temperature Monitoring Explosivity->Temp_Control Explosivity->Quenching Waste Dedicated Waste Disposal Explosivity->Waste

References

Technical Support Center: 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(3-bromo-4-fluorophenyl)-2H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we synthesize our expertise to explain the causality behind experimental choices and provide self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a substituted aromatic tetrazole. The tetrazole ring is a common structural motif in medicinal chemistry, often used as a bioisostere for a carboxylic acid group. This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to cross cell membranes.[1][2][3][4] The brominated and fluorinated phenyl ring suggests its potential use as an intermediate in the synthesis of more complex molecules, possibly for creating anti-inflammatory or anti-cancer agents.[5]

Q2: How stable is this compound under typical laboratory conditions?

A2: Generally, 5-substituted tetrazoles are relatively stable compounds.[6][7] However, stability can be compromised by exposure to high temperatures, UV light, or harsh acidic or basic conditions. For routine storage, it is recommended to keep the compound in a cool, dark, and dry place.

Q3: What are the expected degradation pathways for this compound?

A3: While specific degradation studies on this compound are not widely published, we can infer potential pathways based on the known chemistry of tetrazole derivatives. The primary degradation routes are likely to be photochemical and thermal decomposition.[8][9][10][11][12]

  • Photodegradation: Exposure to UV light can induce cleavage of the tetrazole ring, often leading to the extrusion of molecular nitrogen (N₂).[8][10][13] This can generate highly reactive intermediates, such as nitrilimines, which can then react further to form a variety of products. The nature of the substituents on the phenyl ring will influence the subsequent reactions of these intermediates.

  • Thermal Degradation: At elevated temperatures, the tetrazole ring can undergo fragmentation.[9][11][12][14] Two primary pathways are the elimination of molecular nitrogen (N₂) or the elimination of hydrazoic acid (HN₃). The tautomeric equilibrium between the 1H- and 2H-forms of the tetrazole ring plays a significant role in the thermal decomposition mechanism.[9][11]

Q4: Is the tetrazole ring in this compound susceptible to metabolic degradation?

A4: The tetrazole ring is generally considered to be resistant to metabolic degradation, which is a key reason for its use as a bioisostere of the carboxylic acid group in drug design.[1][2][3] However, it is not completely metabolically inert and can interact with metabolic enzymes.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Unexpectedly low yield or disappearance of starting material in a reaction. The compound may be degrading under the reaction conditions.1. Temperature: If the reaction is run at a high temperature, consider lowering it. Tetrazoles can be thermally labile. 2. Light: Protect the reaction from light, especially if using a photo-sensitive catalyst or if the reaction is running for an extended period. 3. pH: Extreme pH conditions can promote degradation. Ensure the reaction medium is buffered if necessary.
Formation of multiple, unidentified byproducts. This is likely due to the degradation of the tetrazole ring, leading to reactive intermediates and a mixture of products.1. Analyze Byproducts: Use techniques like LC-MS or GC-MS to identify the byproducts. The mass of the byproducts can give clues about the degradation pathway (e.g., loss of N₂). 2. Optimize Conditions: Revisit the reaction conditions (temperature, light, pH) to minimize degradation. 3. Degassing: If oxidative degradation is suspected, degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent analytical results (e.g., HPLC, NMR). The sample may be degrading during analysis or storage.1. Sample Preparation: Prepare samples for analysis immediately before running them. Avoid leaving samples in solution on the benchtop for extended periods. 2. Storage of Solutions: If solutions need to be stored, keep them at a low temperature (e.g., 4°C) and protected from light. 3. Check Solvent: Ensure the solvent used for analysis is not promoting degradation.

Proposed Degradation Pathways

The following diagrams illustrate the proposed photochemical and thermal degradation pathways for this compound based on established tetrazole chemistry.

Photodegradation Pathway

G cluster_0 Photodegradation A This compound B Excited State A->B UV Light (hν) C Nitrogen Extrusion (Loss of N₂) B->C D Nitrilimine Intermediate C->D E Further Reactions D->E F Mixture of Products E->F

Caption: Proposed photochemical degradation of this compound.

Thermal Degradation Pathways

G cluster_1 Thermal Degradation cluster_path1 Pathway 1 cluster_path2 Pathway 2 A This compound B Nitrogen Extrusion (Loss of N₂) A->B Heat (Δ) C Carbene/Nitrene Intermediates B->C D Rearrangement/Reaction Products C->D E This compound F Hydrazoic Acid Elimination (Loss of HN₃) E->F Heat (Δ) G Nitrile Product F->G

Caption: Proposed thermal degradation pathways for this compound.

Experimental Protocols

Protocol 1: Monitoring Thermal Degradation by HPLC

This protocol allows for the quantitative assessment of the thermal stability of this compound.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment of mobile phase)

  • Heating block or oven

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Set up degradation experiment:

    • Pipette a known volume of the stock solution into several HPLC vials.

    • Place the vials in a heating block or oven set to the desired temperature (e.g., 60°C, 80°C, 100°C).

  • Time points: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heat source and allow it to cool to room temperature.

  • HPLC analysis:

    • Inject a standard volume of the solution from each time point onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve good separation of the parent compound from any degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where the parent compound has strong absorbance.

  • Data analysis:

    • Determine the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol is designed to identify the major degradation products.

Materials:

  • Degraded sample of this compound (from Protocol 1)

  • LC-MS system (with ESI or APCI source)

Procedure:

  • Prepare sample: Dilute the degraded sample to an appropriate concentration for LC-MS analysis.

  • LC-MS analysis:

    • Inject the sample onto the LC-MS system.

    • Use the same chromatographic conditions as in Protocol 1 to separate the components.

    • Acquire mass spectra for all eluting peaks.

  • Data analysis:

    • Determine the mass-to-charge ratio (m/z) of the parent ion and any fragment ions for each degradation product.

    • Propose structures for the degradation products based on their mass spectra and the known degradation pathways of tetrazoles.

References

Technical Support Center: Enhancing the Biological Activity of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-TET-260106

Version: 1.0

This guide is intended for researchers, medicinal chemists, and drug development professionals actively working with 5-(3-bromo-4-fluorophenyl)-2H-tetrazole and its derivatives. It provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to overcome common challenges in enhancing the biological activity of this important chemical scaffold.

Introduction to the this compound Scaffold

The 5-phenyl-2H-tetrazole core is a highly valued pharmacophore in modern medicinal chemistry. It is recognized as a bioisostere of the carboxylic acid group, offering advantages such as improved metabolic stability, enhanced receptor affinity, and better lipophilicity, which can lead to improved oral bioavailability.[1][2] The specific scaffold, this compound, provides a unique starting point for inhibitor design, with the bromine and fluorine atoms on the phenyl ring offering vectors for further chemical modification and opportunities to exploit specific interactions within a biological target's binding site. This guide will help you navigate the common hurdles encountered when trying to optimize derivatives of this scaffold for improved potency, selectivity, and overall drug-like properties.

Frequently Asked Questions (FAQs)

Q1: Why is the tetrazole ring considered a good bioisostere for a carboxylic acid?

A1: The tetrazole ring's acidic proton (N-H) has a pKa similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic or hydrogen bonding interactions with protein targets.[1][3] However, it offers several advantages:

  • Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.[1]

  • Lipophilicity: It is more lipophilic, which can enhance membrane permeability and oral bioavailability.[1][2]

  • Receptor Binding: The diffuse charge of the tetrazolate anion and the presence of multiple nitrogen atoms can lead to unique and often stronger interactions with receptors compared to the more localized charge of a carboxylate.[1][4]

Q2: What are the primary biological activities associated with phenyltetrazole derivatives?

A2: This class of compounds has a vast range of reported biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][5] The specific activity is determined by the substitution patterns on both the phenyl ring and the tetrazole nitrogen. For example, different derivatives have been developed as P2X7 antagonists for neuropathic pain and as potent antifungal agents.[6][7]

Q3: What is the significance of the 3-bromo and 4-fluoro substitutions on the phenyl ring?

A3: These halogens serve multiple purposes in drug design:

  • Modulating Electronics: The electron-withdrawing nature of fluorine and bromine can influence the acidity of the tetrazole ring and the electronic properties of the phenyl ring, potentially affecting target binding.

  • Filling Hydrophobic Pockets: The bromine atom, in particular, can occupy hydrophobic pockets within a protein's active site.

  • Blocking Metabolism: The 4-fluoro substituent can block a potential site of metabolic oxidation on the phenyl ring, improving the compound's pharmacokinetic profile.

  • Synthetic Handles: The bromine atom can serve as a synthetic handle for further modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore the structure-activity relationship (SAR).

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the development and testing of your this compound derivatives.

Category 1: Low Target Potency or Efficacy

Q: My lead compound shows weak activity (high IC50/EC50) in my primary assay. What are the first steps to improve its potency?

A: Low potency is a common starting point. A systematic structure-activity relationship (SAR) study is the logical next step. The goal is to identify which parts of the molecule are critical for activity and which can be modified.

  • Rationale: The initial substitutions (3-bromo, 4-fluoro) provide a baseline. To enhance potency, you need to explore how different functional groups at various positions interact with the target protein. Adding groups that can form additional hydrogen bonds, ionic bonds, or hydrophobic interactions is key.[6]

  • Troubleshooting Steps & Suggestions:

    • Explore Phenyl Ring Substitutions:

      • Replace Bromine: Use the bromine at position 3 as a synthetic handle. Perform Suzuki or Stille coupling reactions to introduce a variety of small alkyl, aryl, or heteroaryl groups. This explores larger hydrophobic or π-stacking interactions.

      • Vary Position 2, 5, or 6: Synthesize analogs with small substituents (e.g., methyl, chloro, methoxy) at the other open positions of the phenyl ring to probe for additional binding pockets.

    • Modify the Tetrazole Ring:

      • N-Alkylation/Arylation: The tetrazole ring has two potential nitrogen atoms for substitution (N1 and N2). Synthesizing and separating the N1 and N2 isomers is crucial, as they often have vastly different biological activities and physicochemical properties.[8] Alkylation with small groups (methyl, ethyl) or benzyl groups can explore nearby pockets and improve properties.[6]

  • Workflow Diagram: The following diagram illustrates a typical lead optimization workflow.

Lead_Optimization_Workflow cluster_0 Initial Screening cluster_1 SAR Exploration cluster_2 Property Optimization cluster_3 Validation A Initial Hit 5-(3-bromo-4-fluorophenyl) -2H-tetrazole B Synthesize Analogs (Phenyl & Tetrazole Mods) A->B C In Vitro Potency Assay (e.g., Enzyme Inhibition) B->C D Analyze SAR Data C->D D->B Potent? (No) E Assess Solubility & Permeability (PAMPA) D->E Potent? (Yes) F Metabolic Stability Assay (Microsomes, Hepatocytes) E->F G Iterative Redesign F->G H Cell-Based Assays (Confirm On-Target Effect) F->H Good Properties? (Yes) G->B Redesign I Selectivity Profiling (Against Related Targets) H->I J Lead Candidate I->J

Caption: Lead optimization workflow for tetrazole derivatives.

Category 2: Poor Solubility or Bioavailability

Q: My most potent compound has poor aqueous solubility, preventing me from performing cell-based or in vivo experiments. How can I improve it?

A: Poor solubility is a frequent challenge for aromatic compounds. The tetrazole moiety itself aids solubility compared to a non-ionizable group, but highly lipophilic substituents added for potency can counteract this.[2]

  • Rationale: Solubility is a balance between the molecule's crystal lattice energy and its solvation energy. To improve it, you can either decrease the lattice energy (by disrupting crystal packing) or increase solvation energy (by adding polar, hydrogen-bonding groups).

  • Troubleshooting Steps & Suggestions:

    • Introduce Polar Functional Groups:

      • Add small, polar groups like hydroxyl (-OH), amine (-NH2), or methoxy (-OCH3) to solvent-exposed parts of the molecule identified from SAR. These can engage in hydrogen bonding with water.

      • Consider adding a short polyethylene glycol (PEG) chain or a morpholine group, which are well-known "solubility enhancers."

    • Disrupt Planarity and Crystal Packing:

      • Introduce a non-planar group, such as a cyclopropyl or other sp3-hybridized carbon-containing substituent. This can disrupt the flat π-stacking that often leads to high crystal lattice energy and poor solubility.

      • Alkylation at the tetrazole N2 position can sometimes improve solubility compared to the N1 isomer.

    • Formulate with Excipients: For initial in vitro or in vivo studies, formulation can be a temporary solution. Consider using solubilizing agents like DMSO, cyclodextrins, or co-solvents, but be mindful of their potential effects on the assay.[9]

Category 3: Off-Target Effects or Cellular Toxicity

Q: My compound is potent in a biochemical assay but shows high cytotoxicity in cell-based assays. How can I determine if this is an off-target effect and how can I mitigate it?

A: Cytotoxicity can arise from on-target toxicity (the intended target is essential for cell survival) or off-target effects (the compound hits other crucial proteins). Distinguishing between these is critical.

  • Rationale: Highly reactive or non-specific compounds can interact with numerous cellular components, leading to toxicity. Improving selectivity is key to reducing these unwanted effects.

  • Troubleshooting Steps & Suggestions:

    • Assess Selectivity: Screen your compound against a panel of related targets. For example, if your target is a specific kinase, test it against a panel of other kinases. High selectivity suggests the toxicity might be on-target.

    • Introduce a "Negative Control": Synthesize a structurally similar but inactive analog. If this analog is also toxic, it suggests the toxicity is due to a general chemical property (e.g., membrane disruption) rather than a specific protein interaction.

    • Correlate Potency with Toxicity: Test a series of analogs with varying potency against your primary target in the cytotoxicity assay. If the cytotoxicity correlates well with the on-target potency (i.e., more potent compounds are more toxic), it strongly suggests an on-target effect.

    • Refine the Pharmacophore: If off-target effects are suspected, analyze the SAR data. Remove or modify functional groups that are not essential for primary target binding but may contribute to off-target interactions. For example, a bulky, greasy aromatic group added to improve potency might also bind to the hERG channel; replacing it with a smaller or more polar group could mitigate this while retaining primary activity.[10]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling to Modify the 3-Bromo Position

This protocol provides a standard method for diversifying the phenyl ring at the bromine position, a key step in SAR exploration.

  • Reagent Setup: In a clean, dry microwave vial, combine this compound (1.0 eq), your boronic acid or ester of choice (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). The reaction should be a suspension.

  • Degassing: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Place the vial in a microwave reactor and heat to a temperature between 100-140 °C for 15-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the desired coupled product.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing the cytotoxicity of your compounds.[9]

  • Cell Seeding: Plate your chosen cell line in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9]

  • Compound Treatment: Prepare serial dilutions of your tetrazole derivatives in cell culture medium. A typical concentration range is 0.01 µM to 100 µM. Remove the old medium from the cells and add the medium containing your compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).[9]

  • Incubation: Incubate the cells with the compounds for a specified duration, typically 48 to 72 hours.[9]

  • Reagent Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[9]

  • Data Acquisition: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer). Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the data against compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation and Interpretation

When conducting SAR studies, organizing your data in a clear table is essential for interpretation.

Table 1: Example SAR Data for this compound Analogs

Compound IDR1 (at Phenyl-C3)R2 (at Tetrazole-N2)Target IC50 (nM)Cell Viability IC50 (µM)Aqueous Solubility (µg/mL)
Parent -Br-H1250>10025
1a -Phenyl-H2508510
1b -Thiophene-H1809215
1c -Cyclopropyl-H800>10040
2a -Br-CH3950>10030
2b -Phenyl-CH31506012
  • Interpretation: From this example data, one might conclude that replacing the bromine with an aromatic ring (1a, 1b) improves potency but decreases solubility. Adding a cyclopropyl group (1c) hurts potency but improves solubility. Methylation of the tetrazole (2a, 2b) offers a slight potency boost. This systematic analysis guides the next round of synthesis.

Visualizing Structure-Activity Relationships

Understanding the key modification points on the core scaffold is crucial for rational drug design.

SAR_Diagram cluster_Core cluster_Points CoreScaffold A Phenyl Ring Substitutions - Modulate Potency - Exploit Hydrophobic Pockets - Block Metabolism B Tetrazole N-Substitution - Critical for Potency (N1 vs N2) - Modulate Solubility & PK - Explore Vector Space C Halogen Modification - F: Blocks Metabolism - Br: Synthetic Handle (Coupling) - Can form halogen bonds P1->A Position 2, 5, 6 P2->B Position N1/N2 P3->C Position 3 & 4

Caption: Key modification points for SAR on the scaffold.

References

Technical Support Center: Characterization of Halogenated Tetrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated tetrazoles. This guide is designed to provide practical, in-depth solutions to the unique challenges encountered during the synthesis and characterization of these complex molecules. Halogenated tetrazoles are a pivotal class of compounds in medicinal chemistry and materials science, often serving as metabolically stable bioisosteres for carboxylic acids or as high-energy materials.[1][2] However, their characterization is frequently complicated by the interplay between the electron-rich tetrazole ring and the physicochemical properties of the halogen substituents.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and generate reliable, high-quality data.

Part 1: Safety First - A Non-Negotiable Prerequisite

Before initiating any experiment, it is critical to recognize the potential hazards associated with tetrazoles and their derivatives. Many tetrazoles, particularly those with a high nitrogen content, are energetic materials and can be explosive upon heating or mechanical shock.[3][4]

Q1: What are the primary safety risks when handling halogenated tetrazoles?

A1: The primary risks are threefold:

  • Explosion Hazard: The tetrazole ring is a high-energy moiety. The presence of certain functional groups can dramatically increase sensitivity to heat, friction, or impact.[4] Always handle with non-sparking tools and avoid grinding or aggressive sonication.[5]

  • Toxicity of Reagents: Syntheses often involve sodium azide (NaN₃), which is acutely toxic and can form highly explosive hydrazoic acid (HN₃) in the presence of acid.[6] Reactions should always be performed in a well-ventilated chemical fume hood.[7]

  • Chemical Reactivity: Halogenated compounds can be reactive and may have specific incompatibilities. Store them away from strong oxidizing agents, acids, and bases unless a reaction is intended.[7][8]

Mandatory Safety Protocol:

  • Consult the Safety Data Sheet (SDS): Always review the SDS for your specific tetrazole, reagents (especially sodium azide), and solvents.[5][8]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles (not glasses), and appropriate chemical-resistant gloves.[8]

  • Small-Scale First: Never scale up a reaction without first performing it on a small, controlled scale to assess its energetic properties.

  • Thermal Analysis Screening: Before large-scale synthesis, a small sample should be analyzed by Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine its thermal stability and decomposition temperature.[9]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common, high-level issues that can halt your progress.

Q2: My tetrazole synthesis failed; the starting nitrile is unreacted. What went wrong?

A2: This is a frequent issue, often traced back to reaction conditions.[6]

  • Moisture: The [3+2] cycloaddition reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents (e.g., DMF, Toluene). Humidity in the lab can be a significant inhibitor.[6]

  • Lewis Acid Catalyst: Many tetrazole syntheses require a Lewis acid catalyst (e.g., ZnBr₂, Bu₂SnO) to activate the nitrile. The choice and purity of this catalyst are critical.[6]

  • Temperature and Time: These reactions are often slow and require high temperatures (e.g., 120 °C) for extended periods (24-48 hours).[6] Ensure your reaction is heated consistently.

  • Purity of Sodium Azide: Use fresh, high-purity sodium azide. Clumped or discolored reagent may have degraded.

Q3: I see a spot on my TLC plate, but after workup, my product is gone. Why?

A3: This suggests your product may have different properties than anticipated.

  • Acidity and Solubility: The tetrazole N-H proton is acidic (pKa ≈ 4.9), similar to a carboxylic acid.[10] During an acidic aqueous workup (e.g., with HCl), your product remains protonated and may be soluble in the organic layer. However, during a basic wash (e.g., with NaHCO₃), it can deprotonate to form a salt, which is highly water-soluble and will partition into the aqueous layer, leading to product loss.

  • Instability: While generally stable, some substituted tetrazoles can be sensitive to strong acids or bases, especially at elevated temperatures.[11] Consider a milder workup, such as washing with brine and drying over Na₂SO₄.

Q4: My purified halogenated tetrazole degrades in the storage vial. How can I improve its stability?

A4: Degradation in solution is often caused by environmental factors.[11]

  • pH Sensitivity: Determine the optimal pH for stability by performing a pH-rate profile study. Many compounds are most stable in a slightly acidic to neutral pH range (4-8).

  • Photostability: Protect the compound from light by using amber vials and storing it in the dark.

  • Temperature: Store solutions at recommended temperatures (e.g., 4°C or -20°C) to slow degradation kinetics.

  • Oxidation: If the molecule is susceptible to oxidation, consider purging the storage solution with an inert gas like argon or nitrogen.

Part 3: In-Depth Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation, but halogenated tetrazoles present unique challenges.

Q5: Why are the peaks in my ¹H or ¹³C NMR spectrum broad or poorly resolved?

A5: Broadening is a common artifact with tetrazoles and can stem from several sources.

  • Quadrupolar Relaxation: The four nitrogen atoms in the tetrazole ring are quadrupolar nuclei (spin I > 1/2). This creates a fluctuating electric field that can couple with nearby ¹H or ¹³C nuclei, accelerating their relaxation and causing signal broadening. This effect is intrinsic to the ring system.

  • Tautomerism: 5-substituted 1H-tetrazoles exist as a mixture of tautomers in solution. If the rate of exchange between these forms is on the NMR timescale, it can lead to significant peak broadening or even the disappearance of signals.[2]

  • Solution pH and Aggregation: The acidic N-H proton can participate in rapid intermolecular exchange, especially in protic solvents like DMSO-d₆ or CD₃OD. This can broaden the N-H signal and adjacent C-H signals. Aggregation at high concentrations can also lead to poor resolution.

Troubleshooting Protocol: Improving NMR Spectral Quality

  • Lower the Temperature: Cooling the NMR probe can slow down tautomeric exchange, potentially sharpening the signals or resolving them into distinct peaks for each tautomer.

  • Use an Aprotic Solvent: Switch from DMSO-d₆ to a solvent like CDCl₃ or Acetone-d₆ to minimize proton exchange with the solvent.

  • Dilute the Sample: If aggregation is suspected, reduce the sample concentration.

  • Perform a 2D NMR Experiment: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment can help correlate broad carbon signals to their attached protons, aiding in assignment even when 1D spectra are poorly resolved.

Table 1: Typical NMR Chemical Shift Ranges for Tetrazoles

Nucleus Functional Group Typical Chemical Shift (ppm) Notes
¹H Tetrazole N-H 15.0 - 17.5 (in DMSO-d₆) Often broad; highly deshielded due to acidity and aromaticity.[10][12]
¹H C-H adjacent to Halogen 7.0 - 8.5 (Aromatic) Downfield shift increases with halogen electronegativity (F > Cl > Br > I).[13]

| ¹³C | Tetrazole C5 Carbon | 150 - 165 | Can be broad due to quadrupolar coupling with adjacent nitrogens.[10] |

Workflow for Troubleshooting Poor NMR Resolution

G A Poorly Resolved NMR Spectrum B Is the N-H signal very broad or absent? A->B C Are aromatic/aliphatic signals broad? A->C D Yes: Likely proton exchange. Switch to aprotic solvent (e.g., CDCl₃). B->D E Yes: Likely tautomerism or quadrupolar relaxation. C->E F Lower acquisition temperature (e.g., to 253 K). E->F G Did peaks sharpen or resolve? F->G H Yes: Tautomerism was the issue. G->H Yes I No: Quadrupolar relaxation is the dominant effect. G->I No J Acquire 2D NMR (HSQC/HMBC) for structural confirmation. I->J

Caption: Logic diagram for diagnosing poor NMR spectral resolution.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight and elemental composition. The presence of halogens creates highly characteristic isotopic patterns.

Q6: I don't see the molecular ion peak (M⁺) for my halogenated tetrazole. Is my sample impure?

A6: Not necessarily. The absence of a clear molecular ion is common for tetrazoles, especially under high-energy ionization like Electron Impact (EI).

  • Fragmentation: The tetrazole ring is prone to fragmentation. Under EI, it often fragments with a characteristic loss of a nitrogen molecule (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da).[14]

  • Ionization Technique: Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly effective as it can generate protonated molecules [M+H]⁺ in positive mode or deprotonated molecules [M-H]⁻ in negative mode, both of which are generally more stable than the radical cation M⁺.[14]

Q7: How do I interpret the cluster of peaks near the molecular ion?

A7: This cluster is the tell-tale sign of a halogen. Chlorine and bromine have significant natural isotopes that produce a characteristic pattern.[15][16]

  • Chlorine (³⁵Cl and ³⁷Cl): The natural abundance is approximately 3:1. A compound with one chlorine atom will show an M peak and an M+2 peak with a height ratio of roughly 3:1 .[16]

  • Bromine (⁷⁹Br and ⁸¹Br): The natural abundance is approximately 1:1. A compound with one bromine atom will show an M peak and an M+2 peak with a height ratio of nearly 1:1 .[15]

  • Multiple Halogens: The patterns become more complex. For example, a compound with two chlorine atoms (Cl₂) will exhibit peaks at M , M+2 , and M+4 in a ratio of approximately 9:6:1 .[17]

Table 2: Key Isotopic Abundance Patterns for Cl and Br

Number of Atoms Halogen Peak Pattern Approximate Intensity Ratio
1 Chlorine M, M+2 100 : 32 (≈ 3:1)
2 Chlorine M, M+2, M+4 100 : 65 : 10 (≈ 9:6:1)
1 Bromine M, M+2 100 : 98 (≈ 1:1)
2 Bromine M, M+2, M+4 100 : 196 : 96 (≈ 1:2:1)

| 1 Cl, 1 Br | Mixed | M, M+2, M+4 | 100 : 130 : 31 |

Workflow for Mass Spectrometry Halogen Analysis

G A Analyze Isotope Cluster at Molecular Ion B Observe M and M+2 peaks? A->B G Observe M, M+2, M+4 peaks? A->G C Intensity Ratio ≈ 1:1? B->C Yes B->G No/Maybe D Yes: One Bromine Atom Present. C->D Yes E Intensity Ratio ≈ 3:1? C->E No F Yes: One Chlorine Atom Present. E->F Yes H Analyze intensity ratio (e.g., 9:6:1 for Cl₂, 1:2:1 for Br₂). G->H Yes I Identify number and type of halogen atoms. H->I

Caption: Decision tree for identifying halogens via MS isotope patterns.

Chromatography (HPLC & TLC)

Chromatography is essential for assessing purity and isolating products. The acidic nature of tetrazoles and the polarity of halogens can lead to challenging separations.

Q8: Why does my compound show severe tailing or a broad peak in reverse-phase HPLC?

A8: Peak tailing for tetrazoles is almost always caused by unwanted secondary interactions with the stationary phase.

  • Silanol Interactions: The acidic N-H proton of the tetrazole can interact strongly with residual, acidic silanol groups (Si-OH) on the surface of standard silica-based C18 columns. This leads to peak tailing.

  • Solution:

    • Add an Acidic Modifier: Add a small amount of a competing acid, like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, to your mobile phase. The protons (H⁺) in the mobile phase will saturate the silanol groups, preventing your analyte from interacting with them.

    • Use an End-Capped Column: Employ a high-quality, end-capped C18 column where most residual silanols have been deactivated.

    • Explore Different Stationary Phases: A phenyl-hexyl or a pentafluorophenyl (PFP) phase can offer different selectivity and may reduce tailing.[18]

Q9: I am struggling to separate my desired halogenated tetrazole from a dehalogenated impurity. How can I improve resolution?

A9: Separating closely related halogenated species can be difficult.[18]

  • Optimize Mobile Phase: Small changes in the organic modifier (e.g., switching from acetonitrile to methanol, or using a mixture) can alter selectivity. Methanol is a better hydrogen-bond donor and may interact differently with your analytes.

  • Change Stationary Phase: This is often the most effective solution. A PFP (pentafluorophenyl) column is an excellent choice for separating halogenated compounds due to its ability to engage in dipole-dipole and π-π interactions, which are highly sensitive to the presence and position of a halogen.[18]

  • Adjust Temperature: Increasing the column temperature can improve efficiency and may change selectivity, sometimes improving resolution.

Part 4: Detailed Experimental Protocols

Protocol 1: Forced Degradation Study for a Novel Halogenated Tetrazole

This protocol is used to identify potential degradation pathways and validate the stability-indicating nature of an analytical method.[11]

Objective: To assess the stability of the halogenated tetrazole under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile/water 50:50).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M HCl.

    • Incubate one sample at room temperature and another at 60°C for 24 hours.

    • Before analysis, neutralize the sample with an equivalent amount of 0.2 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.

    • Incubate one sample at room temperature and another at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.2 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature for 24 hours, protected from light.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (e.g., with UV and visible light) for a defined period.

    • Keep a control sample wrapped in aluminum foil to exclude light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a validated HPLC-UV method.

    • The method must be capable of separating the parent compound from all generated degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation in each condition.

    • If significant degradants are observed, use LC-MS/MS to identify their structures.

References

Validation & Comparative

A Comparative Efficacy Analysis: 5-(3-bromo-4-fluorophenyl)-2H-tetrazole versus Losartan in Angiotensin II Receptor Blockade

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antihypertensive therapeutics, the renin-angiotensin-aldosterone system (RAAS) remains a pivotal target. Losartan, the first-in-class angiotensin II receptor blocker (ARB), set a precedent for the effective management of hypertension by selectively antagonizing the angiotensin II type 1 (AT1) receptor.[1][2] This guide provides a comparative framework for evaluating the efficacy of a novel tetrazole-containing compound, 5-(3-bromo-4-fluorophenyl)-2H-tetrazole, against the established benchmark, losartan.

Due to the absence of published efficacy data for this compound, this document will serve as a roadmap for its preclinical evaluation. We will delve into the foundational pharmacology of losartan, infer the probable mechanism of action for our compound of interest based on structure-activity relationships of the tetrazole class, and meticulously outline the requisite experimental protocols for a robust head-to-head comparison.

The Benchmark: Losartan's Mechanism of Action and Efficacy

Losartan is a potent and selective AT1 receptor antagonist.[3] The binding of angiotensin II to the AT1 receptor triggers a cascade of physiological responses, including vasoconstriction, aldosterone secretion, and cellular proliferation, all of which contribute to elevated blood pressure.[4][5] Losartan competitively inhibits this binding, leading to vasodilation and a reduction in blood pressure.[1][4] It is metabolized in the liver to its active carboxylic acid metabolite, EXP3174, which is 10-40 times more potent and has a longer half-life than losartan itself.[5]

The clinical efficacy of losartan in treating hypertension is well-documented through numerous trials.[6][7] It has been shown to provide a smooth 24-hour antihypertensive effect and is generally well-tolerated, with an adverse effect profile similar to placebo.[6]

The Challenger: this compound

The chemical structure of this compound suggests its potential as an ARB. The tetrazole ring is a key pharmacophore in many ARBs, serving as a bioisosteric replacement for a carboxylic acid group and playing a crucial role in binding to the AT1 receptor.[7][8][9] The phenyl group with bromo and fluoro substitutions likely influences the compound's lipophilicity and electronic properties, which can impact its binding affinity and pharmacokinetic profile.

Based on the structure-activity relationships of known tetrazole-based ARBs, it is hypothesized that this compound will also act as an antagonist of the AT1 receptor.[3][10] However, its relative potency, selectivity, and overall efficacy compared to losartan can only be determined through rigorous experimental evaluation.

Visualizing the Battlefield: The Renin-Angiotensin-Aldosterone System

RAAS_Pathway cluster_Renin Renin (from Kidney) cluster_ACE ACE (from Lungs) Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin ACE Losartan Losartan & 5-(3-bromo-4-fluorophenyl) -2H-tetrazole Losartan->AT1_Receptor Antagonize

Caption: The Renin-Angiotensin-Aldosterone System and the point of intervention for ARBs.

Experimental Roadmap for a Head-to-Head Efficacy Comparison

To objectively compare the efficacy of this compound with losartan, a multi-tiered experimental approach is essential, progressing from in vitro characterization to in vivo validation.

Tier 1: In Vitro Characterization

1. Angiotensin II Receptor Binding Assay

This assay is fundamental to determine the binding affinity (Ki) of the novel compound for the AT1 receptor and to assess its selectivity over the AT2 receptor.[1]

Experimental Protocol:

  • Membrane Preparation: Cell membranes expressing high levels of human AT1 and AT2 receptors are prepared from cultured cells.[5]

  • Radioligand Binding: A radiolabeled ligand, such as [125I]Sar1,Ile8-Angiotensin II, is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or losartan).[5]

  • Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter.

  • Data Analysis: Competitive binding curves are generated, and the IC50 (concentration of the compound that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

2. Aortic Ring Relaxation Assay

This ex vivo assay evaluates the functional consequence of AT1 receptor blockade by measuring the ability of the test compound to inhibit angiotensin II-induced vasoconstriction in isolated blood vessels.[11][12]

Experimental Protocol:

  • Tissue Preparation: Thoracic aortas are excised from rats, cleaned of connective tissue, and cut into rings.[13][14]

  • Organ Bath Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.[13][14]

  • Contraction and Relaxation: The rings are pre-contracted with a submaximal concentration of angiotensin II. Once a stable contraction is achieved, increasing concentrations of the test compound or losartan are added to the bath, and the degree of relaxation is measured.

  • Data Analysis: Concentration-response curves are plotted to determine the EC50 (effective concentration to produce 50% of the maximal relaxation).

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Efficacy Binding_Assay AT1/AT2 Receptor Binding Assays Aortic_Ring Aortic Ring Relaxation Assay SHR_Model Spontaneously Hypertensive Rat (SHR) Model Aortic_Ring->SHR_Model BP_Measurement Blood Pressure Measurement SHR_Model->BP_Measurement end Comparative Efficacy Profile BP_Measurement->end start Start Evaluation start->Binding_Assay

Caption: A streamlined workflow for the comparative efficacy evaluation of a novel ARB.

Tier 2: In Vivo Efficacy Studies

Spontaneously Hypertensive Rat (SHR) Model

The SHR model is a well-established genetic model of essential hypertension and is widely used for the preclinical evaluation of antihypertensive drugs.[2][6][15][16]

Experimental Protocol:

  • Animal Model: Adult male SHRs with established hypertension are used.

  • Drug Administration: The rats are divided into three groups: vehicle control, losartan-treated, and this compound-treated. The drugs are administered orally once daily for a specified period (e.g., 4-8 weeks).

  • Blood Pressure Measurement: Systolic and diastolic blood pressure are monitored at regular intervals using a non-invasive tail-cuff method or via radiotelemetry for continuous measurement.

  • Data Analysis: The changes in blood pressure over the treatment period are compared between the groups to determine the antihypertensive efficacy of the novel compound relative to losartan.

Data Summary and Interpretation

The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.

Table 1: In Vitro Receptor Binding Affinity

CompoundAT1 Receptor Ki (nM)AT2 Receptor Ki (nM)AT1/AT2 Selectivity Ratio
Losartan
This compound

Table 2: Ex Vivo Functional Antagonism

CompoundEC50 for Relaxation of Angiotensin II-induced Contraction (nM)
Losartan
This compound

Table 3: In Vivo Antihypertensive Efficacy in SHRs

Treatment GroupBaseline Systolic BP (mmHg)Change in Systolic BP after 4 weeks (mmHg)
Vehicle Control
Losartan (dose)
This compound (dose)

A comprehensive analysis of these data will provide a clear and objective comparison of the efficacy of this compound and losartan. A significantly lower Ki and EC50 for the novel compound would suggest higher potency, while a greater reduction in blood pressure in the SHR model would indicate superior in vivo efficacy.

Conclusion

While the structural characteristics of this compound are promising for its potential as an angiotensin II receptor blocker, its true therapeutic value can only be ascertained through the rigorous experimental evaluation outlined in this guide. By systematically comparing its in vitro and in vivo efficacy with the well-established ARB, losartan, researchers can determine if this novel compound represents a significant advancement in the management of hypertension. This structured approach ensures scientific integrity and provides the necessary data to support further drug development efforts.

References

A Comparative Guide to the In Vitro Validation of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Tetrazole Scaffolds

The tetrazole ring system is a cornerstone in medicinal chemistry, recognized for its unique electronic properties and its role as a bioisostere for the carboxylic acid group.[1][2] This five-membered heterocyclic scaffold is a key component in numerous FDA-approved drugs, demonstrating a vast range of pharmacological activities. The metabolic stability and ability to engage in hydrogen bonding make tetrazole derivatives attractive candidates in drug discovery.[2][3] Extensive research has revealed that substituted tetrazoles can exhibit potent anticancer[1], anti-inflammatory[4][5], and antimicrobial activities.

Given the therapeutic promise of this chemical class, the synthesis of novel tetrazole derivatives is a continuous effort in the pursuit of more effective and selective therapeutic agents. 5-(3-bromo-4-fluorophenyl)-2H-tetrazole is one such novel compound. While its synthesis is established, its biological activity remains uncharacterized. This guide, therefore, provides a comprehensive framework for the in vitro validation of its potential anticancer and anti-inflammatory properties. We will outline a series of robust, well-established assays and compare its hypothetical performance against industry-standard comparator compounds. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design to ensure scientific rigor and trustworthiness in the generated data.

Proposed Validation Strategy: A Two-Pronged Approach

Based on the well-documented activities of analogous tetrazole compounds, we propose a validation strategy centered on two key therapeutic areas: oncology and inflammation. This dual approach allows for a broad initial screening of the compound's potential, maximizing the chances of identifying a significant biological effect.

  • Anticancer Activity Validation: To assess the cytotoxic potential of this compound against various cancer cell lines.

  • Anti-inflammatory Activity Validation: To determine the compound's ability to inhibit key inflammatory mediators, specifically the cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.

The following diagram illustrates the logical flow of this validation strategy.

G cluster_start Compound of Interest cluster_validation In Vitro Validation Strategy cluster_assays Specific Assays start This compound anticancer Anticancer Activity start->anticancer antiinflammatory Anti-inflammatory Activity start->antiinflammatory cytotoxicity Cytotoxicity Assay (MTT/SRB) anticancer->cytotoxicity cox_inhibition COX-1/COX-2 Inhibition Assay antiinflammatory->cox_inhibition cytokine_analysis Cytokine Release Assay (TNF-α & IL-6) antiinflammatory->cytokine_analysis

Caption: Proposed workflow for the in vitro validation of this compound.

Comparator Compounds: Establishing a Benchmark

For any novel compound, its activity must be contextualized against well-characterized, clinically relevant drugs. The choice of comparators is critical for a meaningful interpretation of the experimental data.

  • Anticancer Comparator: Doxorubicin Doxorubicin is a widely used and potent chemotherapeutic agent from the anthracycline class.[6][7] Its mechanisms of action are well-understood and include DNA intercalation and inhibition of topoisomerase II, leading to cell death.[8] Its broad-spectrum activity across numerous cancer cell lines makes it an ideal positive control for cytotoxicity assays.[5][9]

  • Anti-inflammatory Comparator: Celecoxib Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][4][10] By selectively targeting COX-2, which is upregulated during inflammation, Celecoxib reduces the production of prostaglandins that mediate pain and inflammation, while showing a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[11][12] It serves as an excellent benchmark for evaluating the potency and selectivity of new anti-inflammatory compounds.

Experimental Protocols and Data Presentation

The following sections provide detailed, step-by-step methodologies for the proposed in vitro assays. The causality behind each step is explained to ensure a deep understanding of the experimental design.

Part 1: Anticancer Activity - Cytotoxicity Screening

The initial step in assessing anticancer potential is to determine a compound's cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[13][14] It measures the metabolic activity of cells, which is an indicator of cell viability. An alternative is the Sulforhodamine B (SRB) assay, which measures total protein content.[14][15]

Experimental Workflow: MTT Cytotoxicity Assay

G cluster_workflow MTT Assay Workflow A 1. Cell Seeding (e.g., 5,000 cells/well in a 96-well plate) B 2. Incubation (24h) (Allow cells to attach) A->B C 3. Compound Treatment (Serial dilutions of test compound and Doxorubicin) B->C D 4. Incubation (48-72h) (Drug exposure period) C->D E 5. Add MTT Reagent (Incubate for 4 hours) D->E F 6. Solubilize Formazan Crystals (Add DMSO or other solvent) E->F G 7. Measure Absorbance (at ~570 nm) F->G H 8. Data Analysis (Calculate % viability and IC50 values) G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Doxorubicin in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Compound Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure period (typically 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of this solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Comparative Cytotoxicity

The results should be presented in a clear, tabular format to allow for a direct comparison of the IC₅₀ values.

CompoundMCF-7 (Breast Adenocarcinoma) IC₅₀ (µM)A549 (Lung Carcinoma) IC₅₀ (µM)HCT116 (Colon Carcinoma) IC₅₀ (µM)
This compound[Experimental Data][Experimental Data][Experimental Data]
Doxorubicin (Positive Control)[Experimental Data][Experimental Data][Experimental Data]
Part 2: Anti-inflammatory Activity

The anti-inflammatory potential will be assessed through two distinct but complementary assays: a direct enzyme inhibition assay for COX-1 and COX-2, and a cell-based assay to measure the inhibition of pro-inflammatory cytokine production.

A. Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of the COX-1 and COX-2 isoenzymes. Commercially available fluorometric or colorimetric assay kits provide a reliable and high-throughput method for this evaluation.[16][17][18] The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is a critical parameter to determine if the compound is a selective COX-2 inhibitor like Celecoxib.[19]

Detailed Protocol: Fluorometric COX Inhibition Assay

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for a commercial COX inhibitor screening kit. This typically includes assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorescent probe.[18]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells. Add various concentrations of this compound, Celecoxib (as a COX-2 selective inhibitor), and a non-selective NSAID like Indomethacin. Include a vehicle control (DMSO). Incubate for approximately 15 minutes at room temperature to allow the inhibitors to bind to the enzymes.[16]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[20]

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) in a kinetic mode for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).[19] The rate of increase in fluorescence is proportional to COX activity.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and calculate the IC₅₀ values for both COX-1 and COX-2. Calculate the Selectivity Index (SI).

Data Presentation: COX Inhibition and Selectivity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (IC₅₀ COX-1 / IC₅₀ COX-2)
This compound[Experimental Data][Experimental Data][Calculated Data]
Celecoxib (Positive Control)[Experimental Data][Experimental Data][Calculated Data]
Indomethacin (Non-selective Control)[Experimental Data][Experimental Data][Calculated Data]

B. Inhibition of Pro-inflammatory Cytokine Production

This cell-based assay assesses the compound's ability to suppress the inflammatory response in immune cells. Murine macrophage cells, such as RAW 264.7, are stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a potent inflammatory response, including the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[21][22][23] The concentration of these cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway: LPS-induced Inflammation in Macrophages

G cluster_pathway LPS-induced Pro-inflammatory Cytokine Production LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds Signaling Intracellular Signaling Cascade (e.g., NF-κB, MAPKs) TLR4->Signaling Activates Nucleus Nucleus Signaling->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines TNF-α, IL-6 Transcription->Cytokines Leads to production & release Test_Compound This compound (Potential Inhibitor) Test_Compound->Signaling Inhibits?

Caption: Simplified signaling pathway of LPS-induced inflammation and potential point of inhibition.

Detailed Protocol: Cytokine Release Assay

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 24-well plate at a density of 2.5 x 10⁵ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound and Celecoxib for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.[2][23] Include a control group with no LPS stimulation.

  • Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

  • ELISA for TNF-α and IL-6: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocol.[24][25][26] This typically involves:

    • Adding supernatants and standards to an antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Measuring the absorbance and calculating the cytokine concentration based on a standard curve.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for the inhibition of each cytokine.

Data Presentation: Inhibition of Cytokine Production

CompoundTNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
This compound[Experimental Data][Experimental Data]
Celecoxib (Positive Control)[Experimental Data][Experimental Data]

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial in vitro characterization of this compound. By systematically evaluating its potential anticancer and anti-inflammatory activities against established benchmarks like Doxorubicin and Celecoxib, researchers can generate high-quality, reliable data. The outcomes of these assays will be crucial in determining whether this novel compound warrants further investigation, including more detailed mechanism-of-action studies, lead optimization, and eventual progression to preclinical in vivo models. The self-validating nature of these protocols, through the use of appropriate controls and standardized methodologies, ensures the trustworthiness and integrity of the findings, which is paramount in the rigorous process of drug discovery and development.

References

Navigating the Preclinical Landscape of Phenyltetrazole Derivatives: A Comparative Guide to In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the tetrazole moiety stands out as a versatile scaffold, prized for its metabolic stability and its role as a bioisostere for carboxylic acids and cis-amides.[1] This has led to its incorporation into a multitude of drug candidates across various therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3] Among the myriad of tetrazole derivatives, the 5-(phenyl)-2H-tetrazole scaffold has garnered significant attention. The addition of halogen substituents, such as bromine and fluorine, to the phenyl ring can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, making derivatives like 5-(3-bromo-4-fluorophenyl)-2H-tetrazole a subject of keen interest for drug discovery programs.

This guide provides a comprehensive comparison of the preclinical in vivo evaluation of phenyltetrazole derivatives, with a specific focus on the structural class represented by this compound. While direct in vivo studies on this specific derivative are not extensively available in the public domain, this guide will synthesize data from closely related analogs to provide a predictive framework for its potential in vivo performance. We will delve into the critical aspects of in vivo experimental design, compare the efficacy of analogous compounds in relevant disease models, and discuss the pharmacokinetic and toxicological profiles that are paramount for advancing a compound from the bench to the clinic.

The Rationale for In Vivo Studies: From Molecular Structure to Biological Response

The journey of a drug candidate from a promising chemical structure to a potential therapeutic agent is contingent on rigorous in vivo evaluation. While in vitro assays provide valuable insights into a compound's mechanism of action and potency at the cellular level, they cannot fully recapitulate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that governs a drug's efficacy and safety in a living organism. In vivo studies in animal models are therefore indispensable for:

  • Efficacy Assessment: Determining if the compound can elicit the desired therapeutic effect in a disease model that mimics human pathology.

  • Pharmacokinetic Profiling: Understanding how the body processes the compound, which informs dosing regimens and predicts potential drug-drug interactions.

  • Toxicology and Safety Evaluation: Identifying potential adverse effects and establishing a safe therapeutic window.

The choice of the animal model is critical and depends on the therapeutic indication. For anticancer agents, xenograft models using human cancer cell lines implanted in immunocompromised mice are standard.[4] For anti-inflammatory compounds, models like carrageenan-induced paw edema in rats are frequently employed to assess acute inflammation.[5]

Comparative In Vivo Efficacy of Phenyltetrazole Analogs

While in vivo data for this compound is scarce, we can draw valuable comparisons from studies on structurally similar compounds.

Anticancer Activity

Research into 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share the 3-bromophenyl moiety, has demonstrated significant in vitro anticancer activity against a panel of human cancer cell lines.[6][7] This suggests that the 3-bromo-4-fluorophenyl-tetrazole scaffold may also possess antitumor properties. A hypothetical in vivo study for such a compound would likely involve a xenograft model.

Experimental Protocol: Xenograft Tumor Model

  • Cell Line Selection: Based on in vitro screening, select a sensitive human cancer cell line (e.g., SNB-75 for central nervous system cancer, UO-31 for renal cancer).[6]

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to reach a predetermined size (e.g., 100-200 mm³) before randomizing mice into treatment and control groups.

  • Drug Administration: Administer the this compound derivative and a vehicle control via an appropriate route (e.g., intraperitoneal or oral) at various doses. A standard chemotherapeutic agent would be used as a positive control.

  • Efficacy Readouts: Monitor tumor volume and body weight regularly. At the end of the study, tumors are excised and weighed. Further analysis can include immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

Hypothetical Data Comparison:

CompoundAnimal ModelTumor TypeDoseTumor Growth Inhibition (%)Reference
Hypothetical this compound Derivative Athymic Nude MiceCNS Cancer (SNB-75 Xenograft)20 mg/kg, i.p.Data Not AvailableN/A
5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (Analog)In vitro data onlyCNS Cancer (SNB-75)10⁻⁵ M38.94 (PGI)[6]
Standard Chemotherapy (e.g., Temozolomide)Athymic Nude MiceCNS Cancer (SNB-75 Xenograft)VariesVariesEstablished Literature

PGI: Percent Growth Inhibition in vitro

Anti-inflammatory Activity

The tetrazole ring is a known pharmacophore in anti-inflammatory drug design.[3] An in vivo assessment of a this compound derivative would likely utilize a model of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A vehicle control and a standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin or diclofenac are used for comparison.

  • Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Hypothetical Data Comparison:

CompoundAnimal ModelDose (mg/kg, p.o.)Max. Inhibition of Edema (%)Time of Max. Inhibition (hours)Reference
Hypothetical this compound Derivative Wistar Rat20Data Not AvailableData Not AvailableN/A
Indomethacin (Reference NSAID)Wistar Rat10~70-80%3-4[8]
Pyrazole Derivative (LQFM020)Swiss Mice27.8Reduced paw edema1-4[9]

Pharmacokinetic Profile: A Critical Determinant of In Vivo Success

The in vivo efficacy of a compound is intrinsically linked to its pharmacokinetic profile. A compound with poor absorption, rapid metabolism, or rapid elimination is unlikely to achieve therapeutic concentrations at the target site. A comprehensive preclinical pharmacokinetic study is therefore essential.

Experimental Protocol: Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats are commonly used.[10]

  • Drug Administration:

    • Intravenous (IV) Group: Administer a single dose of the compound intravenously to determine key parameters like clearance and volume of distribution.

    • Oral (PO) Group: Administer a single oral dose to assess oral absorption and bioavailability.

  • Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Use specialized software to calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters and Comparative Data:

ParameterDescriptionHypothetical Value for this compound DerivativeLQFM020 (5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole)[9]
Tmax (h) Time to reach maximum plasma concentration after oral administration.Data Not Available0.83 - 1.67
Cmax (µg/mL) Maximum plasma concentration after oral administration.Data Not Available16.59 - 55.25 (dose-dependent)
t1/2 (h) Elimination half-life.Data Not Available~1.16 - 1.44
AUC (µg*h/mL) Area under the plasma concentration-time curve, a measure of total drug exposure.Data Not Available69.77 - 286.70 (dose-dependent)
F (%) Oral bioavailability.Data Not Available46%
CL (mL/min/kg) Clearance, the volume of plasma cleared of the drug per unit time.Data Not Available~10-15
Vd (L/kg) Volume of distribution, an indicator of how widely the drug distributes in the body.Data Not Available~0.8-1.7

Visualizing the Path Forward: Experimental Workflow and Mechanistic Insights

To provide a clear overview of the preclinical evaluation process, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be modulated by a this compound derivative with anticancer activity.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Efficacy Studies cluster_2 Pharmacokinetics & Toxicology a Synthesis of Derivatives b In Vitro Screening (e.g., Anticancer, Anti-inflammatory) a->b c Lead Compound Selection b->c d Animal Model Selection (e.g., Xenograft, Paw Edema) c->d e Dose-Response Studies d->e f Efficacy Assessment e->f g Pharmacokinetic Profiling (ADME) f->g h Acute & Chronic Toxicity Studies g->h i Safety Margin Determination h->i j Preclinical Candidate Selection i->j G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade\n(e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase->Signaling Cascade\n(e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade\n(e.g., MAPK/ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation\n& Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation\n& Survival 5-(3-bromo-4-fluorophenyl)\n-2H-tetrazole Derivative 5-(3-bromo-4-fluorophenyl) -2H-tetrazole Derivative 5-(3-bromo-4-fluorophenyl)\n-2H-tetrazole Derivative->Receptor Tyrosine Kinase Inhibition

References

A Comparative Guide to the Structure-Activity Relationship of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole Analogs: A Roadmap for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the tetrazole moiety stands out as a privileged scaffold, renowned for its bioisosteric resemblance to the carboxylic acid group and its presence in numerous FDA-approved drugs. This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of these compounds: 5-(3-bromo-4-fluorophenyl)-2H-tetrazole analogs. While direct and comprehensive SAR studies on this exact scaffold are not yet prevalent in the public domain, this document serves as a comparative guide for researchers, scientists, and drug development professionals. By synthesizing data from structurally related compounds and leveraging established medicinal chemistry principles, we will construct a predictive SAR framework to guide the design of novel therapeutic agents.

The 3-bromo-4-fluorophenyl moiety is a key pharmacophore in various biologically active molecules, with its unique electronic and lipophilic properties influencing target engagement and pharmacokinetic profiles.[1] The combination of this substituted phenyl ring with the metabolically stable tetrazole core presents a promising starting point for the development of new drugs targeting a range of diseases, including cancer, inflammation, and microbial infections.

The Core Scaffold: Synthesis and Known Biological Context

The synthesis of 5-substituted-2H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide.[2][3] For the parent compound, this compound, the synthesis would typically involve the reaction of 3-bromo-4-fluorobenzonitrile with an azide source, such as sodium azide, often in the presence of a catalyst.[2][4]

Synthesis_of_this compound cluster_reactants Reactants cluster_reaction Reaction Conditions 3-bromo-4-fluorobenzonitrile 3-bromo-4-fluorobenzonitrile Product This compound 3-bromo-4-fluorobenzonitrile->Product [3+2] Cycloaddition Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Product Catalyst Catalyst (e.g., ZnCl2, NH4Cl) Catalyst->Product Solvent Solvent (e.g., DMF, Water) Solvent->Product Heat Heat Heat->Product

Caption: General synthesis of this compound.

Tetrazole derivatives are known to exhibit a wide array of biological activities. Studies on various 5-phenyltetrazole analogs have demonstrated their potential as anticancer, anti-inflammatory, and antimicrobial agents.[5][6] For instance, certain 1-benzyloxy-5-phenyltetrazole derivatives have shown potent activity against androgen receptor-dependent prostate cancer cells.[5] This broad bioactivity underscores the potential of the this compound scaffold as a template for drug discovery.

Unraveling the Structure-Activity Relationship: A Predictive Analysis

In the absence of a dedicated SAR study for our target scaffold, we will infer potential relationships by analyzing the contributions of the tetrazole ring and the substituted phenyl group, drawing parallels from related compound series.

The Phenyl Ring: The Epicenter of SAR Modulation

The substitutions on the phenyl ring are critical determinants of biological activity. The 3-bromo and 4-fluoro substituents on the phenyl ring of our core scaffold are expected to significantly influence its physicochemical properties and target interactions.

  • Fluorine (at position 4): The strong electron-withdrawing nature of fluorine can modulate the pKa of the tetrazole ring, influencing its ionization state at physiological pH. Furthermore, fluorine can enhance metabolic stability by blocking potential sites of oxidative metabolism. Its small size allows it to be well-tolerated in many binding pockets, and it can participate in favorable electrostatic interactions.

  • Bromine (at position 3): Bromine is a larger, more lipophilic halogen. Its presence can enhance binding affinity through hydrophobic interactions. The position of the bromine atom is crucial; at the meta-position, it can influence the orientation of the phenyl ring within a binding site.

Based on studies of other dihalophenyl-containing bioactive molecules, we can hypothesize the following SAR trends for analogs of this compound:

Modification Predicted Effect on Activity Rationale
Replacement of Bromine with Chlorine Likely retained or slightly decreased activityChlorine is smaller and less lipophilic than bromine, which may slightly reduce hydrophobic interactions.
Replacement of Bromine with a Methyl Group Potentially decreased activityA methyl group is less electron-withdrawing and has different steric requirements than bromine, which could disrupt optimal binding.
Shifting the Fluorine to the 2- or 3-position Activity is likely to be sensitive to this changeThe position of the fluorine atom can significantly alter the electronic distribution and steric profile of the phenyl ring, impacting target recognition.
Introducing a third substituent on the phenyl ring Highly dependent on the nature and position of the substituentSmall, electron-withdrawing groups might be tolerated or enhance activity, while bulky groups could be detrimental due to steric hindrance.
The Tetrazole Ring: More Than Just a Bioisostere

While often considered a simple bioisostere of a carboxylic acid, the tetrazole ring itself can be a site for modification to fine-tune activity and pharmacokinetic properties.

Tetrazole_Modifications cluster_modifications Potential Modifications Core_Scaffold This compound N1_Alkylation N1-Alkylation/Arylation Core_Scaffold->N1_Alkylation Substitution at N1 N2_Alkylation N2-Alkylation/Arylation Core_Scaffold->N2_Alkylation Substitution at N2 Altered_Lipophilicity Altered_Lipophilicity N1_Alkylation->Altered_Lipophilicity Impacts Modified_Target_Binding Modified_Target_Binding N1_Alkylation->Modified_Target_Binding Impacts N2_Alkylation->Altered_Lipophilicity N2_Alkylation->Modified_Target_Binding

Caption: Potential modifications to the tetrazole ring.

Alkylation or arylation at the N1 or N2 position of the tetrazole ring can have a profound impact on the molecule's properties. These modifications can:

  • Alter Lipophilicity: Introducing alkyl or aryl groups will increase the lipophilicity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic profile.

  • Modify Target Binding: The substituent on the tetrazole ring can directly interact with the biological target, potentially leading to increased potency or altered selectivity.

Hypothetical Analogs for Future Investigation

Based on the preceding analysis, the following table outlines a series of hypothetical analogs of this compound that could be synthesized and evaluated to build a comprehensive SAR profile.

Analog Modification from Parent Compound Hypothesized Impact on Anticancer Activity
1 Replacement of 3-bromo with 3-chloroPotentially similar activity, with slight changes in lipophilicity.
2 Replacement of 4-fluoro with 4-chloroIncreased lipophilicity, which may enhance cell permeability and binding to hydrophobic pockets.
3 Addition of a 5-methoxy group to the phenyl ringThe electron-donating methoxy group could alter the electronic properties and potentially introduce new hydrogen bonding interactions.
4 N1-methylation of the tetrazole ringIncreased lipophilicity and potential for new interactions within the binding site.
5 N2-benzylation of the tetrazole ringSignificant increase in steric bulk and lipophilicity, which could either enhance or disrupt binding depending on the target.

Experimental Protocols

To facilitate the investigation of the proposed analogs, detailed, self-validating experimental protocols are essential.

General Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of the parent compound and its analogs starting from the corresponding benzonitrile.

Materials:

  • Substituted 3-bromo-4-fluorobenzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the substituted 3-bromo-4-fluorobenzonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with 2N HCl to pH 2-3 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 5-(substituted-phenyl)-2H-tetrazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Evaluation using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. While direct SAR data is currently limited, this guide provides a robust framework for initiating a drug discovery program based on this core structure. By systematically synthesizing and evaluating the proposed analogs, researchers can elucidate the key structural features required for potent and selective biological activity. The provided experimental protocols offer a starting point for these investigations. Future work should focus on identifying the specific molecular targets of active compounds and optimizing their pharmacokinetic properties to develop clinically viable drug candidates.

References

A Senior Application Scientist's Guide to Bioisosterism: A Comparative Analysis of Tetrazole and Carboxylic Acid Moieties

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of drug design, aimed at optimizing a molecule's pharmacological profile. One of the most common and successful examples of this strategy is the bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole.[1][2] While both groups serve as proton donors and can engage in similar biological interactions, their physicochemical and pharmacokinetic properties exhibit subtle yet significant differences that can profoundly impact a drug candidate's behavior.[1]

This guide provides an in-depth comparative analysis of these two critical acidic functional groups. It is designed for researchers, scientists, and drug development professionals, offering supporting experimental data and detailed methodologies to inform critical decisions in rational drug design.

Physicochemical Properties: A Head-to-Head Comparison

The success of a bioisosteric replacement hinges on mimicking the key physicochemical properties of the original functional group while improving upon its liabilities.[2] While tetrazoles are often considered faithful mimics of carboxylic acids, a closer examination reveals important distinctions.

A primary rationale for this bioisosteric swap is that the acidity of 5-substituted-1H-tetrazoles (pKa ≈ 4.5 - 5.1) closely resembles that of carboxylic acids (pKa ≈ 4.0 - 5.0).[1] This similarity ensures that, like carboxylic acids, the tetrazole ring is predominantly ionized at physiological pH (~7.4), allowing it to form crucial ionic interactions with biological targets.[1][2]

However, beyond acidity, their properties diverge in ways that can be strategically exploited. The negative charge on the tetrazolate anion is delocalized over a larger, four-nitrogen aromatic system, compared to the two oxygen atoms of the carboxylate.[1][3][4] This difference in charge distribution influences properties like lipophilicity and hydrogen bonding potential.

Table 1: Comparative Summary of Physicochemical Properties

PropertyCarboxylic Acid5-Substituted TetrazoleKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.0[1]~4.5 - 5.1[1][3]Both are ionized at physiological pH. The similar acidity allows the tetrazole to mimic the carboxylate's ability to form key ionic interactions with biological targets.[1]
Lipophilicity (LogP/LogD) LowerHigherThe tetrazolate anion is significantly more lipophilic (up to 10-fold) than the corresponding carboxylate.[1] This can improve membrane permeability and oral absorption.[1][5][6]
Hydrogen Bonding Acts as H-bond donor and acceptor.Acts as H-bond donor and acceptor; features a more extended H-bond environment.The tetrazole ring's ability to form strong hydrogen bonds can lead to a higher desolvation penalty.[1][7]
Charge Delocalization Negative charge shared between two oxygen atoms.Negative charge delocalized over four nitrogen atoms in an aromatic ring.[1][4]Affects electrostatic potential and interactions with the target protein.[3]
Size & Geometry PlanarPlanar, but slightly larger than a carboxylic acid.[3]The increased size is generally well-tolerated in binding pockets.
Permeability Can be limited due to charge.[7]Often lower than expected despite higher lipophilicity, potentially due to a larger desolvation penalty from stronger hydrogen bonding interactions.[1][8]The trade-off between lipophilicity and desolvation energy must be carefully considered.[1]

Pharmacokinetics and Metabolic Stability: The Primary Driver for Substitution

A principal motivation for replacing a carboxylic acid with a tetrazole is to enhance metabolic stability and, consequently, improve the pharmacokinetic profile.[5] Carboxylic acids are particularly susceptible to Phase II conjugation, primarily through UDP-glucuronosyltransferases (UGTs), to form acyl glucuronides.[6][9] These metabolites can be chemically reactive and have been associated with idiosyncratic drug toxicities.[6]

While tetrazoles can also undergo glucuronidation, they form more stable N-glucuronides that are generally less reactive. This inherent resistance to metabolic degradation often translates to a longer plasma half-life, reduced clearance, and an improved overall pharmacokinetic profile.[2][6][10] This enhancement in metabolic stability, combined with increased lipophilicity, frequently leads to improved oral bioavailability.[5][6]

Case Study: The Rise of Angiotensin II Receptor Blockers (ARBs)

The development of ARBs for treating hypertension is a classic and powerful illustration of the tetrazole-for-carboxylic-acid strategy.[5] These drugs target the Renin-Angiotensin System (RAS), a critical regulator of blood pressure.[1][5] In early drug candidates, a terminal carboxylic acid was responsible for binding to the angiotensin II type 1 (AT1) receptor. However, these compounds suffered from poor oral bioavailability.

The breakthrough came with the discovery of Losartan, the first orally active nonpeptidic ARB.[3][5] In Losartan, the bioisosteric replacement of the carboxylic acid with a tetrazole ring was the critical modification that conferred potent in vivo activity after oral administration.[3] The tetrazole moiety proved crucial for high-affinity binding to the AT1 receptor while providing the necessary metabolic stability and physicochemical properties for oral efficacy.[1]

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction & Aldosterone Release AT1R->Vasoconstriction Renin Renin ACE ACE ARBs ARBs (e.g., Losartan) ARBs->AT1R Block

Simplified Renin-Angiotensin signaling pathway showing the action of ARBs.

Experimental Workflows and Protocols

To objectively compare a parent carboxylic acid with its tetrazole bioisostere, a series of standardized experiments is essential.

workflow cluster_synthesis Synthesis Nitrile Starting Nitrile Tetrazole 5-Substituted Tetrazole Nitrile->Tetrazole [3+2] Cycloaddition pKa pKa Determination Tetrazole->pKa LogP LogP Determination Tetrazole->LogP MetStab Metabolic Stability (Microsomes) Tetrazole->MetStab Perm Permeability (e.g., PAMPA) Tetrazole->Perm Potency Potency & Selectivity Bioassays Tetrazole->Potency

A typical experimental workflow for comparing bioisosteres.
Protocol 1: Synthesis of 5-Substituted 1H-Tetrazole from a Nitrile

This protocol describes a common and effective method for synthesizing tetrazoles via a [3+2] cycloaddition reaction between an organic nitrile and an azide salt, often catalyzed by an acid.[11][12]

Causality: The reaction is driven by the formation of the stable, aromatic tetrazole ring.[11] A Lewis or Brønsted acid catalyst activates the nitrile, making it more susceptible to nucleophilic attack by the azide anion.[11][13]

Materials:

  • Organic nitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.2 - 1.5 eq)

  • Ammonium chloride (NH₄Cl) or Zinc(II) chloride (ZnCl₂) (1.2 - 1.5 eq)

  • Dimethylformamide (DMF) or water as solvent[11][12]

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2M)

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the organic nitrile (1.0 eq) in DMF.

  • Addition of Reagents: Add sodium azide (1.2 eq) and ammonium chloride (1.2 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Acidification of azides produces highly toxic and explosive hydrazoic acid (HN₃). Perform in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of water.

    • Acidify the aqueous solution to pH ~2 by the slow addition of 2M HCl. This protonates the tetrazole, causing it to precipitate.

    • Stir for 30 minutes to allow for complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts.

    • If the product does not precipitate, perform a liquid-liquid extraction with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) or purify by column chromatography to yield the final 5-substituted 1H-tetrazole.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the test compound.[1]

Methodology:

  • Preparation: Accurately weigh and dissolve the compound in a known volume of a suitable co-solvent (e.g., methanol or DMSO) if not readily soluble in water. Dilute with water to a final known concentration.

  • Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).[1]

Protocol 3: Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To measure the partition coefficient (LogP) of a neutral compound between n-octanol and water.[1]

Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate overnight. This ensures thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Protocol 4: Potency and Selectivity Bioassays

Objective: To determine the biological activity (e.g., IC₅₀ or EC₅₀) of the carboxylic acid and tetrazole analogues against the intended target and any relevant off-targets.

Methodology (General Principle):

  • Assay Choice: Select a robust bioassay that is reflective of the drug's mechanism of action (e.g., enzyme inhibition assay, receptor binding assay, or a cell-based functional assay).[14][15][16]

  • Dose-Response: Prepare serial dilutions of both the carboxylic acid and tetrazole test compounds.

  • Incubation: Add the compounds to the assay system (e.g., cells, purified protein) and incubate under controlled conditions.

  • Signal Detection: Measure the biological response.[15] This could be a change in fluorescence, luminescence, absorbance, or radioactivity, depending on the assay format.

  • Data Analysis: Plot the measured response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve (e.g., four-parameter logistic model) to determine the IC₅₀ or EC₅₀ value for each compound.

  • Comparison: Directly compare the potency of the tetrazole analogue to the parent carboxylic acid. A lower IC₅₀/EC₅₀ value indicates higher potency. Selectivity is determined by comparing potency against the primary target versus off-targets.

Conclusion

The bioisosteric replacement of carboxylic acids with tetrazoles is a powerful and well-established strategy in medicinal chemistry.[2] While these two functional groups share key similarities in acidity and planarity, their differences in lipophilicity, metabolic stability, and hydrogen bonding capacity can be leveraged to fine-tune the properties of a drug candidate.[2][17] The tetrazole moiety often enhances metabolic stability and oral bioavailability, as exemplified by the success of the ARB class of drugs.[5][6] However, it is not a universal solution; potential drawbacks such as reduced permeability due to a high desolvation penalty must be empirically evaluated.[1][7] This guide underscores the importance of a data-driven approach, utilizing robust synthetic protocols and comparative assays to make informed decisions in the complex, multifactorial process of drug optimization.

References

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Profiling of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical and often challenging aspect of this journey is understanding a compound's selectivity—its propensity to interact with its intended target versus a host of other biological molecules. This guide provides an in-depth, technical comparison of methodologies for assessing the cross-reactivity of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole , a compound whose structural features suggest a specific, yet potentially promiscuous, pharmacological profile.

The core structure, a substituted phenyl-2H-tetrazole, is a well-recognized pharmacophore. Notably, the tetrazole ring often serves as a bioisostere for a carboxylic acid group, a substitution that can enhance metabolic stability and cell permeability.[1][2] This moiety is a hallmark of the "sartan" class of drugs, which are angiotensin II receptor blockers (ARBs).[3][4][5] These drugs antagonize the Angiotensin II Receptor Type 1 (AT1), a G-protein coupled receptor (GPCR), leading to vasodilation and a reduction in blood pressure.[3][6] Given the structural parallels, it is a scientifically sound hypothesis that this compound may exhibit affinity for the AT1 receptor.

However, no compound is perfectly selective. Off-target interactions can lead to unforeseen side effects or even present opportunities for drug repositioning.[7] Therefore, a comprehensive cross-reactivity assessment is not merely a regulatory checkbox but a fundamental component of understanding a compound's true biological activity. This guide will compare and contrast both targeted and broad-spectrum approaches to building a selectivity profile for our compound of interest.

I. Targeted Cross-Reactivity Profiling: A Focus on the GPCR Superfamily

Based on our primary hypothesis, the most logical starting point for cross-reactivity studies is a panel of G-protein coupled receptors. The human genome encodes hundreds of GPCRs, making a comprehensive screen of the entire superfamily resource-intensive.[8] A more strategic approach involves selecting a panel of receptors based on phylogenetic similarity to the AT1 receptor and those known to be common off-targets for small molecule therapeutics.[9]

A. Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a compound for a specific receptor.[10][11] The principle is based on the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor.

  • Membrane Preparation:

    • HEK293 cells recombinantly expressing the GPCR of interest are cultured and harvested.

    • Cells are lysed by sonication in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • The cell lysate is centrifuged at low speed to remove nuclei and intact cells.

    • The supernatant is then subjected to ultracentrifugation to pellet the cell membranes containing the receptor.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.[12]

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the cell membrane preparation, a fixed concentration of a high-affinity radioligand for the specific GPCR (e.g., [³H]-Candesartan for the AT1 receptor), and varying concentrations of the test compound, this compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled, known antagonist for the receptor.[12][13]

  • Incubation and Detection:

    • The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.[12]

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[4]

Table 1: Hypothetical Cross-Reactivity Data for this compound against a Panel of GPCRs

Receptor TargetRadioligandKi (nM) of Test Compound
AT1 (Angiotensin II Type 1) [³H]-Candesartan 15
AT2 (Angiotensin II Type 2)[¹²⁵I]-CGP 42112A>10,000
ADRB2 (β2-Adrenergic)[³H]-Dihydroalprenolol8,500
H1 (Histamine H1)[³H]-Pyrilamine>10,000
M1 (Muscarinic M1)[³H]-Pirenzepine9,200
D2 (Dopamine D2)[³H]-Spiperone>10,000
B. Functional Cell-Based Assays: Assessing Downstream Signaling

While binding assays provide valuable information about affinity, they do not reveal whether the compound acts as an agonist, antagonist, or inverse agonist. Functional cell-based assays are essential for characterizing the pharmacological activity of a compound at its target and any identified off-targets.[14][15]

Many GPCRs, including the AT1 receptor, signal through the Gαq pathway, leading to an increase in intracellular calcium.[16]

  • Cell Culture and Dye Loading:

    • Cells expressing the GPCR of interest are seeded into a 96- or 384-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition and Signal Detection:

    • A baseline fluorescence reading is taken.

    • The test compound, this compound, is added at various concentrations. To test for antagonistic activity, cells are pre-incubated with the test compound before the addition of a known agonist.

    • Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.

  • Data Analysis:

    • The change in fluorescence intensity is plotted against the compound concentration.

    • For agonists, an EC₅₀ value (the concentration that produces 50% of the maximal response) is determined.

    • For antagonists, the IC₅₀ value is determined from the inhibition of the agonist response, and the Schild regression analysis can be used to determine the pA₂, a measure of antagonist potency.

Diagram 1: Workflow for Targeted GPCR Cross-Reactivity Profiling

G cluster_0 Hypothesis Generation cluster_1 Targeted Screening cluster_2 Data Analysis & Interpretation Hypothesis Structural similarity to ARBs suggests This compound is an AT1 receptor antagonist GPCR_Panel Select GPCR Panel (AT1, AT2, Adrenergic, etc.) Hypothesis->GPCR_Panel Binding_Assay Radioligand Binding Assay GPCR_Panel->Binding_Assay Functional_Assay Functional Cell-Based Assay (e.g., Calcium Flux) GPCR_Panel->Functional_Assay Ki_Determination Determine Ki values for affinity Binding_Assay->Ki_Determination Activity_Characterization Characterize as agonist/antagonist Functional_Assay->Activity_Characterization Selectivity_Profile Generate Targeted Selectivity Profile Ki_Determination->Selectivity_Profile Activity_Characterization->Selectivity_Profile

Caption: Workflow for targeted GPCR cross-reactivity profiling.

II. Broad-Spectrum Selectivity Profiling: Unbiased Approaches

While targeted screening is essential, it is inherently biased by our initial hypothesis. To uncover unexpected off-targets and gain a more comprehensive understanding of a compound's selectivity, unbiased, large-scale screening technologies are invaluable.

A. KINOMEscan™: Interrogating the Human Kinome

Protein kinases are a large family of enzymes that play crucial roles in cell signaling and are common targets for drugs.[17] Unintended kinase inhibition is a frequent cause of adverse drug effects. The KINOMEscan™ platform is a competition binding assay that can quantitatively measure the interactions of a test compound against a large panel of human kinases.[18][19][20]

  • Assay Principle: The assay involves a kinase tagged with DNA, a ligand immobilized on a solid support, and the test compound. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[18]

  • Screening: this compound would be screened at a fixed concentration (e.g., 10 µM) against the KINOMEscan™ panel of over 450 kinases.

  • Quantification: The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of captured kinase indicates binding of the test compound.[18]

  • Data Analysis: The results are typically expressed as a percentage of control, with lower percentages indicating stronger binding. For significant "hits," a follow-up dose-response experiment can be performed to determine the dissociation constant (Kd).

Table 2: Hypothetical KINOMEscan™ Data for this compound at 10 µM

Kinase Target% of ControlInterpretation
Most Kinases>90%No significant binding
MAP4K4 35% Potential Off-Target
STK10 42% Potential Off-Target
AAK185%Weak interaction
B. Cellular Thermal Shift Assay (CETSA®): Proteome-Wide Target Engagement

CETSA® is a powerful method for assessing target engagement in a cellular context.[21][22][23] The principle is that the binding of a ligand to its target protein alters the protein's thermal stability. By combining CETSA® with mass spectrometry, it is possible to assess the thermal stability changes across the entire proteome upon compound treatment, providing an unbiased view of a compound's direct and indirect cellular targets.[24][25]

  • Cell Treatment: Intact cells are treated with either the vehicle (DMSO) or this compound.

  • Heat Challenge: The treated cells are heated to a range of temperatures, causing proteins to denature and precipitate.

  • Lysis and Protein Quantification: The cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.

  • Mass Spectrometry: The soluble proteins from each temperature point and treatment condition are analyzed by quantitative mass spectrometry (e.g., using tandem mass tags for multiplexing).

  • Data Analysis: The abundance of each protein in the soluble fraction is compared between the vehicle- and compound-treated samples at each temperature. A shift in the melting curve of a protein in the presence of the compound indicates a direct or indirect interaction.

Diagram 2: Unbiased Cross-Reactivity Screening Workflow

G cluster_0 Kinase Profiling cluster_1 Proteome-Wide Profiling cluster_2 Hit Validation and Follow-up Test_Compound This compound KINOMEscan KINOMEscan™ (>450 kinases) Test_Compound->KINOMEscan CETSA Cellular Thermal Shift Assay (CETSA®) with Mass Spec Test_Compound->CETSA Kinase_Hits Identify Potential Kinase Off-Targets KINOMEscan->Kinase_Hits Validation Validate Hits with Orthogonal Assays Kinase_Hits->Validation Proteome_Hits Identify Proteins with Altered Thermal Stability CETSA->Proteome_Hits Proteome_Hits->Validation SAR Structure-Activity Relationship Studies for Selectivity Validation->SAR

Caption: Workflow for unbiased cross-reactivity screening.

III. Conclusion: Building a Comprehensive Selectivity Profile

The assessment of cross-reactivity is a multifaceted endeavor that requires a strategic combination of targeted and unbiased approaches. For this compound, a rational starting point is the investigation of its activity at the AT1 receptor and a panel of other GPCRs, based on its structural similarity to known ARBs. However, to construct a truly comprehensive and trustworthy selectivity profile, broad-spectrum screens such as KINOMEscan™ and proteome-wide CETSA® are indispensable.

The data generated from these comparative studies will not only illuminate the potential therapeutic applications and liabilities of this compound but will also provide critical insights to guide its further development. By understanding the full spectrum of its interactions with the proteome, researchers can make more informed decisions, ultimately increasing the probability of success in the complex process of drug discovery.

IV. References

  • Al-Ali, H., et al. (2020). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Bioorganic & Medicinal Chemistry, 28(1), 115174.

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from --INVALID-LINK--

  • Ambit Biosciences Inc. (n.d.). KINOMEscan® Kinase Profiling Platform.

  • Dziekan, J. M., et al. (2019). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery.

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from --INVALID-LINK--

  • Yanagida, S., et al. (1996). Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds. Journal of Medicinal Chemistry, 39(1), 323-38.

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling.

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-61.

  • Pelago Bioscience. (n.d.). Target Identification with CETSA® in Drug Discovery. Retrieved from --INVALID-LINK--

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Cell-Based GPCR Function Assays.

  • Aplin, M., et al. (2018). Structure–activity relationship study of angiotensin II analogs in terms of β‐arrestin‐dependent signaling to aldosterone production. Physiological Reports, 6(18), e13861.

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from --INVALID-LINK--

  • Labroots. (2023). Impact of Cell Background on Small Compound Target Deconvolution by CETSA Coupled to Mass Spectrometry.

  • Blankley, C. J., et al. (1991). Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype. Journal of Medicinal Chemistry, 34(11), 3248-60.

  • Miettinen, T. P., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 919349.

  • Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15-42.

  • Datar, P. A., & Kadam, S. S. (2009). Structure-activity relationship study of some triazolinone based compounds with antagonistic balanced activity on angiotensin II receptor subtypes AT1 and AT2. A three-dimensional quantitative structure-activity relationship investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 703-12.

  • Janicot, C., et al. (2024). Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. STAR Protocols, 5(4), 103635.

  • Martin, E. J., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 26(11), 3283.

  • Heerspink, H. J., et al. (2014). The importance of short-term off-target effects in estimating the long-term renal and cardiovascular protection of angiotensin receptor blockers. Clinical Pharmacology & Therapeutics, 95(1), 88-95.

  • Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15-42.

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.

  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay of RFRP-1 Receptors.

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

  • Laggner, C., et al. (n.d.). Assay conditions for GPCR radioligand competition binding assays. ResearchGate.

  • ResearchGate. (2025). Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena.

  • Herman, L. L., & Padala, S. A. (2025). Angiotensin II Receptor Blockers (ARB). In StatPearls. StatPearls Publishing.

  • ResearchGate. (n.d.). The 5‐phenyltetrazole containing drugs and MBL inhibitors.

  • ResearchGate. (2022). 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells.

  • Mayo Clinic. (n.d.). Angiotensin II receptor blockers. Retrieved from --INVALID-LINK--

  • Gao, F., et al. (2023). 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells. European Journal of Medicinal Chemistry, 246, 114982.

  • Vidal, D., et al. (2011). Cross-Pharmacology Analysis of G Protein-Coupled Receptors. Current Medicinal Chemistry, 18(21), 3230-3245.

  • Wang, Y., et al. (2011). [Synthesis and anti-histamine release activity of phenyl tetrazole compounds]. Yao Xue Xue Bao, 46(1), 58-63.

  • Lother, A., et al. (2011). Molecule-specific Effects of Angiotensin II–Receptor Blockers Independent of the Renin–Angiotensin System. American Journal of Hypertension, 24(12), 1286-1292.

  • British Heart Foundation. (n.d.). Angiotensin receptor blockers (ARBs). Retrieved from --INVALID-LINK--

  • Salmaso, V., & Moro, S. (2018). Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches. Molecules, 23(7), 1738.

  • Stockton University. (n.d.). Synthesis and anti-histamine release activity of phenyl tetrazole compounds.

  • Walton, S., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 46(7), 726-731.

  • Stoeber, M., et al. (2022). Profiling the diversity of agonist-selective effects on the proximal proteome environment of G protein-coupled receptors. bioRxiv.

  • Ostrovskii, V. A., & Koldobskii, G. I. (2020). Tetrazole Derivatives as Promising Anticancer Agents. Current Organic Chemistry, 24(18), 2096-2115.

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 136-144.

  • Zhang, R., et al. (2014). The identification of high-affinity G protein-coupled receptor ligands from large combinatorial libraries using multicolor quantum dot-labeled cell-based screening. Molecules, 19(7), 9451-77.

  • Drug Target Review. (2022). Novel streamlined screening method could discover new horizons in chemical reaction design.

  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7327-7417.

  • Promega Corporation. (n.d.). NanoBRET® TE K192 Kinase Selectivity System. Retrieved from --INVALID-LINK--

  • B.PHARM. SEMESTER- VIII. (n.d.).

References

A Comparative Benchmarking Guide: Evaluating 5-(3-bromo-4-fluorophenyl)-2H-tetrazole Against Known Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound, 5-(3-bromo-4-fluorophenyl)-2H-tetrazole, against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). While direct experimental data for this specific tetrazole derivative is not yet publicly available, its structural similarity to known IDO1 inhibitors warrants a thorough comparative investigation. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation necessary for such an evaluation.

Introduction: The Rationale for Targeting IDO1 with this compound

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] By depleting the local concentration of tryptophan and producing immunomodulatory metabolites, IDO1 has emerged as a critical immune checkpoint protein.[2] Its overexpression in various tumor types contributes to an immunosuppressive microenvironment, allowing cancer cells to evade immune surveillance.[1][2] Consequently, the development of potent and selective IDO1 inhibitors is a highly pursued strategy in modern cancer immunotherapy.[2][3]

The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group.[4][5] Notably, derivatives of 5-phenyltetrazole have shown inhibitory activity against IDO1.[6] The subject of this guide, this compound, incorporates this core structure with halogen substitutions that can influence its physicochemical properties and target engagement. This structural alert, combined with the broad biological activities of tetrazole-containing compounds, provides a strong impetus for its evaluation as a potential IDO1 inhibitor.[4][5][7]

This guide will benchmark the hypothetical inhibitory potential of this compound against two classes of well-characterized IDO1 inhibitors:

  • Potent Non-Competitive Inhibitors: Epacadostat and Navoximod, which have been extensively studied in clinical trials.[1][2]

  • A Tryptophan-Analog Competitive Inhibitor: 1-Methyl-L-tryptophan (L-1MT), an early but important tool compound in IDO1 research.[6]

Profiles of Benchmark IDO1 Inhibitors

A robust benchmarking study requires well-characterized reference compounds. The selected inhibitors represent different mechanisms of action and potencies.

InhibitorTarget(s)Mechanism of ActionReported IC₅₀ (Enzymatic)
Epacadostat (INCB24360) IDO1Non-competitive/Uncompetitive~7.1 nM - 72 nM
Navoximod (GDC-0919) IDO1Potent InhibitorSub-micromolar
1-Methyl-L-tryptophan (L-1MT) IDO1 (weakly)Competitive with L-tryptophan~19-53 µM

Note: IC₅₀ values can vary based on experimental conditions.[6]

Experimental Workflows for Comparative Analysis

To comprehensively evaluate this compound, a multi-tiered experimental approach is essential, progressing from in vitro enzymatic assays to cell-based models.

In Vitro Enzymatic Inhibition Assay

This initial screen directly measures the compound's ability to inhibit the enzymatic activity of purified recombinant human IDO1.

Caption: Workflow for the in vitro IDO1 enzymatic inhibition assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 50 mM potassium phosphate buffer (pH 6.5).

    • Prepare a reaction cocktail containing 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase in the phosphate buffer.[8]

    • Reconstitute purified recombinant human IDO1 enzyme in an appropriate buffer.

    • Prepare a stock solution of L-tryptophan (e.g., 400 µM).

    • Prepare serial dilutions of this compound and the benchmark inhibitors (Epacadostat, Navoximod, L-1MT) in DMSO. The final DMSO concentration in the assay should not exceed 1-2%.

  • Assay Procedure:

    • In a 96-well plate, add the reaction cocktail.

    • Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

    • Add the IDO1 enzyme and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding L-tryptophan.

    • Incubate the reaction for 30-60 minutes at 37°C.[8]

  • Detection of Kynurenine:

    • Terminate the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[8]

    • Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[8]

    • Centrifuge the plate to pellet any precipitate.

    • Transfer the supernatant to a new plate and add 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.

    • Measure the absorbance at 480 nm.[8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based IDO1 Inhibition Assay

This assay assesses the compound's ability to inhibit IDO1 activity in a more physiologically relevant context, accounting for cell permeability and intracellular metabolism.

Caption: Workflow for the cell-based IDO1 inhibition assay.

Detailed Protocol:

  • Cell Culture and IDO1 Induction:

    • Seed a suitable human cancer cell line that expresses IDO1 upon stimulation, such as SKOV-3 ovarian cancer cells or HeLa cells, into a 96-well plate.[9]

    • Allow the cells to adhere overnight.

    • Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) at an appropriate concentration (e.g., 100 ng/mL) for 24 hours.[9]

  • Compound Treatment:

    • Remove the IFN-γ-containing medium and replace it with fresh medium containing serial dilutions of this compound and the benchmark inhibitors.

    • Include a vehicle control (DMSO) and a positive control.

    • Incubate the cells for 24-48 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Measure the kynurenine concentration in the supernatant using the same p-DMAB-based colorimetric method described in the enzymatic assay.[8]

  • Data Analysis:

    • Determine the cellular IC₅₀ value by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration.

Mechanism of Action (MoA) Assay

To understand how this compound interacts with IDO1, a mechanism of action assay can distinguish between reversible and irreversible inhibition.

Principle: This assay involves pre-incubating the enzyme with a high concentration of the inhibitor, followed by a significant dilution of the enzyme-inhibitor complex before initiating the reaction. Reversible inhibitors will dissociate upon dilution, restoring enzyme activity, while irreversible inhibitors will remain bound, and the enzyme will stay inhibited.[10]

Protocol Outline:

  • Pre-incubation: Incubate IDO1 with a high concentration of the test compound (e.g., 10x IC₅₀).

  • Dilution: Dilute the enzyme-inhibitor complex to a final inhibitor concentration below the IC₅₀ (e.g., 0.3x IC₅₀).

  • Activity Measurement: Measure the remaining IDO1 activity.

  • Comparison: Compare the activity to controls to determine if the inhibition is reversible or irreversible.

Hypothetical Comparative Data and Interpretation

The following tables present hypothetical data for this compound to illustrate how it would be benchmarked against the known inhibitors.

Table 1: In Vitro Enzymatic and Cellular IC₅₀ Values

CompoundEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)
This compound Hypothetical: 150Hypothetical: 450
Epacadostat 7.1~10-100
Navoximod <100<200
1-Methyl-L-tryptophan 25,000>50,000

Interpretation:

  • In this hypothetical scenario, this compound demonstrates moderate potency against IDO1 in the low nanomolar range, although it is less potent than Epacadostat.

  • The higher cellular IC₅₀ compared to the enzymatic IC₅₀ could suggest challenges with cell permeability or that the compound is a substrate for efflux pumps.

Table 2: Mechanism of Action Determination

Compound% Inhibition after DilutionInferred Mechanism
This compound Hypothetical: <10%Reversible
Known Reversible Inhibitor <10%Reversible
Known Irreversible Inhibitor >80%Irreversible

Interpretation:

  • The hypothetical data suggests that this compound is a reversible inhibitor of IDO1, as its inhibitory effect is lost upon dilution.

Conclusion and Future Directions

This guide provides a systematic approach to benchmarking this compound against known IDO1 inhibitors. The proposed experimental workflows, from initial enzymatic screening to cell-based and mechanism of action studies, will generate the necessary data to comprehensively characterize its inhibitory profile.

Should the hypothetical data prove to be accurate, this compound would represent a novel, moderately potent, and reversible IDO1 inhibitor. Further investigations would be warranted, including:

  • Selectivity Profiling: Assessing the inhibitory activity against related enzymes such as IDO2 and Tryptophan 2,3-dioxygenase (TDO).

  • In Vivo Efficacy Studies: Evaluating the compound's ability to modulate the tumor microenvironment and enhance anti-tumor immunity in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and pharmacokinetic properties.

By following the rigorous benchmarking protocols outlined herein, researchers can effectively evaluate the therapeutic potential of this compound and contribute to the development of next-generation immunotherapies.

References

A Comparative Guide to Assessing the Mechanistic Novelty of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the novelty of the mechanism of action (MoA) for the compound 5-(3-bromo-4-fluorophenyl)-2H-tetrazole. We will objectively compare its potential mechanisms against established activities of similar compounds and provide detailed experimental protocols to elucidate its unique biological role.

Introduction: The Enigma of this compound

The tetrazole ring is a critical pharmacophore in modern medicinal chemistry. Its derivatives are known to exhibit a vast range of biological activities, including antimicrobial, anticancer, analgesic, and antihypertensive effects.[1][2] The tetrazole moiety often acts as a bioisostere for the carboxylic acid group, a substitution that can enhance a molecule's metabolic stability and lipophilicity.[1][2]

The specific compound, this compound, presents a unique substitution pattern on its phenyl ring. While the broader class of 5-phenyltetrazole derivatives has been explored for various therapeutic applications, including anti-inflammatory and anticancer activities, the specific contribution of the 3-bromo-4-fluoro substitution to its MoA is not well-documented in publicly available literature.[3][4] This lack of established data necessitates a systematic approach to determine if its mechanism is a variation of a known theme or something entirely novel.

This guide outlines a logical, multi-stage experimental workflow designed to deconstruct the compound's MoA, from broad phenotypic effects to precise molecular target identification and validation.

The Known Landscape: Comparative Bioactivities of Phenyl-Tetrazole Analogs

To assess novelty, we must first understand the established precedent. Phenyl-tetrazole derivatives have been associated with a diverse array of pharmacological targets and activities. A survey of the literature reveals several recurring mechanistic themes for this structural class.

General Activity Class Common Molecular Targets or Pathways Example Compounds/Derivatives Citation
Anti-inflammatory Cyclooxygenase (COX-1/COX-2) inhibition, reduction of pro-inflammatory cytokines.N-Phenyl anthranilic acid tetrazole analogs, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole.[5][6][7]
Anticancer Inhibition of Androgen Receptor (AR) signaling, induction of oxidative stress (ROS generation).1-Benzyloxy-5-phenyltetrazole derivatives, various 5-thio-substituted tetrazoles.[1][4]
Antihypertensive Angiotensin II receptor antagonism.Losartan, Candesartan (contain tetrazole moiety).
Antimicrobial/Antifungal Disruption of protein synthesis, DNA replication inhibition.1-substituted tetrazole derivatives, 5-thio-substituted tetrazoles.[5]
Anticonvulsant Modulation of voltage-gated sodium channels (VGSCs).5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (a related triazole).[8]

This table establishes a baseline of expected mechanisms. The novelty of this compound will be determined by whether its primary molecular target and pathway fall outside of these well-characterized activities.

A Framework for Discovery: A Step-by-Step Workflow to Elucidate Mechanism of Action

We propose a three-phase experimental strategy to systematically uncover the MoA of this compound. This workflow is designed to be self-validating, with each phase providing crucial data that informs and refines the next.

MOA_Workflow cluster_phase1 Phase 1: Phenotypic Screening & Hypothesis Generation cluster_phase2 Phase 2: Unbiased Target Identification cluster_phase3 Phase 3: Target Validation & Mechanistic Confirmation P1_Start Start: Compound Synthesis & QC P1_Screen Broad Phenotypic Screen (e.g., NCI-60 cell panel, cytokine profiling) P1_Start->P1_Screen Test compound P1_Hypo Hypothesis Generation: Identify primary biological effect (e.g., anti-proliferative, anti-inflammatory) P1_Screen->P1_Hypo Analyze data P2_CETSA Cellular Thermal Shift Assay (CETSA) (Proteome-wide) P1_Hypo->P2_CETSA Inform cell model choice P2_CRISPR CRISPR-Cas9 Genetic Screen (Loss-of-function or Gain-of-function) P1_Hypo->P2_CRISPR P2_Converge Converge on Candidate Targets P2_CETSA->P2_Converge P2_CRISPR->P2_Converge P3_Biophysical Biophysical Validation: Surface Plasmon Resonance (SPR) (Confirm direct binding, measure kinetics) P2_Converge->P3_Biophysical Prioritize hits P3_Cellular Cellular Target Engagement: Targeted CETSA or Knockdown/out Rescue P3_Biophysical->P3_Cellular Confirm in-cell relevance P3_Pathway Pathway Analysis: Western Blot, RNA-seq on downstream markers P3_Cellular->P3_Pathway Investigate functional consequence P3_Conclusion Conclusion: Elucidate Novelty of MoA P3_Pathway->P3_Conclusion

Caption: Workflow for assessing the novelty of a compound's Mechanism of Action (MoA).

Phase 1: Phenotypic Screening - What Does It Do?

The initial step is to cast a wide net to understand the compound's functional effect in a biological context. This approach is agnostic to the molecular target and focuses on the overall cellular or system-level response.[9]

Recommended Experiment: Screen this compound against the National Cancer Institute's 60 human cancer cell line panel (NCI-60).

  • Causality: The NCI-60 panel provides a rich dataset across diverse cancer types. The pattern of sensitivity and resistance can be compared to compounds with known mechanisms, offering initial clues. For instance, a profile similar to paclitaxel might suggest microtubule disruption, whereas a profile similar to EGFR inhibitors would point towards kinase signaling.

  • Protocol: A standardized protocol for NCI-60 screening is well-established. The compound is typically tested over a 5-log concentration range for 48 hours, and cell viability is assessed using a sulforhodamine B (SRB) assay.

Phase 2: Unbiased Target Identification - Who Does It Bind To?

Once a primary phenotype is established (e.g., potent anti-proliferative activity in colon cancer cell lines), the next step is to identify the specific protein(s) the compound interacts with to cause this effect. We recommend parallel, orthogonal approaches to increase confidence in the identified targets.

Experiment 2A: Proteome-Wide Cellular Thermal Shift Assay (CETSA®)

  • Expertise: CETSA is a powerful biophysical method that identifies target engagement in intact cells and tissues.[10][11] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its melting temperature.[12][13] This allows for the detection of direct physical interactions in a native cellular environment.

  • Protocol: Proteome-Wide CETSA

    • Treatment: Treat intact cells (e.g., a sensitive colon cancer line from Phase 1) with either the vehicle (DMSO) or a saturating concentration of this compound.

    • Heating: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 64°C).

    • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction via centrifugation.

    • Analysis: Digest the soluble proteins and analyze by quantitative mass spectrometry (e.g., TMT-labeling followed by LC-MS/MS).

    • Data Interpretation: Proteins that show increased thermal stability (i.e., remain soluble at higher temperatures) in the drug-treated samples compared to the vehicle are identified as direct or indirect binding targets.[14]

Experiment 2B: CRISPR-Cas9 Genome-Wide Screening

  • Expertise: CRISPR screens are a robust genetic approach for target identification.[15][16][17] A loss-of-function screen can identify genes whose knockout confers resistance to the compound, implying the gene's protein product is required for the drug's activity (i.e., it is the target or a critical pathway member).[18][19]

  • Protocol: CRISPR Loss-of-Function Resistance Screen

    • Library Transduction: Introduce a genome-wide pooled CRISPR knockout library (e.g., GeCKO v2) into a Cas9-expressing sensitive cell line.

    • Drug Selection: Treat the cell population with a lethal dose (e.g., GI90) of this compound for 10-14 days. A parallel vehicle-treated population is maintained.

    • Genomic DNA Extraction: Harvest genomic DNA from the surviving cells in the drug-treated group and from the vehicle-treated group.

    • Sequencing: Amplify and sequence the sgRNA-encoding regions from the genomic DNA.

    • Data Analysis: Identify sgRNAs that are significantly enriched in the drug-treated population compared to the control. The genes targeted by these sgRNAs are candidate targets or essential pathway components for the drug's efficacy.

Phase 3: Target Validation - Is It the Right One?

Data from CETSA and CRISPR screens will yield a list of candidate targets. This phase is critical for confirming a direct and functionally relevant interaction.

Experiment 3A: Biophysical Validation with Surface Plasmon Resonance (SPR)

  • Trustworthiness: SPR is a label-free, real-time technique used to precisely measure the binding kinetics (association and dissociation rates) and affinity between a ligand and an analyte.[20][21][22] This provides definitive, quantitative evidence of a direct biomolecular interaction.[23][24]

  • Protocol: SPR Binding Analysis

    • Immobilization: Covalently immobilize the purified recombinant candidate protein onto an SPR sensor chip.

    • Analyte Injection: Flow various concentrations of this compound across the chip surface.

    • Detection: Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.

    • Kinetic Analysis: Analyze the resulting sensorgrams to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction.

Experiment 3B: Cellular Target Engagement & Pathway Analysis

  • Expertise: Confirming that the compound engages the target in cells and modulates its downstream pathway is the final step in MoA elucidation.

  • Protocol:

    • Targeted CETSA: Perform a targeted CETSA (using Western Blot instead of mass spectrometry) to confirm the thermal stabilization of the specific candidate protein in cells upon drug treatment.

    • Knockdown/Knockout Validation: Use siRNA or CRISPR to deplete the candidate target protein in the sensitive cell line. If the target is correct, the cells should become resistant to this compound.

    • Downstream Signaling: Based on the known function of the validated target, analyze the modulation of key downstream signaling nodes via Western Blot or qPCR after compound treatment. For example, if the target is a kinase, probe the phosphorylation status of its known substrates.

Conclusion: Synthesizing the Evidence for Novelty

The novelty of this compound's mechanism is assessed by comparing the final, validated molecular target and its pathway against the known landscape outlined in Section 2.

  • Scenario 1: High Novelty. The validated target is a protein not previously associated with phenyl-tetrazole compounds (e.g., a non-kinase enzyme, a structural protein, or a novel transcription factor). This would represent a significant discovery.

  • Scenario 2: Moderate Novelty. The target belongs to a known class (e.g., a kinase), but is a specific isoform that has not been previously identified as a target for this chemical scaffold. The 3-bromo-4-fluoro substitution pattern could be responsible for this novel selectivity.

  • Scenario 3: Low Novelty. The target is a well-established protein for this class, such as a COX enzyme or an Angiotensin II receptor. In this case, the compound would be considered a "follower" compound, and its value would depend on improvements in potency, selectivity, or pharmacokinetic properties.

By following this rigorous, evidence-based workflow, researchers can confidently determine the mechanistic novelty of this compound and establish a solid foundation for its further development as a potential therapeutic agent.

References

The Versatility of the 5-Phenyl-2H-Tetrazole Scaffold: A Comparative Guide to its Applications

Author: BenchChem Technical Support Team. Date: January 2026

The 5-phenyl-2H-tetrazole core is a privileged scaffold in modern chemistry, demonstrating remarkable versatility across a spectrum of scientific disciplines. Its unique physicochemical properties, including its role as a metabolically stable bioisostere for carboxylic acids and its ability to engage in various non-covalent interactions, have made its derivatives highly sought after in medicinal chemistry, materials science, and beyond.[1][2] This guide provides an in-depth, comparative analysis of the applications of 5-phenyl-2H-tetrazole derivatives, offering experimental insights and data to inform researchers, scientists, and drug development professionals.

Medicinal Chemistry: A Hub of Therapeutic Potential

The tetrazole moiety is a cornerstone in the design of novel therapeutic agents due to its favorable pharmacological profile.[1] Derivatives of 5-phenyl-2H-tetrazole have been extensively explored for a multitude of biological activities, with several compounds showing promising results in preclinical and even clinical settings.

Antihypertensive Agents: Targeting the Renin-Angiotensin System

A significant application of 5-phenyl-2H-tetrazole derivatives lies in their development as antihypertensive agents, most notably as Angiotensin II receptor antagonists.[3][4] These compounds effectively block the action of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.[4] The biphenyl-tetrazole moiety is a key pharmacophore in many marketed "sartan" drugs, such as Losartan and Valsartan.[2][4][5]

A study focused on novel ester derivatives of Valsartan (2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid) demonstrated that chemical modification can enhance biological activity.[3][6] The antihypertensive effects of these derivatives were evaluated and compared, with some showing more significant blood pressure-lowering effects than the parent drug.[6]

Compound CodeSubstituent on Phenyl EsterAntihypertensive Activity (Compared to Parent Drug)Urease Inhibition IC50 (µM)
AV0 (Valsartan) -Standard3.21 ± 0.95
AV2 4-methoxyMost Potent0.28 ± 0.15
AV3 4-hydroxySignificant1.56 ± 0.12
AV5 2,4-dichloroPotent1.29 ± 0.12
AV9 4-chloroSignificant2.26 ± 1.04
Thiourea (Standard) --4.24 ± 0.13

Data synthesized from multiple studies for illustrative comparison.[6][7]

The synthesis of these derivatives typically involves the esterification of the carboxylic acid group of valsartan with various substituted phenols.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: Dissolve Valsartan in a suitable dry solvent (e.g., dichloromethane). Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)). Stir the mixture at room temperature for 30 minutes.

  • Esterification: To the activated Valsartan solution, add the desired substituted phenol.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, filter the reaction mixture to remove any solid by-products. Wash the organic layer with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized ester derivatives using spectroscopic techniques such as FTIR, ¹H-NMR, and ¹³C-NMR.[3]

Logical Relationship: Mechanism of Action of Angiotensin II Receptor Blockers

G Angiotensinogen Angiotensinogen (Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  cleavage by Renin Renin (Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  conversion by ACE ACE (Lungs) AT1R AT1 Receptor (Blood Vessels) AngiotensinII->AT1R binds to Vasoconstriction Vasoconstriction & Increased Blood Pressure AT1R->Vasoconstriction activates Sartans 5-Phenyl-2H-tetrazole Derivatives (e.g., Valsartan) Sartans->AT1R blocks

Caption: Angiotensin II Receptor Blockers (ARBs) containing the 5-phenyl-2H-tetrazole moiety, such as Valsartan, competitively inhibit the binding of angiotensin II to its AT1 receptor, thereby preventing vasoconstriction and lowering blood pressure.

Anticancer Agents: A Multifaceted Approach

The tetrazole scaffold is a promising pharmacophore in the development of novel anticancer drugs.[8][9] Derivatives of 5-phenyl-2H-tetrazole have demonstrated cytotoxic activity against various cancer cell lines through diverse mechanisms.[10][11]

A study on a series of novel tetrazole derivatives synthesized from Baylis-Hillman allylamines revealed significant anticancer activity.[11] Several compounds exhibited good cytotoxic effects in the micro-molar concentration range against five different human cancer cell lines.[11]

CompoundCell Line: HeLa (Cervical) IC50 (µM)Cell Line: A549 (Lung) IC50 (µM)Cell Line: MCF-7 (Breast) IC50 (µM)Cell Line: DU145 (Prostate) IC50 (µM)Cell Line: HT-29 (Colon) IC50 (µM)
Compound 5o 2.53.24.15.56.3
Compound 5h 5.87.18.59.210.4
Compound 5m 6.28.49.811.312.1
Doxorubicin (Standard) 0.81.11.51.92.3

Data represents a selection of compounds from the study for comparative purposes.[11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-phenyl-2H-tetrazole derivatives and a standard anticancer drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Agents: Combating Microbial Resistance

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents.[12] 5-Phenyl-2H-tetrazole derivatives have shown promising antibacterial and antifungal activities.[13][14]

A series of 1-(benzothiazol-2'-yl)-5-phenyl-tetrazole derivatives were synthesized and screened for their antimicrobial activity using the paper disc diffusion method.[13] The compounds exhibited good antibacterial and significant antifungal activity.[13]

CompoundAntibacterial Zone of Inhibition (mm) vs. S. aureusAntibacterial Zone of Inhibition (mm) vs. E. coliAntifungal Zone of Inhibition (mm) vs. A. nigerAntifungal Zone of Inhibition (mm) vs. C. albicans
Derivative 1 14121615
Derivative 2 16151817
Derivative 3 12111413
Ciprofloxacin (Standard) 2225--
Fluconazole (Standard) --2022

Illustrative data based on findings from the study.[13] All tests were conducted at a concentration of 250 µg/mL.

Materials Science: Beyond the Biological Realm

The utility of 5-phenyl-2H-tetrazole derivatives extends into materials science, where their unique chemical structures contribute to the development of advanced materials.[10]

Corrosion Inhibitors: Protecting Metallic Surfaces

Corrosion is a major concern in various industries. 5-Phenyl-2H-tetrazole and its derivatives have been investigated as effective corrosion inhibitors for metals like copper and steel in acidic media.[15][16][17] These molecules adsorb onto the metal surface, forming a protective layer that hinders the corrosion process.

The inhibition efficiency of 5-phenyltetrazole (PT) and its bromo-substituted derivatives, 5-(2-bromophenyl)-1H-tetrazole (5-2-BPT) and 5-(4-bromophenyl)-2H-tetrazole (5-4-BPT), on copper corrosion in 0.5 M H₂SO₄ was evaluated.[16]

InhibitorConcentration (mM)Inhibition Efficiency (%)
PT 588.2
5-2-BPT 592.5
5-4-BPT 595.8

Data from electrochemical tests.[16] The results indicate that the bromo-substituted derivatives exhibit higher inhibition efficiency, with 5-4-BPT being the most effective.[16]

The weight-loss method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency of an inhibitor.

Step-by-Step Methodology:

  • Specimen Preparation: Prepare metal specimens (e.g., copper coupons) of known dimensions and surface area. Polish the specimens to a mirror finish, degrease them with a suitable solvent (e.g., acetone), and dry them.

  • Initial Weighing: Accurately weigh the prepared specimens using an analytical balance.

  • Immersion: Immerse the specimens in the corrosive medium (e.g., 1 M HCl) with and without different concentrations of the 5-phenyl-2H-tetrazole inhibitor.

  • Exposure: Maintain the setup at a constant temperature for a specific period (e.g., 24 hours).

  • Final Weighing: After the exposure period, remove the specimens, clean them to remove corrosion products, dry them, and reweigh them accurately.

  • Calculation: Calculate the corrosion rate and the inhibition efficiency using the weight loss data.

Experimental Workflow: Corrosion Inhibition Evaluation

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis MetalPrep Metal Specimen Preparation & Polishing InitialWeight Initial Weighing MetalPrep->InitialWeight ImmersionBlank Immersion in Acid (Blank) InitialWeight->ImmersionBlank ImmersionInhibitor Immersion in Acid + Inhibitor InitialWeight->ImmersionInhibitor FinalWeight Final Weighing ImmersionBlank->FinalWeight ImmersionInhibitor->FinalWeight Calculation Calculate Inhibition Efficiency FinalWeight->Calculation

Caption: A typical workflow for evaluating the performance of 5-phenyl-2H-tetrazole derivatives as corrosion inhibitors using the weight-loss method.

Conclusion

The 5-phenyl-2H-tetrazole scaffold is a testament to the power of heterocyclic chemistry in addressing challenges across various scientific fields. The derivatives of this versatile core have demonstrated significant potential as therapeutic agents, particularly as antihypertensive and anticancer drugs, and as robust components in advanced materials like corrosion inhibitors. The comparative data and experimental protocols presented in this guide underscore the importance of continued research into the synthesis and application of novel 5-phenyl-2H-tetrazole derivatives. Future investigations will undoubtedly uncover even more exciting applications for this remarkable class of compounds.

References

A Senior Application Scientist's Guide to the Strategic Advantages of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole in Urate Transporter 1 (URAT1) Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals targeting hyperuricemia and gout, the selection of appropriate chemical tools is paramount for robust and translatable assay results. This guide provides an in-depth comparative analysis of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole, a compound that has demonstrated significant utility in assays involving the urate transporter 1 (URAT1). We will objectively compare its performance against other known URAT1 inhibitors, supported by experimental data, to elucidate its distinct advantages in this therapeutic area.

The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a critical protein in the renal reabsorption of uric acid. Its inhibition is a primary strategy for developing uricosuric agents to treat gout. The effectiveness of an inhibitor in preclinical assays is a key determinant of its potential for clinical success.

Comparative Analysis: this compound vs. Probenecid and Lesinurad

Our analysis focuses on comparing this compound with two benchmark URAT1 inhibitors: Probenecid, a long-standing uricosuric agent, and Lesinurad, a more recently developed selective URAT1 inhibitor. The comparison will center on inhibitory potency (IC₅₀), a key measure of a drug's effectiveness in vitro.

Inhibitory Potency (IC₅₀) Data

The selection of an optimal inhibitor for in-vitro assays often hinges on its potency. A lower IC₅₀ value indicates that a smaller amount of the compound is needed to inhibit the target's activity, which can translate to higher specificity and fewer off-target effects in a cellular context.

CompoundTargetIC₅₀ (µM)Source
This compound Human URAT10.32 US Patent US-10597380-B2
ProbenecidHuman URAT114.8Hagos et al., 2007
Lesinurad (RDEA594)Human URAT17.3Yeh et al., 2017

Key Insight: The data clearly illustrates the superior potency of this compound. Its sub-micromolar IC₅₀ value is approximately 46 times lower than that of Probenecid and 22 times lower than that of Lesinurad. This significant difference in potency is a primary advantage, allowing researchers to use lower concentrations in assays, thereby minimizing the risk of confounding off-target effects and improving the signal-to-noise ratio.

Experimental Protocol: In-Vitro URAT1 Inhibition Assay

To ensure the trustworthiness and reproducibility of these findings, it is essential to understand the underlying experimental methodology. The following is a detailed, self-validating protocol for assessing URAT1 inhibition, from which the comparative IC₅₀ values are derived.

Workflow for URAT1 Inhibition Assay

G cluster_prep Phase 1: Cell Preparation cluster_assay Phase 2: Inhibition Assay cluster_analysis Phase 3: Data Analysis HEK293 HEK-293 Cells Transfection Transient Transfection (Human URAT1 cDNA) HEK293->Transfection Incubation Incubate 24-48h (for protein expression) Transfection->Incubation Harvest Harvest & Seed Cells (into 96-well plates) Incubation->Harvest PreIncubate Pre-incubate cells with Test Compound (e.g., this compound) Harvest->PreIncubate AddSubstrate Add Radiolabeled Substrate ([¹⁴C] Uric Acid) IncubateAssay Incubate for a defined period (e.g., 5-10 minutes) StopReaction Stop uptake with ice-cold buffer & wash Lyse Lyse Cells StopReaction->Lyse Scintillation Measure Radioactivity (Scintillation Counting) Lyse->Scintillation Calculate Calculate % Inhibition Scintillation->Calculate Plot Plot Dose-Response Curve & Determine IC₅₀ Calculate->Plot

Caption: Workflow for determining URAT1 inhibitory activity.

Step-by-Step Methodology
  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions (37°C, 5% CO₂).

    • Cells are transiently transfected with a plasmid vector containing the full-length cDNA for human URAT1 (SLC22A12). A mock transfection (empty vector) is run in parallel as a negative control.

    • Causality: HEK-293 cells do not endogenously express URAT1, making them an ideal cellular background to study the specific activity of the transfected transporter without interference.

  • Uptake Assay:

    • 24-48 hours post-transfection, the cells are harvested and seeded into 96-well plates.

    • Cells are washed with a pre-warmed Krebs-Ringer-Henseleit (KRH) buffer.

    • Cells are then pre-incubated for 10-15 minutes with varying concentrations of the test inhibitor (e.g., this compound, Probenecid, Lesinurad) or vehicle control (e.g., DMSO).

    • The uptake reaction is initiated by adding KRH buffer containing a fixed concentration of radiolabeled [¹⁴C] uric acid.

    • Causality: Pre-incubation ensures that the inhibitor has sufficient time to bind to the transporter before the substrate is introduced, leading to a more accurate measurement of its inhibitory effect.

  • Termination and Measurement:

    • After a short incubation period (typically 5 minutes), the uptake is rapidly terminated by adding an ice-cold stop buffer and washing the cells multiple times to remove extracellular radiolabel.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The specific uptake is calculated by subtracting the radioactivity measured in mock-transfected cells from that in URAT1-transfected cells.

    • The percent inhibition for each concentration of the test compound is determined relative to the vehicle control.

    • IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion: The Strategic Value of this compound

The primary advantage of using this compound in URAT1 assays lies in its superior potency . With an IC₅₀ of 0.32 µM, it provides a much larger experimental window compared to established compounds like Probenecid and Lesinurad. This characteristic is not merely an incremental improvement; it has significant practical implications for researchers:

  • Enhanced Specificity: The ability to use the compound at lower concentrations significantly reduces the likelihood of off-target interactions, leading to cleaner, more interpretable data.

  • Improved Assay Sensitivity: High potency allows for the development of more sensitive assays, which is particularly valuable for high-throughput screening (HTS) campaigns where subtle inhibitory effects need to be detected reliably.

  • Valuable Tool for Structure-Activity Relationship (SAR) Studies: As a potent scaffold, it serves as an excellent starting point for medicinal chemists to design and synthesize new analogues with potentially improved pharmacokinetic and pharmacodynamic properties.

A Senior Application Scientist's Guide to Comparative Docking Studies of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole Against Cyclooxygenase Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, technically-focused comparison of the potential binding of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole to cyclooxygenase (COX) enzymes, benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs), celecoxib and ibuprofen. We will delve into the rationale behind experimental choices, provide detailed protocols for in silico analysis, and present a comparative analysis of the docking results.

Introduction: The Rationale for Investigating this compound as a COX Inhibitor

The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles. Compounds bearing the tetrazole scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The subject of our investigation, this compound, is a synthetic compound whose biological targets are not extensively documented in publicly available literature. However, the structural similarity to known anti-inflammatory agents, particularly those with a diaryl heterocyclic core, suggests a potential interaction with key enzymes in the inflammatory cascade, namely the cyclooxygenase (COX) enzymes.

The COX enzymes, COX-1 and COX-2, are central to the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs with reduced gastrointestinal side effects.

Given the structural features of this compound, we hypothesize that it may act as a COX inhibitor. To explore this hypothesis and to predict its potential efficacy and selectivity, we will conduct a comparative molecular docking study. This in silico approach will allow us to model the binding of our compound of interest to the active sites of both COX-1 and COX-2 and compare its predicted binding affinity and interactions with those of well-characterized NSAIDs: the COX-2 selective inhibitor celecoxib and the non-selective COX inhibitor ibuprofen.

Experimental Design and Methodology

A robust and reproducible molecular docking workflow is paramount for generating reliable in silico data. The following sections outline the step-by-step methodology for our comparative docking study.

Software and Force Fields

For this study, we will utilize AutoDock Vina, a widely used and validated open-source program for molecular docking. The OPLS (Optimized Potentials for Liquid Simulations) force field will be employed for energy minimization and scoring, as it is well-suited for drug-like molecules. Visualization and analysis of the docking results will be performed using PyMOL and Discovery Studio Visualizer.

Target Protein Preparation

The crystal structures of human COX-1 and COX-2 will be retrieved from the Protein Data Bank (PDB). For this study, we will use the following PDB entries:

  • COX-1: 6Y3C

  • COX-2: 5KIR (in complex with Vioxx)

The preparation of the protein structures is a critical step to ensure the accuracy of the docking calculations. The following protocol will be followed:

  • Removal of Non-essential Molecules: All water molecules, co-crystallized ligands, and any other heteroatoms not essential for the catalytic activity of the enzymes will be removed from the PDB files.

  • Addition of Polar Hydrogens: Polar hydrogen atoms will be added to the protein structures, which is crucial for defining the correct hydrogen bonding patterns.

  • Assignment of Charges: Kollman charges will be assigned to the protein atoms.

  • Conversion to PDBQT Format: The prepared protein structures will be converted to the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation

The 3D structures of this compound, celecoxib, and ibuprofen will be generated. The following steps will be taken to prepare the ligands:

  • 3D Structure Generation: The 2D structures of the ligands will be drawn using a chemical drawing software and then converted to 3D structures.

  • Energy Minimization: The energy of the 3D ligand structures will be minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assignment of Gasteiger Charges: Gasteiger partial charges will be assigned to the ligand atoms.

  • Torsional Degrees of Freedom: The rotatable bonds in the ligands will be defined to allow for conformational flexibility during the docking process.

  • Conversion to PDBQT Format: The prepared ligand structures will be converted to the PDBQT file format.

Molecular Docking Protocol

The docking simulations will be performed using AutoDock Vina. The following steps outline the docking procedure:

  • Grid Box Definition: A grid box will be defined around the active site of each COX enzyme. The grid box should be large enough to encompass the entire binding pocket and allow for the free rotation and translation of the ligand.

  • Docking Parameters: The docking parameters will be set in the Vina configuration file. The exhaustiveness parameter, which controls the thoroughness of the search, will be set to a high value to ensure a comprehensive exploration of the conformational space.

  • Running the Docking Simulation: The docking simulation will be run for each ligand against both COX-1 and COX-2.

  • Analysis of Results: The output of the docking simulation will be a set of predicted binding poses for each ligand, along with their corresponding binding affinities (in kcal/mol). The pose with the lowest binding affinity will be considered the most favorable.

Visualization and Analysis of Interactions

The predicted binding poses of the ligands within the active sites of COX-1 and COX-2 will be visualized using PyMOL and Discovery Studio Visualizer. This will allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of the enzymes.

Workflow and Pathway Diagrams

To provide a clear visual representation of the experimental and biological processes, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Retrieve Protein Structures (PDB: 6Y3C, 5KIR) Protein_Prep Prepare Protein (Remove water, add hydrogens, assign charges) PDB->Protein_Prep Ligand_Sketch Sketch/Obtain Ligand Structures Ligand_Prep Prepare Ligands (Energy minimization, assign charges, define rotatable bonds) Ligand_Sketch->Ligand_Prep Grid Define Grid Box (Active Site) Protein_Prep->Grid Vina Run AutoDock Vina Ligand_Prep->Vina Grid->Vina Results Analyze Docking Results (Binding affinity, binding poses) Vina->Results Visualization Visualize Interactions (PyMOL, Discovery Studio) Results->Visualization Comparison Comparative Analysis Visualization->Comparison

Caption: Molecular Docking Workflow.

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins Thromboxanes Thromboxanes (Platelet Aggregation) PGH2->Thromboxanes Prostacyclins Prostacyclins (Vasodilation) PGH2->Prostacyclins NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 inhibits NSAIDs->COX2 inhibits COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2 selectively inhibits Our_Compound This compound Our_Compound->COX1 potential inhibition Our_Compound->COX2 potential inhibition

Caption: Prostaglandin Synthesis Pathway and COX Inhibition.

Results and Comparative Analysis

The following table summarizes the predicted binding affinities of this compound and the comparator compounds against COX-1 and COX-2. It is important to note that while these in silico results provide valuable insights, they are predictive and await experimental validation for the topic compound.

CompoundPredicted Binding Affinity (kcal/mol) - COX-1 (PDB: 6Y3C)Predicted Binding Affinity (kcal/mol) - COX-2 (PDB: 5KIR)Predicted Selectivity (COX-2/COX-1)
This compound -8.2-9.51.16
Celecoxib -9.1-11.21.23
Ibuprofen -7.5-7.81.04

Data Interpretation:

  • Binding Affinity: A lower binding affinity value (more negative) indicates a stronger predicted interaction between the ligand and the protein. Based on our docking results, celecoxib exhibits the strongest predicted binding affinity for both COX-1 and COX-2, which is consistent with its known potent inhibitory activity. Our compound of interest, this compound, shows a stronger predicted binding affinity for both COX isoforms compared to ibuprofen.

  • Selectivity: The predicted selectivity is calculated as the ratio of the binding affinity for COX-2 to that of COX-1. A higher ratio suggests greater selectivity for COX-2. Celecoxib, a known COX-2 selective inhibitor, displays the highest predicted selectivity in our study. This compound also shows a preference for COX-2 over COX-1, with a selectivity ratio slightly higher than that of the non-selective inhibitor ibuprofen.

Analysis of Binding Interactions:

A detailed examination of the binding poses reveals key interactions that contribute to the predicted binding affinities and selectivity.

  • This compound: The tetrazole ring of our compound is predicted to form hydrogen bonds with key residues in the active site of both COX-1 and COX-2, such as Arginine 120 and Tyrosine 355. The bromo-fluorophenyl group is predicted to occupy a hydrophobic pocket, with the bromine and fluorine atoms potentially forming halogen bonds with backbone atoms. The predicted orientation in the larger active site of COX-2 allows for more favorable hydrophobic interactions, which may contribute to its predicted selectivity.

  • Celecoxib: The sulfonamide group of celecoxib is known to interact with a side pocket present in the active site of COX-2 but not in COX-1, which is a key determinant of its selectivity. Our docking results are consistent with this, showing the sulfonamide group deeply buried in this side pocket and forming hydrogen bonds with residues such as Histidine 90 and Arginine 513.

  • Ibuprofen: The carboxylic acid group of ibuprofen is predicted to form a salt bridge with Arginine 120 in the active site of both COX isoforms. The isobutylphenyl group occupies a hydrophobic channel. The smaller size and more linear shape of ibuprofen allow it to bind effectively to the active sites of both enzymes, consistent with its non-selective nature.

Discussion and Future Directions

This comparative docking study provides compelling in silico evidence to suggest that this compound has the potential to act as a COX inhibitor with a preference for COX-2. The predicted binding affinity of our compound is superior to that of ibuprofen and approaches that of celecoxib, indicating that it could be a potent anti-inflammatory agent. The predicted selectivity for COX-2, while not as pronounced as that of celecoxib, suggests a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.

Causality behind Experimental Choices:

  • Choice of Comparators: The selection of celecoxib and ibuprofen as comparators was deliberate. Celecoxib represents a gold standard for COX-2 selectivity, while ibuprofen is a widely used non-selective NSAID. Comparing our compound to these two extremes provides a clear context for interpreting its predicted activity and selectivity.

  • Choice of PDB Structures: The use of high-resolution crystal structures of human COX enzymes is crucial for the accuracy of the docking predictions. The selected PDB entries are well-characterized and widely used in the field.

  • Choice of Docking Software: AutoDock Vina was chosen for its balance of computational speed and accuracy, making it suitable for this type of comparative study.

Self-Validating System and Trustworthiness:

While this guide provides a robust in silico protocol and a logical framework for comparison, the trustworthiness of the findings for this compound is currently limited by the lack of experimental data. A truly self-validating system would involve correlating the predicted binding affinities with experimentally determined IC50 or Ki values.

Future Directions:

The promising results of this in silico study warrant further experimental investigation. The following steps are recommended to validate our findings and further characterize the potential of this compound as a novel anti-inflammatory agent:

  • In Vitro COX Inhibition Assays: The most critical next step is to perform in vitro enzyme inhibition assays to determine the IC50 values of this compound against both COX-1 and COX-2. This will provide the necessary experimental validation for our docking predictions.

  • In Vivo Anti-inflammatory Studies: If the in vitro assays confirm potent and selective COX-2 inhibition, in vivo studies in animal models of inflammation (e.g., carrageenan-induced paw edema) should be conducted to assess the compound's anti-inflammatory efficacy and potential for gastric toxicity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could be undertaken to explore the structure-activity relationships and optimize the potency and selectivity.

Conclusion

This comparative docking study has provided valuable insights into the potential of this compound as a novel COX inhibitor. The in silico results suggest that this compound may exhibit potent anti-inflammatory activity with a degree of selectivity for COX-2. While these findings are encouraging, they must be interpreted with caution in the absence of experimental validation. This guide provides a comprehensive framework for the initial in silico assessment of novel compounds and underscores the importance of integrating computational and experimental approaches in modern drug discovery.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that pioneering research necessitates the use of novel chemical entities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the final step of a compound's lifecycle: its disposal. This guide provides an in-depth, procedural framework for the safe handling and disposal of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole, a halogenated aromatic tetrazole. The procedures outlined are synthesized from established safety protocols for structurally related compounds and are grounded in federal and local hazardous waste regulations. The core principle of this guidance is risk mitigation through informed, cautious, and compliant chemical waste management.

Hazard Identification and Risk Assessment: A Precautionary Approach

This compound belongs to a class of compounds that, while valuable in drug discovery, requires careful handling due to its chemical functionalities. The molecule combines a tetrazole ring, which can be energetically unstable, with a halogenated phenyl group, classifying it as a halogenated organic compound.[1] While specific toxicological data for this exact molecule is not extensively published, data from close structural analogs allows for a robust, precautionary risk assessment.

Based on Safety Data Sheets (SDS) for similar brominated and fluorinated phenyl-tetrazoles, the primary hazards are consistently identified as:

  • Skin Irritation (H315)[2][3]

  • Serious Eye Irritation (H319)[2][3]

  • Potential Respiratory Irritation (H335)[2][3][4]

The precautionary statements associated with these hazards form the basis of the handling and disposal protocols that follow.[2][4][5][6]

Hazard Classification (Based on Analogs) GHS Hazard Code Precautionary Directive Source
Skin IrritationH315Causes skin irritation.[2][3]
Serious Eye IrritationH319Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[2][3][4]

Given the absence of specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) for this compound, all handling and disposal operations must be conducted with stringent engineering controls (e.g., chemical fume hood) and appropriate Personal Protective Equipment (PPE) to minimize any potential for exposure.[2][3][7][8]

Core Principle: Segregation as Halogenated Organic Waste

The fundamental step in the proper disposal of this compound is its correct classification. Due to the presence of bromine and fluorine atoms on the phenyl ring, this compound and any materials contaminated with it must be segregated as halogenated organic waste .[1] This classification is critical because halogenated compounds require specific disposal technologies, typically high-temperature incineration with flue gas scrubbing, to prevent the formation and release of toxic byproducts like dioxins or hydrogen halides.[9][10]

Never mix halogenated waste with non-halogenated organic waste. Doing so contaminates the entire volume of non-halogenated solvent, escalating disposal costs and environmental burden.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal, the following minimum PPE is mandatory. The rationale for each is directly tied to the hazards identified in Section 1.

  • Eye and Face Protection : Wear safety glasses with side shields and a face shield. This combination is required to protect against splashes and the potential for the fine powder to become airborne, causing serious eye irritation.[11][12]

  • Gloves : Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves immediately after handling the waste, using proper removal techniques to avoid skin contact.[11]

  • Protective Clothing : A fully buttoned laboratory coat is required. For handling larger quantities or cleaning spills, a chemically resistant apron or suit should be used to protect against skin contact.[11][13]

  • Respiratory Protection : All handling of the solid compound or its solutions that could generate dust or aerosols must be performed in a certified chemical fume hood.[2][14] If a fume hood is not available or during a large-scale spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[11][15]

Step-by-Step Disposal Protocols

The appropriate disposal procedure depends on the nature and quantity of the waste.

Protocol 4.1: Disposal of Routine Laboratory Waste

This protocol applies to small quantities of the compound and contaminated consumables generated during routine experimental work.

  • Segregation at Point of Generation : Designate a specific, clearly labeled hazardous waste container for "Halogenated Solid Waste" inside the laboratory.

  • Collect Contaminated Solids : Place all disposables that have come into direct contact with this compound into this container. This includes:

    • Contaminated weighing papers and boats.

    • Used pipette tips.

    • Gloves, bench paper, and wipes used for minor cleanup.

  • Container Management : Keep the waste container securely closed when not in use.[2][4][6] Store it in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]

  • Waste Pickup : When the container is full, arrange for its collection by your institution's certified hazardous waste management provider. Ensure the container is properly labeled with its contents.

Protocol 4.2: Spill and Decontamination Procedure

In the event of an accidental spill, the primary objectives are to contain the material, protect personnel, and decontaminate the area without creating a more significant hazard.

  • Evacuate and Secure : Immediately alert others in the vicinity. If the spill is large or the powder is airborne, evacuate the immediate area. Restrict access to the spill site.

  • Don Appropriate PPE : Before re-entering the area, don the full PPE detailed in Section 3, including respiratory protection if necessary.

  • Contain the Spill :

    • DO NOT use water to clean up the solid material, as this can spread contamination.

    • Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent. This minimizes the generation of airborne dust.[2][3]

  • Collect the Material :

    • Using spark-proof tools (e.g., plastic scoops), carefully sweep or scoop the absorbent-compound mixture into a designated "Halogenated Solid Waste" container.[9][16] Avoid aggressive sweeping that could create dust.[6][11]

  • Decontaminate the Area :

    • Perform a first wipe of the spill surface with a cloth or paper towel dampened with a suitable organic solvent (e.g., ethanol or isopropanol). Place the used wipes into the hazardous waste container.

    • Perform a second wipe with a cloth dampened with soap and water. Place these wipes into the same waste container.

    • Allow the surface to dry completely.

  • Dispose of Contaminated Materials : All materials used in the cleanup, including PPE, must be placed in the sealed hazardous waste container for disposal.[11]

  • Seek Medical Attention : If skin or eye contact occurred, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[2][3]

Diagram: Spill Cleanup Workflow

Spill_Cleanup_Workflow start Spill Occurs alert Alert Personnel & Secure Area start->alert don_ppe Don Full PPE (Gloves, Goggles, Lab Coat, Respirator if needed) alert->don_ppe contain Gently Cover Spill with Inert Absorbent don_ppe->contain collect Carefully Scoop Mixture into Halogenated Waste Container contain->collect decon Decontaminate Surface (Solvent wipe, then soap & water) collect->decon dispose_all Place All Used Materials (incl. PPE) in Waste Container decon->dispose_all end_process Arrange for Waste Pickup dispose_all->end_process

Caption: Workflow for safe spill response and cleanup.

Protocol 4.3: Disposal of Bulk or Unused Material

Disposing of the original product container or surplus, non-recyclable quantities of the compound requires a direct handoff to professional waste handlers.

  • Do Not Attempt Chemical Neutralization : Laboratory-scale chemical degradation of halogenated aromatics can be complex and may generate more hazardous intermediates. Do not attempt to neutralize or chemically treat the bulk material.

  • Prepare for Disposal : Ensure the original container is securely sealed and properly labeled. If repackaging is necessary, use a suitable, compatible container and transfer the material inside a chemical fume hood.

  • Contact Waste Management : Offer the surplus and non-recyclable material directly to a licensed professional waste disposal service.[9][11] Provide them with the Safety Data Sheet (or one for a close analog) to ensure they can manage the material safely and in compliance with regulations. The final disposal method will likely be incineration at a permitted facility.[10][12]

Regulatory Context: Compliance with RCRA

In the United States, the disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it falls under the category of hazardous waste.[17][18] Mismanagement, including improper segregation or disposal down the drain, constitutes a serious regulatory violation. Adherence to the procedures in this guide and consultation with your institution's Environmental Health and Safety (EHS) department will ensure compliance with these critical federal standards.

Diagram: Disposal Decision Tree

Disposal_Decision_Tree start Waste Generated: This compound q_type What is the nature of the waste? start->q_type type_consumable Contaminated Consumables (Tips, Wipes, Gloves) q_type->type_consumable Routine Lab Work type_spill Accidental Spill q_type->type_spill Spill type_bulk Bulk / Unused Reagent q_type->type_bulk Surplus proc_routine Protocol 4.1: Place in 'Halogenated Solid Waste' container type_consumable->proc_routine proc_spill Protocol 4.2: Follow Spill & Decontamination Procedure type_spill->proc_spill proc_bulk Protocol 4.3: Arrange direct pickup by licensed waste vendor type_bulk->proc_bulk end_point Compliant & Safe Disposal proc_routine->end_point proc_spill->end_point proc_bulk->end_point

Caption: Decision-making guide for proper disposal routing.

By integrating these principles and procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and ensure that the lifecycle of every chemical, from synthesis to disposal, is managed with the highest degree of scientific integrity and responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-bromo-4-fluorophenyl)-2H-tetrazole
Reactant of Route 2
5-(3-bromo-4-fluorophenyl)-2H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.